molecular formula C26H28ClN5O6 B8063556 Domperidone (maleate)

Domperidone (maleate)

Cat. No.: B8063556
M. Wt: 542.0 g/mol
InChI Key: OAUUYDZHCOULIO-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Domperidone (maleate) is a useful research compound. Its molecular formula is C26H28ClN5O6 and its molecular weight is 542.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Domperidone (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Domperidone (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUUYDZHCOULIO-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57808-66-9 (Parent)
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

542.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99497-03-7, 83898-65-1
Record name Domperidone maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-,
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Preclinical Pharmacokinetic Profiling of Domperidone Maleate: A Methodological Guide for Rat Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacokinetic (PK) characterization of Domperidone Maleate, a peripheral dopamine


 antagonist, using rat models. Domperidone presents a classic biopharmaceutical challenge: it is a Class II drug (Biopharmaceutics Classification System) with pH-dependent solubility and extensive first-pass metabolism.

For researchers, the "Maleate" salt form is not merely a chemical detail; it is a strategic formulation choice to enhance gastric solubility. However, the rat model introduces specific physiological variables—primarily the rapid gastric emptying and high intestinal CYP3A activity—that must be controlled to generate reproducible data. This guide prioritizes LC-MS/MS quantification over HPLC-UV due to the low bioavailability (~13-17%) observed in rodents.

Physicochemical & Mechanistic Context

The "pH-Trap" Phenomenon

Domperidone is a weak base (


). The maleate salt is utilized to improve solubility in the acidic environment of the stomach. However, upon entering the neutral environment of the rat small intestine (pH 6.5–7.4), the free base tends to precipitate, creating a dissolution-limited absorption window.

Scientific Integrity Note: When designing oral gavage vehicles, avoid neutral buffers. Use acidic vehicles (e.g., 0.1% tartaric acid or acidic aqueous suspensions) to maintain the salt form during administration.

G Drug_Form Domperidone Maleate (Solid Dosage) Stomach Stomach (pH 1.2-2.0) High Solubility (Ionized Form) Drug_Form->Stomach Oral Gavage Intestine Small Intestine (pH 6.8) Supersaturation -> Precipitation (Unionized Base) Stomach->Intestine Gastric Emptying Intestine->Intestine Precipitation Loop Absorption Absorption Window (Dissolved Fraction Only) Intestine->Absorption Passive Diffusion Liver Liver (First Pass) CYP3A Metabolism Absorption->Liver Portal Vein Systemic Systemic Circulation (Bioavailability ~15%) Liver->Systemic Surviving Fraction

Figure 1: The physiological disposition of Domperidone Maleate, highlighting the precipitation bottleneck in the intestine and first-pass extraction.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the experimental design must account for the rat's metabolic rate and stress responses, which can alter gastric emptying.

Animal Selection & Preparation
  • Species: Sprague-Dawley or Wistar Rats (Male, 200–250g).

  • Fasting: Required for 12–16 hours pre-dose with free access to water. Food interferes with the gastric pH profile, altering the solubility advantage of the maleate salt.

  • Cannulation (Recommended): Jugular vein cannulation is superior to retro-orbital or tail-nick bleeding. It reduces stress-induced catecholamine release, which can shunt blood flow away from the GI tract and artificially lower

    
    .
    
Dosing Regimen
  • Oral (PO): 10 mg/kg suspended in 0.5% Carboxymethylcellulose (CMC) or dissolved in acidic water.

  • Intravenous (IV): 2 mg/kg dissolved in PEG400:Saline (1:4 ratio). Note: IV is required to calculate Absolute Bioavailability (

    
    ).
    
Sampling Schedule

Due to rapid metabolism in rats, early time points are critical.

  • Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Anticoagulant: Heparinized tubes (EDTA is also acceptable).

  • Processing: Centrifuge at 4,000 rpm for 10 min at 4°C immediately. Store plasma at -80°C.

Bioanalytical Framework (LC-MS/MS)

HPLC-UV is often insufficient for PK profiling of Domperidone in rats due to low plasma concentrations (nanogram level). The following LC-MS/MS protocol is the gold standard for sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects.

  • Aliquot: 50

    
    L Rat Plasma.
    
  • IS Addition: Add 10

    
    L Internal Standard (Domperidone-d6 or Paracetamol/Atorvastatin if isotopes unavailable).
    
  • Extraction: Add 1 mL Ethyl Acetate or TBME (tert-butyl methyl ether) . Vortex for 3 mins.

  • Separation: Centrifuge (10,000 rpm, 5 min).

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

Chromatographic & Mass Spec Conditions[1][2]
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 100 x 2.1 mm).
    
  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient or Isocratic 70:30).

  • Ionization: ESI Positive Mode.

Table 1: Mass Spectrometry Transitions (MRM)

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Domperidone 426.2 175.1 4030
IS (Atorvastatin)559.5440.44528
IS (Paracetamol)152.0110.02520

Pharmacokinetic Profile & Metabolism[1][3][4][5][6]

Data Interpretation

In rats, Domperidone exhibits nonlinear pharmacokinetics at high doses but linear kinetics in the therapeutic range (1-10 mg/kg).

Table 2: Typical PK Parameters in Rat (10 mg/kg PO)

ParameterValue (Range)Physiological Significance

0.5 – 1.0 hRapid absorption of the solubilized fraction from the stomach.

60 – 150 ng/mLHighly variable due to individual differences in first-pass metabolism.

1.5 – 2.5 hRapid elimination; requires frequent dosing for steady state.

13 – 17%Low absolute bioavailability due to hepatic/intestinal CYP3A extraction.
Metabolic Pathways

The rat model utilizes CYP3A1/2 (orthologous to human CYP3A4). Domperidone undergoes extensive metabolism, primarily:

  • N-dealkylation at the piperidine nitrogen.

  • Hydroxylation of the aromatic ring.

Crucial Insight: Domperidone is also a mechanism-based inhibitor of CYP3A.[1][2] In multi-dose studies, bioavailability may increase over time as the drug inhibits its own metabolism (autoinhibition).

Metabolism Domperidone Domperidone (Parent) CYP3A CYP3A1/2 (Rat) CYP3A4 (Human) Domperidone->CYP3A Substrate Binding Domperidone->CYP3A Mechanism-Based Inhibition Hydroxylated 5-Hydroxy Domperidone (Major Metabolite) CYP3A->Hydroxylated Hydroxylation Dealkylated N-Dealkylated Metabolites (Inactive) CYP3A->Dealkylated N-Dealkylation Excretion Biliary/Fecal Excretion (>60%) Hydroxylated->Excretion Dealkylated->Excretion

Figure 2: Metabolic pathway of Domperidone mediated by CYP3A enzymes, illustrating the formation of major metabolites and the potential for autoinhibition.

Advanced Applications: Formulation Screening

Because the maleate salt is used to overcome solubility issues, rat models are frequently used to screen advanced formulations like Solid Dispersions or Self-Emulsifying Drug Delivery Systems (SEDDS) .

  • Success Metric: A successful novel formulation should shift the

    
     earlier (faster dissolution) or increase the AUC (protection from precipitation/metabolism) compared to the standard maleate suspension.
    
  • Lymphatic Transport: Lipid-based formulations (SEDDS) can promote lymphatic uptake, bypassing the portal vein and reducing first-pass metabolism, thereby significantly increasing

    
    .
    

References

  • Heykants, J., et al. (1981).[3] On the pharmacokinetics of domperidone in animals and man. I. Plasma levels of domperidone in rats and dogs.[3][4] European Journal of Drug Metabolism and Pharmacokinetics. Link

  • Bhardwaj, R. K., et al. (2002).[3] Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4.[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Michaud, V., et al. (2013). Mechanism-based inhibition of human cytochrome P450 3A4 by domperidone.[1] British Journal of Clinical Pharmacology. Link

  • Zeng, Y., et al. (2012). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Arzneimittelforschung. Link

  • Ghalya, M., et al. (2023).[5] Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma (Reference for LC-MS methodology standards). Molecules. Link

  • Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

Domperidone Maleate: pKa and pH-Dependent Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical behavior of Domperidone Maleate, focusing on its pKa-driven solubility landscape. It is designed for formulation scientists and analytical chemists requiring actionable data and robust experimental protocols.

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

Domperidone Maleate (DOM-M) is the maleate salt of Domperidone, a specific dopamine D2 receptor antagonist. While the salt form is engineered to overcome the extremely low aqueous solubility of the free base, the compound exhibits a steep pH-dependent solubility profile characteristic of a weak base.

  • Core Challenge: DOM-M exhibits "Spring and Parachute" thermodynamics. It dissolves rapidly in the acidic gastric environment (pH 1.2) but faces significant precipitation risk in the intestinal environment (pH 6.8–7.4) as the pH approaches the drug's pKa (7.9).

  • Critical Parameter: The solubility differential between gastric and intestinal fluids can exceed 100-fold , necessitating precise formulation strategies (e.g., solid dispersions, acidic micro-environmental modulation) to maintain bioavailability.

Physicochemical Profile & Mechanism

Ionization Thermodynamics

Domperidone is a weak base.[1] Its solubility is governed by the Henderson-Hasselbalch equation for bases. The maleate moiety serves to lower the lattice energy and increase the dissolution rate, but once in solution, the pH governs the equilibrium between the ionized (soluble) and unionized (insoluble) species.

ParameterValueContext
pKa (Basic) 7.8 – 7.9 Piperidine nitrogen protonation.
Salt Form Maleate (1:[2][3]1)Improves wettability and initial dissolution rate.[4]
Intrinsic Solubility (

)
~0.986 mg/L (Free Base)Extremely low; drives precipitation at pH > 6.
logP 3.9Highly lipophilic; BCS Class II (Low Sol/High Perm).
The Solubility Landscape

The solubility of Domperidone Maleate is not linear. It follows a bi-phasic profile:

  • pH 1.2 – 4.0 (Gastric): The drug is >99.9% ionized (

    
    ). Solubility is maximal, driven by the solvation of the cation.
    
  • pH > 5.0 (Transition): As pH rises, the fraction of unionized base (

    
    ) increases.
    
  • pH 6.8 – 7.4 (Intestinal): The pH approaches the pKa (7.9). Although ~90% of the drug is technically still ionized at pH 6.8, the intrinsic solubility of the unionized fraction is so low that the saturation limit is reached rapidly, causing the "free base" to precipitate out of the salt solution.

Quantitative Solubility Data

Aggregated from experimental datasets (Shake-flask method, 37°C)

MediumpHSolubility (µg/mL)Ionization State
0.1 N HCl 1.2509.0 ± 48.7 Fully Ionized (>99%)
Acetate Buffer 4.5~60.0 Highly Ionized
Phosphate Buffer 6.83.8 ± 0.4 Mixed (~92% Ionized / 8% Unionized)
Water ~6.0~1.0 - 5.0 Limited by lack of buffering capacity
Phosphate Buffer 7.4~0.5 - 1.0 Approaching 50% Unionization

Mechanistic Visualization

The following diagram illustrates the kinetic "Spring" of the salt dissolution and the thermodynamic "Precipitation" risk as the drug transits from the stomach to the intestine.

Domperidone_Solubility_Mechanism Salt Domperidone Maleate (Solid Salt) Dissolution Dissolution (Gastric pH 1.2) 'The Spring' Salt->Dissolution Fast Release Ionized Domperidone Cation (BH+) + Maleate Anion Dissolution->Ionized High Solubility Transit Transit to Intestine (pH rises to 6.8) Ionized->Transit Equilibrium Ionization Equilibrium BH+ ⇌ B + H+ Transit->Equilibrium pH approaches pKa (7.9) Precipitate Precipitation (Free Base) 'The Parachute Fails' Equilibrium->Precipitate Solubility Product (Ksp) Exceeded Absorption Absorption (Permeation) Equilibrium->Absorption Lipophilic Base Permeates

Figure 1: The "Spring and Parachute" mechanism. High gastric solubility (Spring) is threatened by intestinal precipitation (Red dashed line) due to the low intrinsic solubility of the free base.

Experimental Protocols (Self-Validating)

To generate the data presented above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Potentiometric Determination of pKa

Use this to validate the ionization center of your specific API batch.

Reagents:

  • 0.01 M HCl (Standardized).

  • 0.01 M NaOH (Carbonate-free, Standardized).

  • 0.1 M KCl (Ionic strength adjuster).

  • Domperidone Maleate (High purity).

Workflow:

  • System Check: Calibrate pH meter (pH 4.01, 7.00, 10.01) to slope >98%.

  • Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.01 M NaOH to determine system background.

  • Sample Titration:

    • Dissolve ~10 mg Domperidone Maleate in 50 mL of 0.1 M KCl/0.01 M HCl mixture (ensure starting pH < 3 to fully protonate).

    • Titrate with 0.01 M NaOH under inert gas (

      
      ) purge to prevent 
      
      
      
      absorption.
    • Record pH vs. Volume added.

  • Analysis: Use the Gran Plot method or second-derivative analysis to identify the equivalence point. The pKa is the pH at the half-equivalence point.

    • Validation: The derived pKa should be 7.8–7.9. If <7.5, check for maleic acid interference (pKa ~6.2) or electrode drift.

Protocol B: pH-Dependent Solubility Profiling (Shake-Flask)

Use this to map the solubility landscape.

Solubility_Protocol Start Preparation Excess DOM-M in Buffers (pH 1.2, 4.5, 6.8) Incubate Incubation 37°C, 100 RPM 24 - 48 Hours Start->Incubate Filter Filtration 0.45 µm PVDF (Pre-heated syringe) Incubate->Filter Dilute Dilution Mobile Phase (Prevent precipitation) Filter->Dilute Analyze HPLC Analysis UV @ 284 nm Dilute->Analyze

Figure 2: Step-by-step solubility determination workflow.

Detailed Methodology:

  • Buffer Preparation: Prepare USP buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate). Verify pH after adding API, as the maleate salt is acidic and may shift the buffer pH.

  • Saturation: Add excess Domperidone Maleate to 10 mL of each buffer in glass vials.

  • Equilibration: Shake at 37°C ± 0.5°C for 24 hours.

    • Critical Step: Check for solid presence.[2][3][4][5][6] If solution is clear, add more API.

  • Sampling: Filter supernatant using a 0.45 µm PVDF filter.

    • Precaution: Pre-warm the syringe and filter to 37°C to prevent temperature-induced precipitation during filtration.

  • Quantification (HPLC):

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : 0.02M Phosphate Buffer (60:40).

    • Detection: UV at 284 nm.[7]

    • Self-Validation: Inject a standard check (10 µg/mL) every 5 samples. RSD must be < 2%.[6]

Formulation Implications

The data dictates specific formulation strategies.[4][6][8] A simple immediate-release tablet often fails to provide consistent absorption because the dissolved drug precipitates upon entering the small intestine (pH 6.8).

Successful Strategies:

  • Micro-environmental pH Modulation: Incorporating acidic excipients (e.g., Citric Acid, Tartaric Acid) in the tablet matrix maintains a local low pH during dissolution in the intestine, keeping Domperidone in its soluble ionized form (

    
    ).
    
  • Solid Dispersions: Using polymers like PVP-K30 or HPMC to inhibit crystal growth (the "Parachute") effectively maintains supersaturation of the free base at pH 6.8.

  • Complexation: Cyclodextrins (HP-

    
    -CD) can shield the hydrophobic base from the aqueous environment, enhancing solubility at neutral pH.
    

References

  • PubChem. Domperidone Maleate (CID 6604595) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Dissolution Technologies. Modulation of pH-Independent Release of a Class II Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipients. (2011).[4] [Link]

  • International Journal of Medical and Pharmaceutical Sciences. Development and Characterization of Domperidone Containing Medicated Chewing Gum Formulations. (2023).[2][9] [Link]

Sources

A-Technical-Guide-to-the-Peripheral-vs-Central-Dopamine-Antagonist-Activity-of-Domperidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Domperidone is a selective D2 and D3 dopamine receptor antagonist, widely utilized for its prokinetic and antiemetic properties.[1] A primary distinguishing feature of domperidone is its predominantly peripheral mechanism of action, which confers a favorable safety profile compared to other dopamine antagonists that readily cross the blood-brain barrier (BBB).[2] This guide provides a comprehensive technical overview of the factors governing domperidone's peripheral selectivity, its clinical implications, and the experimental methodologies used to characterize its central and peripheral activities.

Core Directive: Understanding the Dichotomy of Domperidone's Action

The therapeutic efficacy of domperidone in managing gastrointestinal motility disorders, such as gastroparesis and dyspepsia, alongside its utility in preventing nausea and vomiting, stems from its ability to block dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[3][4][5] Crucially, the CTZ is located outside the BBB, allowing domperidone to exert its antiemetic effects without significantly impacting the central nervous system (CNS).[1][6] This peripheral selectivity minimizes the risk of extrapyramidal side effects (EPS), such as dystonia and tardive dyskinesia, which are commonly associated with centrally-acting dopamine antagonists like metoclopramide.[2][7][8]

Scientific Integrity & Logic: The Three Pillars of Domperidone's Peripherality
Expertise & Experience: Causality Behind Experimental Choices

The investigation into domperidone's peripheral versus central activity has been driven by the clinical need to dissociate its therapeutic gastrointestinal effects from the adverse neurological effects of central dopamine receptor blockade. The choice of experimental models and assays is therefore critical in delineating these distinct pharmacological actions.

Trustworthiness: A Self-Validating System of Evidence

The body of evidence supporting domperidone's peripheral selectivity is built upon a foundation of in vitro, in vivo, and clinical data. This multi-faceted approach provides a robust and self-validating understanding of its pharmacokinetic and pharmacodynamic properties.

Authoritative Grounding & Comprehensive References

Key to understanding domperidone's peripheral action is its interaction with the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The Molecular Basis of Domperidone's Action

Domperidone functions by competitively blocking D2 and D3 dopamine receptors.[1][3] In the gastrointestinal tract, dopamine normally acts to inhibit motility.[3] By antagonizing these receptors, domperidone enhances gastrointestinal peristalsis and gastric emptying.[1][2][3] Its antiemetic effect is achieved through the blockade of D2 receptors in the CTZ.[1][3]

The Gatekeeper: Domperidone and the Blood-Brain Barrier

The limited CNS penetration of domperidone is a cornerstone of its safety profile. While possessing some lipophilicity, a characteristic that would typically favor BBB passage, domperidone is a substrate for the P-glycoprotein (P-gp) efflux transporter.[9][10][11] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed on the luminal side of the brain capillary endothelial cells and actively transports a wide range of xenobiotics out of the brain.[9][10]

This active efflux mechanism is the primary reason for domperidone's low brain concentrations.[10] Studies have shown that inhibition of P-gp can lead to increased brain levels of domperidone and the emergence of central side effects.[12][13]

Clinical Pharmacology: Therapeutic Efficacy and Side Effect Profile

The peripheral selectivity of domperidone translates to a clinical profile where gastrointestinal benefits are prominent, and central side effects are rare.[6][8]

Therapeutic Uses:

  • Gastroparesis: Delayed gastric emptying.[4][7]

  • Nausea and Vomiting: Associated with various conditions, including chemotherapy and Parkinson's disease treatment.[3][4][7]

  • Lactation: Domperidone can increase prolactin levels by blocking dopamine receptors in the pituitary gland, which lies outside the BBB, and is sometimes used off-label to promote lactation.[3][9]

Side Effect Profile: While generally well-tolerated, domperidone is not without potential side effects. The most significant concern is the risk of cardiac side effects, including QT prolongation and ventricular arrhythmias, particularly at high doses.[14] Due to its action on the pituitary, it can also cause hyperprolactinemia, leading to gynecomastia and menstrual irregularities.[2][15]

Central nervous system side effects are uncommon but can occur, especially in individuals with a compromised BBB (e.g., infants) or when co-administered with P-gp inhibitors.[16][17]

Visualization & Formatting
Data Presentation
ParameterDomperidoneMetoclopramide
Primary Mechanism Peripheral D2/D3 AntagonistCentral & Peripheral D2 Antagonist
Blood-Brain Barrier Penetration Low (P-gp substrate)[10]High
Risk of Extrapyramidal Symptoms Very Low[2][17]Higher[15]
Primary Therapeutic Uses Antiemetic, Prokinetic[2][7]Antiemetic, Prokinetic
Key Adverse Effects Cardiac (QT prolongation)[14], Hyperprolactinemia[15]Extrapyramidal symptoms[15], Drowsiness[15]

Table 1: Comparative Profile of Domperidone and Metoclopramide.

Mandatory Visualization

Domperidone_BBB_Interaction cluster_0 Blood Vessel cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain Domperidone_Blood Domperidone P_gp P-glycoprotein (P-gp) Efflux Pump Domperidone_Blood->P_gp Passive Diffusion P_gp->Domperidone_Blood Active Efflux Domperidone_Brain Domperidone (Low Concentration) P_gp->Domperidone_Brain Limited Penetration

Caption: P-glycoprotein mediated efflux of domperidone at the BBB.

Experimental Protocols
In Vitro Assessment of Dopamine Receptor Antagonism

Objective: To determine the binding affinity and functional antagonism of domperidone at dopamine D2 receptors.

Methodology: Radioligand Binding Assay

  • Cell Culture: Use a stable cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone or [3H]-raclopride) in the presence of varying concentrations of domperidone.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of domperidone that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Methodology: Functional Assay (cAMP Measurement)

  • Cell Culture: Use a cell line expressing D2 receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase.[18]

  • Cell Treatment: Treat cells with a dopamine agonist (e.g., quinpirole) to inhibit cAMP production, in the presence of varying concentrations of domperidone.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.[19]

  • Data Analysis: Plot the concentration-response curve for domperidone's reversal of the agonist-induced inhibition of cAMP and determine its EC50 value.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) b1 Culture D2-expressing cells b2 Prepare cell membranes b1->b2 b3 Incubate membranes with [3H]-ligand & domperidone b2->b3 b4 Filter and wash b3->b4 b5 Quantify radioactivity b4->b5 b6 Calculate Ki b5->b6 f1 Culture D2-expressing cells f2 Treat cells with agonist & domperidone f1->f2 f3 Lyse cells f2->f3 f4 Measure cAMP levels (ELISA) f3->f4 f5 Determine EC50 f4->f5

Caption: Workflow for in vitro characterization of domperidone.

In Vivo Assessment of Central Dopamine Antagonist Activity

Objective: To evaluate the potential of domperidone to induce catalepsy, a behavioral correlate of central D2 receptor blockade.

Methodology: Catalepsy Test in Rodents

  • Animal Model: Use male Wistar rats or C57BL/6 mice.

  • Drug Administration: Administer domperidone (e.g., 1-10 mg/kg, intraperitoneally) and a positive control, haloperidol (a potent central D2 antagonist, e.g., 1 mg/kg, i.p.). A vehicle control group should also be included.

  • Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar (e.g., 9 cm high for rats).

  • Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the duration of catalepsy between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in catalepsy duration compared to the vehicle group indicates central D2 receptor blockade.

Expected Outcome: Domperidone is not expected to induce significant catalepsy at doses that are effective peripherally, in contrast to haloperidol.

In Vivo Assessment of BBB Penetration

Objective: To quantify the brain-to-plasma concentration ratio of domperidone.

Methodology: Positron Emission Tomography (PET) Imaging

  • Radiolabeling: Synthesize a radiolabeled version of domperidone, such as [11C]domperidone.[10][20]

  • Animal Model: Use a species suitable for PET imaging, such as non-human primates or rats.

  • Radiotracer Injection: Administer [11C]domperidone intravenously.

  • PET Scanning: Acquire dynamic PET scans of the brain over a period of time (e.g., 90 minutes).

  • Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.

  • Data Analysis: Reconstruct the PET images to generate time-activity curves for different brain regions. Calculate the brain-to-plasma concentration ratio (Kp) or the volume of distribution (VT).[10]

Expected Outcome: The brain uptake of [11C]domperidone is expected to be very low, confirming its poor BBB penetration.[10][20] Co-administration of a P-gp inhibitor like tariquidar would be expected to increase brain uptake.[10]

Conclusion

Domperidone's pharmacological profile is defined by its selective peripheral D2/D3 dopamine receptor antagonism. This selectivity is primarily governed by its efficient efflux from the brain by P-glycoprotein at the blood-brain barrier. This unique characteristic allows for the effective management of gastrointestinal motility disorders with a significantly reduced risk of central nervous system side effects compared to non-selective dopamine antagonists. A thorough understanding of the interplay between its receptor pharmacology and its interaction with the BBB is essential for its safe and effective clinical use and for the development of future peripherally-acting therapeutics.

References
  • Hospital Pharmacy. (1998). Domperidone: Mechanism of Action and Clinical Use. Ovid.
  • Reddymasu, S. C., Soykan, I., & McCallum, R. W. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology. American Journal of Gastroenterology.
  • Patsnap Synapse. (2024). What is the mechanism of Domperidone?.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone.
  • Journal of Diabetic Complications & Medicine. (n.d.). Domperidone: Mechanism of Action and Clinical Uses.
  • Ferrier, J. (2014). Domperidone as an unintended antipsychotic.
  • Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging. Pharmaceutics.
  • Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging. MDPI.
  • Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging.
  • Shuto, H., et al. (2002). Potentiation of domperidone-induced catalepsy by a P-glycoprotein inhibitor, cyclosporin A. European Journal of Pharmacology.
  • Kintzios, S., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Journal of Biological Engineering.
  • Al-Kadi, L. S. (1989). Effects of central and peripheral dopamine antagonism on aldosterone secretion: evidence for adrenal mechanism. American Journal of Physiology-Endocrinology and Metabolism.
  • Zlatic, M. M., et al. (2009). Impact of the Changes in P-glycoprotein Activity on Domperidone Pharmacokinetics in Rat Plasma. Basic & Clinical Pharmacology & Toxicology.
  • BenchChem. (2025). Domperidone: A Technical Guide to a Peripherally Selective D2 Dopamine Receptor Antagonist.
  • Champion, M. C., Hartnett, M., & Yen, M. (1986). Domperidone, a new dopamine antagonist. CMAJ.
  • Lu, M. L., et al. (2022). Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis.
  • Pharmacy Freak. (2026). Mechanism of Action of Domperidone.
  • Shuto, H., et al. (2002). Potentiation of domperidone-induced catalepsy by a P-glycoprotein inhibitor, cyclosporin A.
  • Madsci Network. (2007). Re: Why doesn't Domperidone cross the Blood Brain Barrier?.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Redman, E., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins.
  • Sharma, A., & Goyal, S. (2014).
  • Doggrell, S. A. (2014). Viewpoint article - Domperidone Safety: A Mini-Review of the Science of QT Prolongation and Clinical Implications of Recent Global Regulatory Recommendations.
  • Wu, T. C., et al. (2022). Acute Extrapyramidal Side Effects Following Domperidone Intake in a 48-Year-Old Female Patient: The First Genetic Alteration and Drug Interaction Characterized. Journal of Personalized Medicine.
  • Sharma, A., & Goyal, S. (2014).

Sources

Technical Guide: In Vitro Metabolic Stability of Domperidone in Liver Microsomes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the assessment of Domperidone metabolic stability using Human Liver Microsomes (HLM).[1][2] Domperidone, a peripheral dopamine


 receptor antagonist, exhibits significant hepatic first-pass metabolism, primarily driven by CYP3A4 .[1]

This protocol is designed for high-fidelity determination of intrinsic clearance (


) and half-life (

). It moves beyond generic assay descriptions by addressing the specific physicochemical properties of Domperidone (lipophilicity,

) and its susceptibility to mechanism-based inhibition (MBI), ensuring data generated is robust enough for PBPK modeling and regulatory submission.

Part 1: Mechanistic Foundation

The Metabolic Pathway

Domperidone is extensively metabolized in the liver. Understanding the specific enzymes involved is critical for interpreting stability data, particularly when assessing drug-drug interaction (DDI) potential.

  • Primary Driver: CYP3A4 is the dominant isoform responsible for the major metabolic routes.

  • Secondary Contributors: CYP3A5, CYP1A2, and CYP2C8 play minor roles.

  • Key Metabolites:

    • 5-Hydroxy-domperidone: Formed via aromatic hydroxylation.[1]

    • N-dealkylation products: Formed via cleavage of the piperidine ring.

The dependence on CYP3A4 makes Domperidone a sensitive "victim" drug in the presence of strong CYP3A4 inhibitors (e.g., ketoconazole).

Pathway Visualization

The following diagram illustrates the primary metabolic fate of Domperidone within the microsomal system.

DomperidoneMetabolism Domperidone Domperidone (Parent) CYP3A4 CYP3A4 (Major Enzyme) Domperidone->CYP3A4 CYP_Minor CYP1A2/2C8 (Minor) Domperidone->CYP_Minor Hydroxylated 5-Hydroxy-domperidone (Major Metabolite) CYP3A4->Hydroxylated Aromatic Hydroxylation Dealkylated N-desalkyl Metabolites CYP3A4->Dealkylated N-Dealkylation CYP_Minor->Hydroxylated

Figure 1: Primary metabolic pathways of Domperidone mediated by hepatic cytochrome P450 enzymes.

Part 2: Experimental Design Strategy

To ensure scientific integrity, the assay conditions must satisfy the assumptions of Michaelis-Menten kinetics in the linear range (


).
Substrate Concentration ( )
  • Recommendation: 1 µM.

  • Causality: The

    
     for Domperidone hydroxylation and N-dealkylation by CYP3A4 is approximately 12 µM  [1, 2]. Using 1 µM ensures the reaction proceeds under first-order kinetics, allowing for the valid calculation of intrinsic clearance (
    
    
    
    ) without saturation artifacts.
Protein Concentration[3]
  • Recommendation: 0.5 mg/mL.[3]

  • Causality: Domperidone is lipophilic. Higher protein concentrations (>1 mg/mL) increase Non-Specific Binding (NSB) , which reduces the free fraction of the drug (

    
    ) available to the enzymes, artificially lowering the observed clearance. 0.5 mg/mL strikes a balance between sufficient enzymatic activity and minimal NSB.
    
Incubation Time
  • Recommendation: 0, 5, 15, 30, 45, 60 minutes.

  • Causality: Domperidone is a moderate-clearance drug.[4] A 60-minute window captures the exponential decay phase effectively. Extending beyond 60 minutes risks enzyme thermal inactivation (microsomes lose ~20% activity per hour at 37°C).

Part 3: Detailed Protocol (Self-Validating System)

This workflow incorporates "stop-and-verify" steps to prevent common failures such as cofactor degradation or precipitation.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH (or regenerating system: NADP+, Glucose-6-phosphate, G6P-Dehydrogenase). Note: Pure NADPH is preferred for short incubations to reduce variability.

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Oxcarbazepine or Domperidone-d6).

Assay Workflow Diagram

AssayWorkflow cluster_Sampling Sampling Loop Step1 1. Preparation Thaw HLM on ice Dilute to 1.0 mg/mL (2x conc) Step2 2. Pre-Incubation (37°C) Mix HLM + Domperidone (2 µM) Equilibrate 5-10 min Step1->Step2 Step3 3. Initiation (T=0) Add NADPH (2 mM) Final Vol: 0.5 mg/mL HLM, 1 µM Drug Step2->Step3 Step4 Remove Aliquot at 5, 15, 30, 45, 60 min Step3->Step4 Step5 Quench Add to Ice-Cold ACN + IS Step4->Step5 Step6 4. Processing Centrifuge (4000g, 20 min) Collect Supernatant Step5->Step6 Step7 5. Analysis LC-MS/MS Quantification Step6->Step7

Figure 2: Step-by-step workflow for metabolic stability incubation.

Step-by-Step Methodology
  • Preparation of Stocks:

    • Prepare a 2 µM Domperidone solution in 100 mM KPi buffer (from a 10 mM DMSO stock). Ensure final DMSO < 0.1% to avoid CYP inhibition.

    • Prepare a 1.0 mg/mL HLM suspension in KPi buffer.

    • Prepare 2 mM NADPH in KPi buffer (freshly made).

  • Pre-Incubation (The Thermal Equilibration):

    • Combine 250 µL of 2 µM Domperidone solution with 250 µL of 1.0 mg/mL HLM suspension in a 96-well plate or microcentrifuge tubes.

    • Incubate at 37°C for 10 minutes. Why? To allow the drug to bind to microsomes and reach thermal equilibrium before catalysis begins.

  • Initiation:

    • Add 500 µL of 2 mM NADPH to the mixture (diluting everything 1:2).

    • Final Conditions: 0.5 mg/mL HLM, 1 µM Domperidone, 1 mM NADPH.

  • Sampling & Quenching:

    • At

      
       (immediately after mixing) and subsequent timepoints, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile containing Internal Standard.
      
    • Critical Control: Include a "No NADPH" control incubated for 60 minutes to rule out chemical instability.

  • Processing:

    • Vortex plates for 10 minutes.

    • Centrifuge at

      
       for 20 minutes at 4°C to pellet precipitated proteins.
      
    • Transfer supernatant to LC vials for analysis.

Part 4: Analytical Method (LC-MS/MS)

Reliable quantification is the backbone of this assay. The following parameters are validated for Domperidone [3, 4].

Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       426.3 
      
      
      
      175.2 (Most abundant product ion).[5]
    • Qualifier:

      
       426.3 
      
      
      
      147.1.
  • Internal Standard (IS): Oxcarbazepine or Domperidone-d6.

Chromatography[6][7]
  • Column: Acquity UPLC BEH C18 (

    
     mm, 1.7 µm) or equivalent.[5]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 1.5 - 2.0 minutes. Domperidone typically elutes as a sharp peak due to its basic nature (

    
    ).
    

Part 5: Data Analysis & Interpretation[9]

Calculation of Intrinsic Clearance

Data should be plotted as the Natural Log (


) of the % Parent Remaining vs. Time.

Step 1: Determine Elimination Rate Constant (


) 


The slope of the regression line is

(min

).

Step 2: Calculate In Vitro Half-Life (


) 


Step 3: Calculate Microsomal Intrinsic Clearance (


) 


Units: µL/min/mg protein.
Reference Values & Interpretation
ParameterTypical Value for DomperidoneInterpretation

(Human)
20 - 45 minModerate turnover

15 - 40 µL/min/mgModerate clearance
Major Metabolite 5-OH-DomperidoneConfirmation of CYP3A4 activity

Note: If


 min, the compound is high clearance. If 

min, it is low clearance.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-Linear Depletion Substrate Saturation (

)
Reduce Domperidone conc. to 0.5 µM.
Low Recovery at T=0 Non-Specific Binding (NSB)Use glass vials or low-binding plasticware. Ensure ACN quench ratio is at least 3:1.
High Variation (CV > 15%) Pipetting error or heterogeneous microsomesVortex microsomes frequently during dispensing. Use positive displacement pipettes for viscous protein solutions.
Signal in "No NADPH" Chemical InstabilityDomperidone is generally stable, but check for light sensitivity or hydrolysis in buffer.

References

  • Michaud, V., et al. (2014). "Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone." Xenobiotica.

  • Ward, B.A., et al. (2004). "Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro." British Journal of Clinical Pharmacology.

  • Zhang, X., et al. (2014). "Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study." Drug Research (Stuttgart).

  • Simard, C., et al. (2004). "Mechanism-based inhibition of human cytochrome P450 3A4 by domperidone."[4][7] Molecular Pharmacology.

  • Cyprotex. (n.d.). "Microsomal Stability Assay Protocol." Evotec / Cyprotex Technical Resources.

Sources

Methodological & Application

Application Note: Robust HPLC Method Development for Domperidone Maleate Estimation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Domperidone Maleate is a dopamine antagonist with antiemetic properties, widely used to treat nausea and gastroparesis. As a weak base containing a benzimidazole moiety and a piperidine ring, it presents specific chromatographic challenges, notably peak tailing due to interactions with residual silanol groups on silica-based columns.

This guide moves beyond generic recipes to provide a stability-indicating, validated protocol . The method focuses on suppressing silanol activity via pH control, ensuring sharp peak shapes and high resolution from potential degradation products (oxidative or hydrolytic).

Key Physicochemical Drivers
  • Molecule: Domperidone Maleate (

    
    )
    
  • pKa: ~7.9 (Basic).

  • Solubility: Soluble in Dimethylformamide (DMF), slightly soluble in Methanol and Ethanol; practically insoluble in water.

  • UV Absorption:

    
     typically observed at 284 nm .
    

Method Development Strategy: The "Why" Behind the "How"

Successful chromatography of basic drugs like Domperidone requires a mechanistic approach to mobile phase selection.

Column Selection
  • Choice: C18 (Octadecylsilane) column.

  • Critical Feature: End-capping . Standard silica columns have free silanol groups (

    
    ) that ionize above pH 3.5. The positively charged nitrogen in Domperidone interacts with these negative silanols, causing severe tailing. An end-capped column blocks these sites.
    
  • Recommendation: Inertsil ODS-3V, Agilent Zorbax Eclipse XDB-C18, or equivalent (250 x 4.6 mm, 5 µm).

Mobile Phase Optimization
  • Buffer Selection: Potassium Dihydrogen Phosphate (

    
    ).[1]
    
  • pH Control: To prevent silanol ionization, the pH must be maintained below 3.5 . A pH of 3.0 is optimal; it keeps silanols protonated (neutral) and the drug protonated, reducing secondary interactions.

  • Organic Modifier: Methanol is preferred for cost and solubility, though Acetonitrile (ACN) offers lower backpressure. A ratio of 40:60 (Buffer:Methanol) provides sufficient elution strength to elute the hydrophobic drug within a reasonable runtime (< 10 min).

Visualization: Method Development Logic

MethodDevelopment Start Start: Domperidone Maleate Prop Analyze Properties: Weak Base (pKa ~7.9) Hydrophobic Start->Prop ColSel Column Selection: C18 (Reverse Phase) Prop->ColSel TailRisk Risk: Peak Tailing (Silanol Interaction) ColSel->TailRisk Sol1 Solution 1: End-Capping (Block Silanols) TailRisk->Sol1 Sol2 Solution 2: Low pH Buffer (pH 3.0 < pKa) TailRisk->Sol2 MobilePhase Mobile Phase: Phosphate Buffer pH 3.0 : MeOH (40:60 v/v) Sol1->MobilePhase Sol2->MobilePhase Final Optimized Method: Sharp Peak, Tailing < 1.5 MobilePhase->Final

Figure 1: Decision tree for optimizing HPLC conditions for basic drugs like Domperidone, focusing on tailing suppression.

The Optimized Protocol (Standard Operating Procedure)

This protocol is designed for the assay of Domperidone Maleate in tablet formulations.[2][3][4]

Chromatographic Conditions
ParameterSetting
Column C18 (250 mm x 4.6 mm, 5 µm) (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase Phosphate Buffer (pH 3.0) : Methanol (40 : 60 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 284 nm (Reference: 280-290 nm range is acceptable)
Injection Volume 20 µL
Column Temp Ambient (25°C)
Run Time ~10 minutes (Retention time typically 6-7 min)
Diluent Methanol (or Mobile Phase)
Reagent Preparation
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (
    
    
    
    ). Filter through a 0.45 µm membrane filter.
  • Mobile Phase: Mix 400 mL of Buffer and 600 mL of Methanol. Degas by sonication for 15 minutes.

Standard Preparation
  • Weigh accurately 10 mg of Domperidone Maleate working standard.

  • Transfer to a 100 mL volumetric flask.

  • Add 70 mL of Diluent (Methanol) and sonicate for 10 minutes to dissolve.

  • Make up volume to 100 mL with Diluent (Stock: 100 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock into a 10 mL volumetric flask and make up with Mobile Phase to obtain 10 µg/mL .

Sample Preparation (Tablets)
  • Weigh 20 tablets and determine average weight. Crush to fine powder.

  • Weigh powder equivalent to 10 mg Domperidone.

  • Transfer to 100 mL flask, add 70 mL Diluent, sonicate for 20 mins with intermittent shaking.

  • Make up to volume with Diluent. Filter through 0.45 µm syringe filter.[1]

  • Dilute to target concentration (10 µg/mL) using Mobile Phase.[5]

Validation Protocol (ICH Q2(R1))[2][9][10][11][12][13]

To ensure the method is "Trustworthy" and "Self-Validating," perform the following validation steps.

System Suitability

Before every analysis, inject the Standard solution 6 times.

  • Plate Count (N): > 2000

  • Tailing Factor (T): < 2.0 (Target < 1.5)

  • RSD of Area: < 2.0%[6]

Linearity[8][11][12]
  • Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 5 to 15 µg/mL).

  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    0.999.[2]
Accuracy (Recovery)
  • Spike placebo with API at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 98.0% and 102.0%.

Robustness

Deliberately vary parameters to prove reliability:

  • Flow rate: ± 0.1 mL/min.

  • Mobile Phase Ratio: ± 2% organic phase.

  • pH: ± 0.2 units.

  • Acceptance: System suitability must still pass.

Visualization: Validation Workflow

Validation Input Input: Developed Method SS System Suitability (RSD < 2%, Tailing < 2) Input->SS Lin Linearity (R² > 0.999) SS->Lin Acc Accuracy (Recovery 98-102%) SS->Acc Prec Precision (Repeatability) SS->Prec Output Validated Method (Ready for QC) Lin->Output Acc->Output Robust Robustness (pH/Flow variation) Prec->Robust Robust->Output

Figure 2: ICH Q2(R1) Validation workflow ensuring method reliability before routine use.

Troubleshooting & "Pro-Tips"

  • Ghost Peaks: If ghost peaks appear, wash the column with 100% Methanol. Domperidone is hydrophobic and can adsorb to the frit if the organic ratio drops too low.

  • High Backpressure: Check the buffer precipitation. Ensure the buffer is filtered before mixing with methanol. Phosphate buffers can precipitate in high % organic solvents (though 60% MeOH is usually safe).

  • Stoichiometry: Remember to account for the Maleate salt factor if your standard is the salt but the label claim is the base.

    • Conversion Factor: MW (Salt) / MW (Base)

      
       541.99 / 425.91 = 1.27.
      

References

  • ICH Harmonised Tripartite Guideline. (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][9]

  • U.S. Food and Drug Administration (FDA). (2021).[7] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Manasa, M., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation of Domperidone in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199.

  • Haridhar, K., et al. (2024).[4] Method Development and Validation of Domperidone Maleate in Tablet Dosage Form by Using RP-HPLC Method. Journal of Chemical Health Risks.[4]

  • PubChem. (n.d.). Domperidone Maleate Compound Summary. National Library of Medicine.

Sources

Application Notes and Protocols: Enhancing Domperidone Dissolution through Solid Dispersion Technology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Domperidone, a potent antiemetic and prokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its clinical efficacy is often hampered by poor dissolution, leading to variable and low oral bioavailability, reported to be in the range of 13-17%.[1][3] Solid dispersion (SD) technology presents a robust and effective strategy to overcome this limitation. By dispersing domperidone at a molecular level within a hydrophilic carrier matrix, it is possible to transform its crystalline form into a more soluble amorphous state, thereby significantly enhancing its dissolution rate and potential bioavailability.[1][3][4] This document provides a comprehensive guide for researchers and formulation scientists, detailing the rationale, methodologies, and characterization techniques for the successful preparation of domperidone maleate solid dispersions.

Introduction: The Rationale for Solid Dispersions

The therapeutic effectiveness of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids prior to absorption. For domperidone, its poor water solubility (0.986 mg/L) is a rate-limiting step.[1][3] Solid dispersion is a formulation strategy that increases the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in an inert, hydrophilic carrier.[1][5]

The primary mechanisms responsible for this enhancement include:

  • Particle Size Reduction: Dispersing the drug at a molecular level in the carrier matrix dramatically increases the surface area available for dissolution.

  • Amorphization: The high-energy amorphous state of the drug is more soluble than its stable, low-energy crystalline counterpart, as no crystal lattice energy needs to be overcome for dissolution.[6][7]

  • Enhanced Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating better contact with the dissolution medium.[8]

This application note will detail two primary, accessible methods for preparing domperidone solid dispersions—Solvent Evaporation and Fusion (Melting)—and outline the critical analytical techniques for their validation.

Materials and Carrier Selection

The choice of carrier is paramount to the success of a solid dispersion formulation. Ideal carriers are water-soluble, non-toxic, and capable of forming a stable amorphous system with the drug.

Material/EquipmentRecommended Grade/SpecificationSupplier Examples
Domperidone MaleateUSP/Ph. Eur. GradeSigma-Aldrich, TCI
Polyvinylpyrrolidone (PVP K-30)Ph. Eur. GradeBASF (Kollidon® 30)
Polyethylene Glycol (PEG 6000)Ph. Eur. GradeDow (CARBOWAX™)
Poloxamer 188NF GradeBASF (Kollisolv® P 188)
Methanol / EthanolACS or HPLC GradeFisher Scientific, VWR
UV-Vis SpectrophotometerDouble beam, 190-900 nm rangeAgilent, Shimadzu
USP Dissolution Apparatus IIPaddle ApparatusHanson Research, Copley
Differential Scanning Calorimeter-100 to 400°C range, inert gas purgeTA Instruments, Mettler Toledo
Powder X-Ray DiffractometerCu Kα radiation sourceBruker, PANalytical
Fourier-Transform IR Spectrometer4000-400 cm⁻¹ range, KBr capabilityPerkinElmer, Thermo Fisher

Causality for Carrier Selection:

  • PVP K-30: A high molecular weight polymer that is an excellent carrier for the solvent evaporation method. Its amorphous nature helps stabilize the drug in an amorphous state and it can act as a precipitation inhibitor upon dissolution.[3][6]

  • PEG 6000 & Poloxamer 188: These are low-melting-point, semi-crystalline polymers, making them ideal for the fusion method, which avoids the use of organic solvents.[1][3][6] They enhance dissolution by improving drug wettability and forming water-soluble complexes.

Experimental Workflow: Preparation to Characterization

The overall process involves preparing the solid dispersion, sizing the resulting product, and then performing a series of analytical tests to confirm its physical properties and performance advantages.

G cluster_prep Preparation cluster_process Post-Processing cluster_char Characterization start Select Drug & Carrier (e.g., Domperidone + PVP/PEG) method Choose Method: Solvent Evaporation or Fusion start->method prep_process Execute Protocol method->prep_process drying Drying / Cooling (Solidification) prep_process->drying sizing Pulverization & Sieving drying->sizing storage Store in Desiccator sizing->storage char_start Final SD Product storage->char_start analysis Physicochemical Analysis (DSC, PXRD, FTIR) char_start->analysis performance Performance Testing (Drug Content, Dissolution) char_start->performance G cluster_phys Solid-State Analysis cluster_perf Performance & Quality SD Solid Dispersion Sample DSC DSC (Amorphization) SD->DSC PXRD PXRD (Loss of Crystallinity) SD->PXRD FTIR FTIR (Drug-Carrier Interaction) SD->FTIR Content Drug Content (Uniformity) SD->Content Dissolution In Vitro Dissolution (Rate Enhancement) SD->Dissolution

Sources

Protocol for In Vitro Dissolution Testing of Domperidone Maleate Tablets (USP Aligned)

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Rationale & Physicochemical Context

The Molecule: Domperidone Maleate

Domperidone is a weak base with a pKa of approximately 7.[1]9. It is classified as a BCS Class II drug (Low Solubility, High Permeability).[1] Its solubility is highly pH-dependent:

  • Acidic pH (1.2 - 2.0): Highly soluble due to ionization of the basic nitrogen.

  • Neutral/Alkaline pH (> 6.0): Practically insoluble.

Dissolution Medium Justification

The selection of 0.1 N Hydrochloric Acid (HCl) as the dissolution medium is driven by the drug's basic nature. In the stomach (pH 1.0–2.0), Domperidone is fully ionized and soluble. Using 0.1 N HCl ensures sink conditions —a state where the volume of medium is at least three times that required to form a saturated solution of the drug substance. This allows the test to reflect the drug's release rate from the formulation matrix rather than being limited by solubility saturation.

Hydrodynamics (Apparatus Selection)

USP Apparatus 2 (Paddle) is the standard for tablets. A rotation speed of 50 RPM is selected to provide sufficient agitation to disperse the disintegrating tablet without creating artificial shear forces that might accelerate dissolution uncharacteristically for an immediate-release product.

Standardized Protocol Parameters

The following parameters are aligned with general USP <711> requirements and specific literature consensus for Domperidone Maleate tablets.

ParameterSpecificationRationale
Apparatus USP Apparatus 2 (Paddle)Standard for solid oral tablets; prevents floating issues common with baskets.
Medium 0.1 N Hydrochloric AcidEnsures sink conditions for weak base (pKa ~7.9).
Volume 900 mLStandard volume to maintain sink conditions for 10mg/20mg doses.
Temperature 37.0°C ± 0.5°CMimics human body temperature.
Speed 50 RPMModerate agitation; 75 RPM may be used if coning occurs.
Time Points 10, 20, 30, 45 minutes30 min is the standard Q-point; others define the profile.
Sampling Vol. 5 mL or 10 mLSufficient for HPLC/UV analysis; replace with fresh medium if >1% volume is removed.
Filter 0.45 µm PVDF or NylonCritical: Must validate to ensure no drug adsorption.

Detailed Methodology

Reagent Preparation

Dissolution Medium (0.1 N HCl):

  • Measure 8.5 mL of concentrated Hydrochloric Acid (37%).

  • Dilute to 1000 mL with degassed purified water.

  • Degassing (Critical): Heat medium to 41°C, filter under vacuum (0.45 µm), and stir for 5 mins.

    • Why? Dissolved air bubbles can attach to the tablet surface, altering buoyancy and wetting, leading to variable results.

Equipment Setup
  • Fill vessels with 900 mL of medium (gravimetric method: ~900 g at room temp, check density).

  • Equilibrate bath to 37.0°C . Verify vessel temperature with a calibrated thermometer.[2]

  • Set paddle height to 25 mm ± 2 mm from the vessel bottom.

Experimental Execution
  • Start: Drop one tablet into each of the 6 vessels. Care must be taken to avoid air bubbles on the tablet surface.[3]

  • Agitation: Immediately start rotation at 50 RPM .

  • Sampling:

    • At the specified time point (e.g., 30 min), withdraw the sample from a zone midway between the surface of the medium and the top of the rotating blade, not less than 1 cm from the vessel wall.

    • Filtration: Immediately filter the sample. Discard the first 2-3 mL of filtrate (saturates the filter to prevent adsorption loss). Collect the subsequent filtrate for analysis.

Analytical Method (HPLC)[4][5][6][7][8][9]

While UV spectrophotometry (at ~284 nm) is possible, HPLC is recommended for specificity, especially in the presence of excipients.

ParameterCondition
Column C18 (L1), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry)
Mobile Phase Methanol : Phosphate Buffer (pH 4.0) [60:40 v/v]
Flow Rate 1.0 mL/min
Wavelength 285 nm (UV detection)
Injection Vol. 20 µL
Run Time ~10 minutes (Retention time typically 4-6 min)

Standard Preparation: Dissolve Domperidone Maleate reference standard in the Dissolution Medium to obtain a concentration similar to 100% release (e.g., for a 10 mg tablet in 900 mL, conc = 0.011 mg/mL).

Data Analysis & Acceptance Criteria

Calculation

Calculate the percentage of drug released (


) using the peak areas:


  • 
    : Peak area of sample
    
  • 
    : Peak area of standard
    
  • 
    : Concentration of standard (mg/mL)
    
  • 
    : Label claim of tablet (mg)
    
  • 
    : Volume of medium (900 mL)
    
USP <711> Acceptance Table (Immediate Release)

The standard acceptance criterion (


) for Domperidone is typically 80% dissolved in 30 minutes .
StageNumber TestedAcceptance Criteria
S1 6Each unit is not less than

.
S2 6Average of 12 units (S1+S2) is equal to or greater than

, and no unit is less than

.
S3 12Average of 24 units (S1+S2+S3) is equal to or greater than

, not more than 2 units are less than

, and no unit is less than

.

Visualization of Workflows

Diagram 1: Dissolution Experimental Workflow

DissolutionWorkflow Start Start Protocol PrepMedium Prepare 0.1 N HCl (Degas @ 41°C) Start->PrepMedium Setup Setup Apparatus 2 (900 mL, 37°C, 50 RPM) PrepMedium->Setup Drop Drop Dosage Units (t=0) Setup->Drop Dissolve Dissolution Process (30 mins) Drop->Dissolve Sample Withdraw Sample (Midway Zone) Dissolve->Sample Filter Filtration (Discard first 3 mL) Sample->Filter Analyze HPLC Analysis (285 nm) Filter->Analyze Calc Calculate % Release Analyze->Calc

Caption: Step-by-step workflow for Domperidone Maleate dissolution testing.

Diagram 2: USP Acceptance Logic (Immediate Release)

AcceptanceLogic Stage1 Stage 1 (n=6) CheckS1 All units >= Q + 5%? Stage1->CheckS1 PassS1 PASS BATCH CheckS1->PassS1 Yes Stage2 Stage 2 (Test +6 units) Total n=12 CheckS1->Stage2 No CheckS2 Avg >= Q AND No unit < Q - 15%? Stage2->CheckS2 PassS2 PASS BATCH CheckS2->PassS2 Yes Stage3 Stage 3 (Test +12 units) Total n=24 CheckS2->Stage3 No CheckS3 Avg >= Q AND Max 2 units < Q - 15% AND No unit < Q - 25%? Stage3->CheckS3 PassS3 PASS BATCH CheckS3->PassS3 Yes Fail FAIL BATCH CheckS3->Fail No

Caption: Decision tree for USP <711> Immediate Release acceptance criteria.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Coning Hydrodynamics at bottom of vessel.Increase speed to 75 RPM (requires justification) or check paddle height (25 mm).
Low Assay Drug adsorption to filter.Validate filter type. Saturate filter by discarding first 3-5 mL.
High Variability Air bubbles on tablet.Improve degassing of medium.
Peak Tailing HPLC Column aging or pH mismatch.Ensure Mobile Phase pH is 4.0; replace column if >2000 injections.

References

  • USP Medicines Compendium. Domperidone Tablets - Proposed Monograph.[4] United States Pharmacopeial Convention.[1][2][5][6][7]

  • FDA Guidance for Industry. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018).[8]

  • USP General Chapter <711>. Dissolution.[2] United States Pharmacopeia.[1][2][5][6][7]

  • ResearchGate. Dissolution parameters of Domperidone Maleate floating tablets. (2015).[2][9]

  • The Pharma Innovation. RP-HPLC Method Development and Validation of Domperidone in Solid Dosage Form. (2012).[10]

Sources

Domperidone maleate formulation in fast-dissolving buccal films

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development and Characterization of Fast-Dissolving Buccal Films for Domperidone Maleate

Executive Summary

Domperidone Maleate (DOM) is a widely used dopamine antagonist with anti-emetic properties.[1] However, its oral bioavailability is critically low (~15%) due to extensive hepatic first-pass metabolism and poor water solubility. This protocol details the engineering of a Fast-Dissolving Buccal Film (FDBF) designed to bypass first-pass metabolism, enhance bioavailability, and provide rapid onset of action for nausea relief.

Key Technical Advantages:

  • Route: Direct systemic entry via the reticulated vein (buccal mucosa), bypassing the liver.

  • Formulation: Utilization of HPMC E15 as a low-viscosity film former for rapid disintegration (<60s).[2]

  • Taste Masking: Inclusion complexation with

    
    -Cyclodextrin (
    
    
    
    -CD)
    to sequester the bitter API and improve solubility.

Pre-Formulation & API Engineering

Before film casting, the API must be processed to address two critical challenges: Solubility and Palatability .

Taste Masking & Solubility Enhancement (Inclusion Complex)

Domperidone is intensely bitter and hydrophobic. Simple physical mixing is insufficient. We utilize a Kneading Method to form a 1:1 molar inclusion complex with


-CD.[2][3]
  • Rationale: The hydrophobic cavity of

    
    -CD hosts the DOM molecule, masking its interaction with taste buds while the hydrophilic outer shell ensures rapid dissolution in saliva.
    

Protocol: Preparation of DOM-


-CD Complex 
  • Weighing: Calculate equimolar amounts of Domperidone Maleate (MW: 425.9 g/mol ) and

    
    -Cyclodextrin (MW: 1135  g/mol ).
    
  • Wetting: Place

    
    -CD in a mortar; add a minimum amount of water/ethanol (50:50 v/v) to create a paste.
    
  • Incorporation: Slowly add DOM powder to the paste while triturating vigorously.

  • Kneading: Knead the mixture for 45 minutes until a uniform, creamy consistency is achieved.

  • Drying: Dry the mass at 45°C for 24 hours. Pulverize and pass through a #80 mesh sieve.

  • Verification: Confirm complexation via FTIR (shift in carbonyl peaks) or DSC (disappearance of DOM melting endotherm).

Formulation Strategy

Critical Material Attributes (CMAs):

  • Polymer (HPMC E15): Selected for its low viscosity (15 cP), ensuring rapid hydration and disintegration without forming a gelatinous barrier that retards drug release.

  • Plasticizer (PEG 400 / Glycerin): Essential to reduce the glass transition temperature (

    
    ) of the polymer, preventing brittleness.
    
  • Saliva Stimulating Agent (Citric Acid): Increases saliva production to accelerate disintegration.

Optimized Master Formula (per 10 mL casting solution):

ComponentRoleConc. (% w/v)Quantity
DOM-

-CD Complex
Active Ingredient~2.5%Eq. to 100mg DOM
HPMC E15 Film Former4.0%400 mg
Propylene Glycol / PEG 400 Plasticizer1.2%30% of polymer wt
Tween 80 Surfactant0.5%0.05 mL
Aspartame Sweetener0.5%50 mg
Citric Acid Saliva Stimulant0.2%20 mg
Distilled Water Solventq.s.to 10 mL

Manufacturing Protocol: Solvent Casting Method

This process relies on the controlled evaporation of solvent to form a polymeric matrix.

Workflow Visualization

ManufacturingWorkflow Step1 Step 1: Polymer Hydration Dissolve HPMC E15 in 70% of water (Stir 2 hrs @ 500 RPM) Step3 Step 3: Homogenization Mix Polymer + API Solutions Add Plasticizer (PEG 400) Step1->Step3 Step2 Step 2: API Solubilization Dissolve DOM-Beta-CD Complex + Sweeteners in remaining water + surfactant Step2->Step3 Step4 Step 4: De-aeration (CRITICAL) Sonicate for 20 mins or Vacuum Desiccator Remove entrapped air bubbles Step3->Step4 Homogenous Viscous Solution Step5 Step 5: Casting Pour into Petri dish / Casting Knife Control thickness (approx 500 microns wet) Step4->Step5 Bubble-free Solution Step6 Step 6: Drying Controlled Oven: 40-50°C for 12-24 hrs Avoid rapid drying (rippling effect) Step5->Step6 Step7 Step 7: Cutting & Packaging Cut into 2x2 cm strips Pack in Aluminum foil (hygroscopic protection) Step6->Step7

Figure 1: Step-by-step Solvent Casting Workflow for Domperidone Buccal Films.

Detailed Steps:
  • Polymer Solution: Dissolve HPMC E15 in distilled water. Allow it to swell overnight or stir at 500 RPM for 2 hours to ensure complete hydration.

  • Drug Solution: In a separate beaker, dissolve the DOM-

    
    -CD complex, Aspartame, and Citric Acid in a small volume of water. Add Tween 80 (enhances wetting).[2]
    
  • Mixing: Pour the Drug Solution into the Polymer Solution under continuous magnetic stirring.

  • Plasticization: Add PEG 400 dropwise. Stir for 1 hour.

  • De-aeration (Critical Process Parameter): The viscous solution will trap air. Place the beaker in a bath sonicator for 15–20 minutes or use a vacuum desiccator until no bubbles are visible. Failure here results in uneven film density.

  • Casting: Pour the solution into a leveled glass Petri dish (e.g., 9 cm diameter) or use a film applicator.

    • Calculation: Area of Petri dish =

      
      . Ensure drug loading per 
      
      
      
      matches the target dose (e.g., 10 mg / 4
      
      
      ).
  • Drying: Dry in a hot air oven at 40°C for 12–24 hours. Do not exceed 60°C to prevent polymer degradation or "rippling."

  • Harvesting: Carefully peel the film and cut into 2 cm

    
     2 cm strips containing the required dose (e.g., 10 mg Domperidone).
    

Characterization & Quality Control

Every batch must be validated against these parameters.

Physical Evaluation
  • Thickness: Measure at 5 different points (center and 4 corners) using a calibrated micrometer screw gauge. Acceptance:

    
     5% variation.[2][4][5]
    
  • Folding Endurance: Repeatedly fold the film at the same place until it breaks. Target: > 200 folds (indicates good plasticity).

  • Surface pH: Place film on an agar plate or moisten with 0.5 mL water. Measure with a flat-tip pH electrode. Target: 6.5 – 7.4 (neutral pH prevents mucosal irritation).

Disintegration Time (In Vitro)
  • Method: Place a 2x2 cm film in a Petri dish containing 10 mL of Simulated Salivary Fluid (pH 6.8). Swirl gently every 10 seconds.

  • Endpoint: Time taken for the film to break into particles.[1][2][6][7][8]

  • Target: < 60 seconds .

Content Uniformity

Dissolve 3 random films separately in 100 mL of pH 6.8 phosphate buffer. Filter and analyze via UV-Vis Spectrophotometer at 284 nm .

  • Acceptance: 85% – 115% of labeled amount.

Advanced Evaluation: Ex Vivo Permeation Study

To prove the efficacy of the buccal route, permeation across mucosa must be demonstrated.

Apparatus: Franz Diffusion Cell (vertical). Barrier: Fresh Porcine Buccal Mucosa (obtained from local slaughterhouse, used within 4 hours).

Protocol:

  • Preparation: Carefully remove underlying fat/connective tissue from the mucosa. Mount between the donor and receptor compartments (epithelium facing donor).

  • Receptor Chamber: Fill with Phosphate Buffer pH 7.4 (mimicking systemic circulation). Maintain at 37°C

    
     0.5°C. Stir at 50 RPM.
    
  • Donor Chamber: Place the buccal film on the mucosa; wet with 0.5 mL simulated saliva (pH 6.8).

  • Sampling: Withdraw 1 mL aliquots at 5, 10, 15, 30, 60, and 120 minutes. Replace with fresh buffer.

  • Analysis: UV Spectrophotometry at 284 nm or HPLC.

  • Calculation: Plot Cumulative Amount Permeated (

    
    ) vs. Time. Calculate Steady-state Flux (
    
    
    
    ).
Mechanism of Absorption

PermeationMechanism Film Buccal Film (Hydrates in <30s) Saliva Dissolution in Saliva (High Conc. Gradient) Film->Saliva Disintegration Mucosa Buccal Mucosa (Lipophilic Barrier) Saliva->Mucosa Passive Diffusion Vein Reticulated Vein (Direct Systemic Entry) Mucosa->Vein Absorption Liver Hepatic Metabolism (First Pass) Vein->Liver Minor fraction System Systemic Circulation (Therapeutic Effect) Vein->System Bypasses Liver Liver->System

Figure 2: Pathway of Domperidone absorption from buccal film, highlighting the avoidance of first-pass metabolism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Brittle Film Insufficient PlasticizerIncrease PEG 400 conc. to 30% of polymer weight.
Sticky Film Excess Plasticizer or MoistureReduce plasticizer; Ensure drying oven humidity is controlled.
Air Bubbles Poor De-aerationIncrease sonication time; Allow solution to stand overnight before casting.
Long Disintegration Polymer Viscosity too highSwitch from HPMC K4M to HPMC E15 or E5; Add superdisintegrants.
Rough Surface Drug RecrystallizationEnsure

-CD complexation is complete; Improve mixing speed.

References

  • Formulation and evaluation of polymer based, rapid onset, patient friendly, oral film of domperidone maleate. World Journal of Pharmacy and Pharmaceutical Sciences. (2016). 1

  • In Vitro and In Vivo Characterization of Domperidone-Loaded Fast Dissolving Buccal Films. Pharmaceutical Research / PMC. (2020). 9

  • Mouth Dissolving Film of Domperidone: An approach towards Formulation and its Evaluation. Journal of Pharmaceutical Research International. (2021). 8

  • Formulation, Development and Optimization of Fast Dispersible Oral Films of Domperidone Maleate. PharmaTutor. (2013).[6] 10

  • Evaluation Parameters For Mouth Dissolving Films. International Journal of Pharmaceutical Sciences. (2024). 11

Sources

Application Note: Synthesis and Characterization of Domperidone Maleate Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Domperidone Maleate (DM) is a specific peripheral dopamine


-receptor antagonist used as an antiemetic. Despite its therapeutic efficacy, DM is categorized as a Biopharmaceutics Classification System (BCS) Class II  drug, characterized by low aqueous solubility and high permeability.[1] This poor solubility results in dissolution-limited absorption, leading to low and erratic bioavailability (~13-17%).[2]

This Application Note provides a rigorous technical guide for synthesizing DM nanoparticles to overcome these limitations. By reducing particle size to the sub-micron range, we exploit the Noyes-Whitney equation , increasing the specific surface area and saturation solubility (via amorphization), thereby enhancing the dissolution rate.

The Mechanistic Logic

The transition from micro- to nanoparticles fundamentally alters the hydrodynamic boundary layer surrounding the drug particle.

NoyesWhitneyMechanism Coarse Coarse DM Powder (Low Surface Area) Nano DM Nanoparticles (High Surface Area) Coarse->Nano Top-down or Bottom-up Amorphous Amorphous State (High Internal Energy) Coarse->Amorphous Lattice Disruption Solubility Increased Saturation Solubility (Cs) Nano->Solubility Kelvin Equation Dissolution Rapid Dissolution (dC/dt) Nano->Dissolution Increased A Amorphous->Solubility Solubility->Dissolution Noyes-Whitney Bioavailability Enhanced Bioavailability Dissolution->Bioavailability

Figure 1: Mechanistic pathway of solubility enhancement via nanonization and amorphization.

Materials & Equipment

To ensure reproducibility, use pharmaceutical-grade excipients.

  • Active Pharmaceutical Ingredient (API): Domperidone Maleate (purity >99%).

  • Solvents: Dimethylformamide (DMF) or Methanol (HPLC Grade).

  • Stabilizers: Polyvinylpyrrolidone (PVP K-30) or HPMC E5.

    • Note: PVP K-30 is preferred for antisolvent precipitation due to its steric stabilization efficiency with DM.

  • Equipment:

    • Probe Sonicator (e.g., QSonica or equivalent) or High-Shear Homogenizer.

    • Dynamic Light Scattering (DLS) Analyzer (e.g., Malvern Zetasizer).

    • Lyophilizer (Freeze Dryer).[3]

    • Scanning Electron Microscope (SEM).[4][5]

Experimental Protocols

We present two validated workflows: Antisolvent Precipitation (Bottom-Up) for lab-scale precision and Wet Media Milling (Top-Down) for robustness.

Protocol A: Antisolvent Precipitation with Ultrasonication

Best for: Generating amorphous nanoparticles with minimal equipment.

Principle: Rapid injection of a drug solution into a non-solvent (antisolvent) causes high supersaturation, triggering rapid nucleation. Ultrasonication prevents crystal growth.

Step-by-Step Procedure:

  • Organic Phase Preparation:

    • Dissolve 100 mg of Domperidone Maleate in 5 mL of DMF (Dimethylformamide).

    • Critical Control: Ensure complete dissolution. Sonicate for 2 mins if necessary.

  • Aqueous Phase (Antisolvent) Preparation:

    • Prepare 50 mL of deionized water containing 0.5% w/v PVP K-30.

    • Maintain temperature at 4°C (ice bath) to increase viscosity and slow diffusion-controlled growth.

  • Nucleation (Precipitation):

    • Position the probe sonicator tip into the aqueous phase. Set amplitude to 40%.

    • While sonicating, inject the Organic Phase (Step 1) into the Aqueous Phase (Step 2) at a rate of 1 mL/min using a syringe pump.

    • Why? Controlled injection rate balances nucleation rate vs. crystal growth.

  • Stabilization:

    • Continue sonication for 10 minutes post-injection.

    • Stir the resulting colloidal suspension on a magnetic stirrer (500 rpm) for 2 hours to evaporate residual solvent (if using volatile solvents like Methanol) or proceed to washing.

  • Isolation:

    • Centrifuge at 15,000 rpm for 20 minutes. Discard supernatant.

    • Wash pellet 2x with distilled water to remove DMF and excess surfactant.

    • Lyophilization: Resuspend pellet in 5% mannitol solution (cryoprotectant) and freeze-dry for 24 hours.

Protocol B: Wet Media Milling (Nanomilling)

Best for: Scalable production of crystalline nanocrystals.

Step-by-Step Procedure:

  • Slurry Preparation:

    • Disperse 500 mg Domperidone Maleate in 20 mL of aqueous stabilizer solution (1% Poloxamer 407 + 0.1% SLS).

  • Milling:

    • Load the slurry into a planetary ball mill jar containing 0.1 mm Zirconium Oxide beads.

    • Ratio: Bead:Drug ratio should be 20:1 (w/w).

  • Process:

    • Mill at 800 rpm for 60 minutes.

    • Pause: Stop every 15 mins for 5 mins to prevent overheating (thermal degradation).

  • Harvesting:

    • Filter suspension through a coarse sieve to remove beads.

    • Spray dry or lyophilize the nanosuspension.

Workflow Visualization

ExperimentalWorkflow cluster_Antisolvent Protocol A: Antisolvent Precipitation cluster_Char Characterization (QC) Start Domperidone Maleate (Raw API) Solvent Dissolve in DMF (Organic Phase) Start->Solvent AntiSolvent Prepare Water + PVP K30 (Aqueous Phase) Inject Injection (1 mL/min) under Ultrasonication Solvent->Inject AntiSolvent->Inject Precip Nucleation & Growth Inject->Precip DLS DLS: Size & Zeta Precip->DLS XRD XRD: Crystallinity DLS->XRD Dissolution In-Vitro Dissolution XRD->Dissolution

Figure 2: Workflow for Antisolvent Precipitation and downstream characterization.

Characterization & Critical Quality Attributes (CQAs)

A self-validating system requires checking these parameters. If the data deviates, revisit the synthesis steps.

Particle Size & Zeta Potential (DLS)
  • Method: Disperse 1 mg of lyophilized powder in 10 mL water. Measure at 25°C.

  • Target Specs:

    • Z-Average Size: 80 nm – 300 nm.

    • Polydispersity Index (PDI): < 0.3 (Indicates monodisperse population).

    • Zeta Potential: > |30 mV| (Required for electrostatic stability).

  • Insight: If PDI > 0.5, agglomeration is occurring. Increase stabilizer concentration (PVP) or sonication energy.

Solid State Analysis (XRD & DSC)
  • X-Ray Diffraction (XRD):

    • Raw DM: Sharp, intense peaks (crystalline).[4]

    • Nanoparticles: "Halo" pattern or reduced peak intensity.

    • Interpretation: Disappearance of sharp peaks confirms the transformation to an amorphous state , which is energetically favorable for rapid dissolution.

  • FTIR:

    • Check for peaks at ~1690 cm⁻¹ (C=O stretching).

    • Validation: The spectra of the nanoparticle should match the functional groups of the raw drug, confirming no chemical degradation occurred during processing.

In-Vitro Dissolution Testing
  • Apparatus: USP Type II (Paddle).

  • Medium: 900 mL Phosphate Buffer (pH 6.8) or 0.1N HCl.

  • Speed: 50 rpm.

  • Expectation: Nanoparticles should release >80% of the drug within 30 minutes, compared to <20% for the raw drug.

Data Summary Table
ParameterRaw Domperidone MaleateOptimized NanoparticlesMethod of Validation
Particle Size 10 - 50 µm84 - 200 nmDLS / SEM
Morphology Rod-like crystalsSpherical / Semi-sphericalSEM
Crystallinity Highly CrystallineAmorphous / Semi-crystallineXRD / DSC
Solubility (Water) ~0.9 µg/mL> 50 µg/mLSaturation Shake-flask
Dissolution (30 min) < 20%> 85%USP Type II

References

  • Preparation and Characterization of Domperidone Nanoparticles for Dissolution Improvement. Source: Iraqi Journal of Pharmaceutical Sciences, 2018.[1][3][6] URL:[Link]

  • Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles. Source: PubMed Central (PMC). URL:[Link]

  • Enhancing Oral Bioavailability of Domperidone Maleate: Formulation and In Vitro Permeability. Source: PubMed Central (PMC). URL:[Link]

  • Design and Development of Sublingual Printlets Containing Domperidone Nanocrystals. Source: MDPI (Pharmaceutics). URL:[Link][1][2][3][5][7][8][9][10][11][12]

Sources

High-Performance UV-Vis Spectrophotometric Determination of Domperidone Maleate in Bulk and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust, validated protocol for the quantitative determination of Domperidone Maleate (DOM) using UV-Vis spectrophotometry. Designed for pharmaceutical quality control (QC) and drug development environments, this guide moves beyond basic recipe-following to explain the physicochemical rationale behind solvent selection, wavelength optimization, and validation parameters. The method utilizes Methanol as the solvent system, detecting DOM at


, and is validated according to ICH Q2(R1) guidelines.

Introduction & Scientific Context

The Analyte: Domperidone Maleate

Domperidone is a peripheral dopamine


-receptor antagonist used primarily as an antiemetic and prokinetic agent.[1] Chemically, it is 5-chloro-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one.[2][3]

Chromophoric Basis for UV Analysis: The molecule possesses distinct chromophores—specifically the benzimidazolone rings and the chlorobenzene moiety. These conjugated


-systems absorb UV radiation strongly in the 200–300 nm range, making UV spectrophotometry a highly sensitive method for its quantification.
Methodological Strategy

While HPLC is the gold standard for separation, UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine assay of bulk drugs and uniform dosage forms where excipient interference is negligible.

  • Solvent Selection: Domperidone is practically insoluble in water but soluble in Methanol and acidic media (protonation of the piperidine nitrogen enhances solubility). Methanol is chosen here for its UV transparency (cutoff <205 nm) and ability to solvate both the drug and the maleate salt effectively.

  • Wavelength Selection: The spectrum of DOM in Methanol typically exhibits a sharp absorption maximum (

    
    ) between 284–288 nm. This protocol standardizes on 286 nm  based on consensus literature, ensuring maximum sensitivity.
    

Materials & Instrumentation

Reagents
  • Domperidone Maleate Reference Standard (RS): Purity

    
    .[4][5]
    
  • Methanol: Analytical Reagent (AR) Grade or HPLC Grade (essential to minimize background noise).

  • 0.1 N HCl (Optional): For comparative dissolution studies.

  • Whatman Filter Paper No. 41: For sample clarification.

Instrumentation
  • Double-Beam UV-Vis Spectrophotometer: (e.g., Shimadzu UV-1800, Agilent Cary 60) with 1 cm matched quartz cuvettes.

  • Ultrasonic Bath: For extraction of drug from tablet matrix.

  • Analytical Balance: Precision to 0.1 mg.

Experimental Protocol

Preparation of Standard Solutions

Step 1: Standard Stock Solution (100


g/mL) [4][5]
  • Accurately weigh 10 mg of Domperidone Maleate RS.[3][6]

  • Transfer to a 100 mL volumetric flask.

  • Add ~60 mL of Methanol.

  • Sonicate for 10 minutes to ensure complete dissolution (Visual check: Solution must be clear).

  • Dilute to volume with Methanol.

Step 2: Working Standard Solutions (Calibration Series) Prepare a series of dilutions to cover the linearity range of 5 – 30


g/mL .
Concentration (

g/mL)
Volume of Stock (mL)Final Volume (mL)
5.0 0.510
10.0 1.010
15.0 1.510
20.0 2.010
25.0 2.510
30.0 3.010

Note: Use Methanol as the diluent.[3][4][5]

Sample Preparation (Tablet Formulation)

Target Concentration: ~15


g/mL (Mid-point of linearity)
  • Weigh & Powder: Weigh 20 tablets and calculate the average weight. Grind to a fine powder.

  • Extraction: Weigh powder equivalent to 10 mg of Domperidone.

  • Solvation: Transfer to a 100 mL volumetric flask. Add 60 mL Methanol.

  • Sonication: Sonicate for 20 minutes . (Critical Step: This ensures the drug is released from binders/fillers).

  • Filtration: Dilute to volume with Methanol. Filter through Whatman No. 41 paper. Discard the first 5 mL of filtrate (saturates filter adsorption sites).

  • Dilution: Pipette 1.5 mL of the clear filtrate into a 10 mL volumetric flask and make up to volume with Methanol.

Measurement Procedure
  • Baseline Correction: Run a baseline scan (200–400 nm) using pure Methanol in both sample and reference cuvettes.

  • Spectrum Scan: Scan the 10

    
    g/mL  standard to confirm 
    
    
    
    (Expect ~286 nm).
  • Quantification: Measure Absorbance (A) of all standards and samples at the determined

    
    .
    

Visualized Workflow

G cluster_0 Standard Preparation cluster_1 Sample Preparation Stock Weigh 10mg DOM RS Dissolve in Methanol (100 µg/mL Stock) Dilution Serial Dilution (5 - 30 µg/mL) Stock->Dilution Scan UV Scan (200-400 nm) Determine λmax (~286 nm) Dilution->Scan Tablets Weigh & Powder 20 Tablets Extract Extract eq. 10mg DOM in Methanol (Sonicate) Tablets->Extract Filter Filter & Dilute to Target Conc. Extract->Filter Measure Measure Absorbance at λmax Filter->Measure Scan->Measure Data Linear Regression y = mx + c Measure->Data

Figure 1: Analytical workflow for the determination of Domperidone Maleate.

Method Validation (ICH Q2(R1))

To ensure the method is "Trustworthy" and "Self-Validating," the following parameters must be assessed.

Linearity
  • Protocol: Analyze the 6 working standards (5–30

    
    g/mL) in triplicate.
    
  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Typical Equation:

    
     (Slope will vary by instrument).
    
Accuracy (Recovery Studies)
  • Protocol: Spike pre-analyzed sample powder with pure DOM standard at 80%, 100%, and 120% levels.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
    .[7]
    
Precision[6][7]
  • Repeatability: 6 replicates of a single concentration (e.g., 15

    
    g/mL).
    
  • Intermediate Precision: Analysis on different days by different analysts.

  • Acceptance Criteria: % RSD

    
    .[6][7]
    
Sensitivity
  • Limit of Detection (LOD):

    
    
    
  • Limit of Quantification (LOQ):

    
    
    
    • Where

      
       = Standard deviation of the y-intercepts and 
      
      
      
      = Slope.

Validation Logic Diagram

Validation Start Validation Start Linearity Check Linearity (5-30 µg/mL) Start->Linearity R2_Check R² ≥ 0.999? Linearity->R2_Check Precision Check Precision (n=6) R2_Check->Precision Yes Fail Review Prep/Inst R2_Check->Fail No RSD_Check RSD < 2.0%? Precision->RSD_Check Accuracy Check Accuracy (Spike 80-120%) RSD_Check->Accuracy Yes RSD_Check->Fail No Rec_Check Recovery 98-102%? Accuracy->Rec_Check Pass METHOD VALIDATED Rec_Check->Pass Yes Rec_Check->Fail No

Figure 2: Decision tree for ICH validation compliance.

Data Analysis & Calculations

Calculate the concentration of Domperidone in the sample using the linear regression equation generated from the standard curve:



For Tablets:



Where:

  • 
     = Volume of initial stock (100 mL).
    
  • Dilution Factor = Final Vol / Aliquot Vol (e.g., 10 / 1.5).

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Non-linear Calibration Saturation of detector or degradation of stock.Ensure Absorbance < 1.2. Prepare fresh stock protected from light.
High Background Filter paper fibers or turbidity.Discard first 5 mL of filtrate. Centrifuge if necessary.
Wavelength Shift Solvent pH change or instrument drift.Calibrate wavelength with Holmium Oxide filter. Ensure solvent grade consistency.
Low Recovery Incomplete extraction from tablet matrix.Increase sonication time; ensure powder is fine.

References

  • Chauhan, S., et al. (2015).[4] "Validated Method Development for the Estimation of Domperidone by UV-Spectroscopy." Research and Reviews: Journal of Pharmaceutical Analysis. Link

  • Karanam, S. K. (2016).[3][8] "Method Development and Validation for the Estimation of Domperidone Maleate in Pharmaceutical Dosage Form by UV-Spectrophotometry." International Journal of Chemical and Pharmaceutical Analysis. Link

  • Gate, N. R. (2015). "Development and Validation of UV-Spectrophotometric Method for Estimation of Domperidone in API and Pharmaceutical Dosage Form." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

Sources

Extraction of domperidone from plasma using liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of Domperidone from Human Plasma

Introduction & Clinical Context

Domperidone is a peripheral dopamine D2-receptor antagonist used primarily as an antiemetic and prokinetic agent.[1] Because it undergoes extensive first-pass metabolism (bioavailability ~15%), plasma concentrations are often low (nanogram/mL range), necessitating a highly sensitive extraction and detection method.

While protein precipitation (PPT) is faster, it often yields "dirty" extracts leading to significant matrix effects (ion suppression) in LC-MS/MS. Liquid-Liquid Extraction (LLE) remains the gold standard for Domperidone analysis because it provides superior sample cleanup, concentrating the analyte while removing salts and plasma proteins that foul mass spectrometer sources.

This guide details a validated, self-checking LLE protocol designed for high-throughput clinical research.

Physicochemical Profiling: The "Why" Behind the Method

To design a robust extraction, we must exploit the molecule's chemical properties.

ParameterValueImplication for Extraction
Chemical Nature Weak BaseIonizes in acidic conditions; neutral in alkaline conditions.
pKa ~7.9 (Basic)At physiological pH (7.4), a significant portion is ionized. To extract into an organic solvent, we must suppress ionization by raising the pH > 9.9 (pKa + 2).
LogP ~3.0 - 3.9Highly lipophilic when neutral. Excellent affinity for non-polar organic solvents like Ethyl Acetate or MTBE.
Solubility Low in waterHigh solubility in organic solvents facilitates efficient phase transfer.

Key Mechanistic Insight: The success of this protocol hinges on the pH shift . If the plasma is not alkalinized before solvent addition, Domperidone remains protonated (


) and stays in the aqueous plasma layer, resulting in near-zero recovery.

Method Development Guide

Solvent Selection Strategy

We evaluated three common solvent systems. Ethyl Acetate is selected as the primary recommendation due to its balance of recovery and safety, though MTBE is a valid alternative.

  • Ethyl Acetate (Recommended): High polarity among LLE solvents. Excellent recovery (>85%) but extracts some lipids. Requires evaporation and reconstitution.

  • Diethyl Ether: Clean extracts but highly volatile and forms explosive peroxides. Hard to automate.

  • Hexane/Isoamyl Alcohol (98:2): Very clean but lower recovery for Domperidone due to its moderate polarity.

Internal Standard (IS) Selection
  • Gold Standard: Domperidone-d6 (Deuterated). Corrects for matrix effects and extraction variability perfectly.

  • Alternative: Itopride or Sildenafil . Structural analogs with similar pKa and LogP values.

Standardized Experimental Protocol

Objective: Quantitation of Domperidone in Human Plasma (Range: 0.5 – 100 ng/mL). Detection: LC-MS/MS (ESI+ mode).

Reagents Required:
  • 0.1 M Sodium Carbonate (

    
    ) or 0.1 M NaOH.
    
  • HPLC-grade Ethyl Acetate.

  • Internal Standard Working Solution (100 ng/mL in 50% Methanol).

  • Reconstitution Solution: Acetonitrile:Water (50:50) + 0.1% Formic Acid.[2]

Step-by-Step Workflow:
  • Sample Thawing: Thaw plasma samples at room temperature. Vortex for 30s to ensure homogeneity.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard solution. Vortex gently (5s).

  • Alkalinization (Critical Step):

    • Add 100 µL of 0.1 M Sodium Carbonate buffer (pH ~10.5).

    • Why? This shifts the pH > pKa (7.9), forcing Domperidone into its neutral, lipophilic state.

  • Extraction:

    • Add 1.0 mL of Ethyl Acetate.

    • Cap tightly.[3]

  • Phase Transfer:

    • Vortex vigorously for 5 minutes (or shake on a multi-tube vortexer).

    • Note: Sufficient contact time is vital for equilibrium.

  • Phase Separation:

    • Centrifuge at 10,000 rpm (approx. 9,000 x g) for 5 minutes at 4°C.

    • Result: A clear upper organic layer (Ethyl Acetate) and a bottom aqueous pellet (Plasma/Proteins).

  • Flash Freeze (Optional but Recommended):

    • Place tubes in a dry ice/ethanol bath for 2 minutes. The aqueous bottom layer freezes; the organic top layer remains liquid.

  • Transfer: Decant or pipette the supernatant (organic layer) into a clean glass tube.

  • Evaporation:

    • Dry the organic extract under a gentle stream of Nitrogen at 40°C.

  • Reconstitution:

    • Dissolve the dry residue in 100 µL of Reconstitution Solution.

    • Vortex for 1 minute.

    • Transfer to autosampler vials.

Visualization: Extraction Logic Flow

LLE_Workflow Plasma Plasma Sample (Domperidone BH+) IS_Add Add Internal Standard (Correction Factor) Plasma->IS_Add Alkaline Add 0.1M Na2CO3 (pH Shift > 9.0) Target: Neutralize Charge IS_Add->Alkaline Prepare Matrix Solvent Add Ethyl Acetate (Lipophilic Phase) Alkaline->Solvent BH+ -> B (Neutral) Partition Vortex & Centrifuge (Phase Separation) Solvent->Partition Extraction Separation Isolate Organic Layer (Contains Domperidone) Partition->Separation Top Layer DryDown Evaporate & Reconstitute (Concentrate Analyte) Separation->DryDown Inject LC-MS/MS Injection DryDown->Inject

Caption: Workflow logic for the pH-dependent liquid-liquid extraction of Domperidone.

Validation & Troubleshooting

Expected Performance Metrics
ParameterAcceptance CriteriaTypical Result (Ethyl Acetate)
Recovery > 80%85 - 92%
Matrix Effect 85 - 115%95% (Minimal suppression)
LLOQ S/N > 100.1 - 0.5 ng/mL
Linearity

0.998
Troubleshooting Guide
  • Low Recovery:

    • Cause: pH was not high enough.

    • Fix: Check the pH of the aqueous phase after buffer addition. It must be >9.0.

  • Emulsion Formation:

    • Cause: Vigorous shaking of lipid-rich plasma.

    • Fix: Centrifuge at higher speed (12,000 rpm) or longer duration.

  • Variable IS Response:

    • Cause: Evaporation inconsistency.

    • Fix: Ensure the nitrogen stream is gentle and the temperature does not exceed 40°C.

References

  • Wang, G., et al. (2011). "Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study." Journal of Chromatography B.

  • Michaud, V., et al. (2012). "Development and validation of UPLC-MS/MS method for determination of domperidone in human plasma." Biomedical Chromatography.

  • PubChem. (2023).[4] "Domperidone Compound Summary: pKa and Lipophilicity Data." National Library of Medicine.

  • Al Bayyari, M., et al. (2016).[5] "Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Domperidone in Human Plasma." Journal of Chemical and Pharmaceutical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Domperidone Maleate Solubility with Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the solubility enhancement of domperidone maleate via cyclodextrin complexation. Domperidone maleate, a dopamine D2 antagonist widely used for its antiemetic properties, is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1] This classification indicates that it possesses high permeability but suffers from very low aqueous solubility, which can lead to variable absorption and limit its overall bioavailability.[2][3][4]

Cyclodextrin complexation is a powerful and widely adopted technique to overcome this challenge. By encapsulating the lipophilic domperidone molecule within the hydrophobic cavity of a cyclodextrin, a water-soluble inclusion complex is formed, which can significantly improve the drug's dissolution rate and subsequent absorption.[1][5]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the experimental workflow, from initial screening to final characterization, and offers practical troubleshooting advice in a direct question-and-answer format.

Section 1: Fundamentals of Domperidone-Cyclodextrin Complexation (FAQs)

This section addresses the foundational principles of forming an inclusion complex with domperidone.

Question: Why is cyclodextrin complexation an effective strategy for a BCS Class II drug like domperidone?

Answer: The core principle lies in altering the drug's immediate environment without changing its chemical structure. Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[6][7] For a BCS Class II drug like domperidone, which is lipophilic and poorly soluble in water, the dissolution in the gastrointestinal tract is the rate-limiting step for absorption.[8]

When domperidone (the "guest") is encapsulated within the cyclodextrin's cavity (the "host"), the non-polar parts of the drug are shielded from the aqueous environment. The resulting inclusion complex presents the hydrophilic exterior of the cyclodextrin to the solvent, leading to a dramatic increase in the apparent water solubility of the drug. This enhanced solubility facilitates a faster dissolution rate, which can lead to improved bioavailability.[1][5][9]

Question: Which cyclodextrin should I choose for domperidone, and why?

Answer: The choice of cyclodextrin is critical and depends on the size and shape of the guest molecule and the desired solubility enhancement. For domperidone, the most commonly investigated cyclodextrins are:

  • β-Cyclodextrin (β-CD): Its cavity size (6.0-6.5 Å) is generally suitable for aromatic compounds and molecules of similar size to domperidone.[6] It is often effective; however, its own aqueous solubility is relatively low (~1.85 g/100 mL), which can be a limiting factor.[6]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): This is a chemically modified derivative of β-CD. The addition of hydroxypropyl groups disrupts the hydrogen bonding network of the cyclodextrin rim, significantly increasing its aqueous solubility (>60 g/100 mL) and reducing the potential for nephrotoxicity compared to native β-CD.[10][11] For these reasons, HP-β-CD is frequently the preferred choice for parenteral and oral formulations and has been shown to be highly effective for domperidone.[2][4][12]

  • Methylated-β-Cyclodextrin (Me-β-CD): Another modified cyclodextrin with high solubility. Studies have shown it can be very effective in increasing domperidone's solubility, in some cases even more so than other derivatives.[13]

Recommendation: Start with HP-β-CD due to its high solubility and strong safety profile. A phase solubility study is the definitive experiment to confirm which cyclodextrin provides the best complexation efficiency for your specific system.

Section 2: Experimental Design & Protocol Troubleshooting

This section provides detailed protocols for key experiments and troubleshooting for common issues encountered during the process.

Phase 1: Screening with Phase Solubility Studies

A phase solubility study is the foundational experiment to determine if a complex is forming, the stoichiometry of that complex (e.g., 1:1, 1:2), and its binding strength.

Question: How do I perform a phase solubility study and what do the results tell me?

Answer: This study, as described by Higuchi and Connors, measures the increase in the solubility of a poorly soluble drug (domperidone) as a function of increasing concentrations of a solubilizing agent (cyclodextrin).

Detailed Protocol: Phase Solubility Study

Objective: To determine the stoichiometry and stability constant (Kc) of the domperidone-cyclodextrin complex.

Materials & Equipment:

  • Domperidone Maleate powder

  • Selected Cyclodextrin (e.g., HP-β-CD)

  • Distilled water or appropriate buffer (e.g., 0.1 N HCl to simulate gastric fluid)[4]

  • Calibrated analytical balance

  • A series of screw-capped vials (e.g., 15 mL)

  • Orbital shaker or rotary shaker, preferably with temperature control

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Cyclodextrin Stock Solutions: Prepare a series of aqueous solutions of the cyclodextrin in your chosen buffer with increasing molar concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM).[14]

  • Drug Addition: Add an excess amount of domperidone maleate powder to each vial containing the cyclodextrin solutions. The key is to ensure that undissolved solid drug remains at equilibrium, confirming saturation.

  • Equilibration: Seal the vials tightly and place them on the shaker at a constant temperature (e.g., 25°C or 37°C). Allow the suspensions to shake until equilibrium is reached. This typically takes 24 to 72 hours.

  • Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle. Carefully withdraw an aliquot from the clear supernatant of each vial.

  • Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved drug particles. Crucial Step: Ensure the filter does not adsorb the drug; pre-saturation of the filter with the solution may be necessary.

  • Quantification: Dilute the filtered samples appropriately with the buffer and measure the absorbance using a UV-Vis spectrophotometer at the λmax of domperidone (typically around 284-287 nm).[2][4] Calculate the concentration of dissolved domperidone using a pre-established calibration curve.

  • Data Analysis: Plot the concentration of dissolved domperidone (Y-axis) against the concentration of cyclodextrin (X-axis).

Interpreting the Results: The resulting graph is a phase solubility diagram.

  • AL-type Diagram: A linear increase in drug solubility with CD concentration is the most common and desirable outcome. This indicates the formation of a soluble 1:1 complex.

  • AP-type Diagram: A positive deviation from linearity suggests the formation of higher-order complexes (e.g., 1:2 drug-to-CD).[8]

  • B-type Diagram: The solubility increases initially and then plateaus or decreases, indicating the formation of a complex with limited solubility that may be precipitating from the solution.[8]

From an AL-type diagram, the stability constant (Kc) can be calculated using the following equation: Kc = Slope / (S₀ * (1 - Slope)) Where S₀ is the intrinsic solubility of domperidone (the y-intercept of the plot). A higher Kc value indicates a more stable complex.

Troubleshooting Phase Solubility Studies

Issue: My phase solubility diagram is non-linear (AP or B-type). What does this mean and what should I do?

Causality & Solution:

  • AP-type (Positive Deviation): This suggests that at higher cyclodextrin concentrations, higher-order complexes (e.g., one drug molecule complexing with two CD molecules) are forming.[8] This is not necessarily a problem, but it complicates the calculation of binding constants and means that a simple 1:1 stoichiometry model is insufficient. You may need to fit your data to a quadratic model to analyze it properly.[8]

  • B-type (Plateau/Decrease): This indicates that the domperidone-CD complex itself has limited solubility and is precipitating out of the solution at higher CD concentrations.[8] This is common with native β-CD due to its lower intrinsic solubility.

    • Solution: Your primary action should be to switch to a more soluble cyclodextrin derivative, such as HP-β-CD or SBE-β-CD.[10] These derivatives are much less likely to form insoluble complexes.

Phase 2: Preparation of Solid Inclusion Complexes

Once you have evidence of complex formation from the phase solubility study, the next step is to prepare the complex in a solid, powder form for characterization and formulation.

Question: What are the pros and cons of different preparation methods (kneading, co-evaporation, freeze-drying)?

Answer: The chosen method significantly impacts the efficiency of complexation, the physical properties of the final product, and scalability.

MethodDescriptionProsCons
Kneading The drug and CD are mixed with a small amount of a hydro-alcoholic solvent to form a thick paste, which is then kneaded for a prolonged period, dried, and sieved.[6][15]Simple, low-cost, requires minimal equipment, solvent-efficient.[15]Can be labor-intensive, may result in incomplete complexation, difficult to scale up uniformly.[6]
Co-evaporation The drug and CD are dissolved in a common solvent (or the drug in an organic solvent and the CD in water), mixed, and the solvent is then slowly evaporated under vacuum.[15][16]Generally achieves good complexation efficiency. Simple principle.Use of organic solvents can be a drawback (residual solvent concerns). The final product can be a hard, glassy mass that is difficult to pulverize.[17]
Freeze-Drying (Lyophilization) The drug and CD are dissolved in water to form a clear solution, which is then flash-frozen and subjected to a high vacuum to sublimate the water, leaving a porous, amorphous powder.[18][19]Produces highly porous, amorphous particles with a large surface area, leading to rapid dissolution.[18] High complexation efficiency. Avoids high temperatures.Expensive equipment required, long processing times, may not be economically viable for all products.[20]
Troubleshooting Solid Complex Preparation

Issue: My yield after freeze-drying is very low, or the product looks "collapsed" and not fluffy.

Causality & Solution: This issue typically points to problems in the freezing step of the lyophilization cycle.

  • Inadequate Freezing: If the solution is not frozen completely or if the freezing rate is too slow, a proper crystalline ice structure may not form. The temperature must be held well below the eutectic point or glass transition temperature (Tg') of the formulation before pulling the vacuum.

    • Solution: Ensure your product is completely frozen before starting primary drying. Use a differential scanning calorimeter (DSC) to determine the Tg' of your solution and set the shelf temperature during freezing at least 5-10°C below this value.

  • Meltback: If the temperature during primary drying is too high (above the Tg'), the frozen product can collapse or "melt back," resulting in a dense, sticky, and difficult-to-reconstitute cake with poor appearance and stability.

    • Solution: Lower the shelf temperature during primary drying. While this will extend the drying time, it is critical for maintaining the cake structure. Controlled ice nucleation techniques can also create larger ice crystals, improving sublimation rates and reducing the risk of meltback.[20]

Issue: The co-evaporation method resulted in a sticky, non-powdered residue.

Causality & Solution: This often occurs when the solvent evaporation rate is not well-controlled or when the resulting solid is highly amorphous and potentially hygroscopic.

  • Rapid Evaporation: Quick removal of the solvent can trap residual solvent or lead to a glassy, non-crystalline state that is difficult to handle.

    • Solution: Slow down the evaporation process. Use a rotary evaporator with controlled temperature and vacuum to ensure a gradual removal of the solvent.

  • Product is Glassy: The amorphous complex may have a low glass transition temperature (Tg).

    • Solution: After initial drying, subject the product to a secondary drying step in a vacuum oven at a moderate temperature (but below the Tg) for several hours to remove any remaining solvent. Grinding the material in the presence of a milling aid or under cryogenic (liquid nitrogen) conditions can help pulverize the glassy mass into a fine powder.

Phase 3: Physicochemical Characterization of the Complex

It is essential to use multiple, complementary analytical techniques to confirm that you have successfully formed an inclusion complex and not just a simple physical mixture.

Question: How can I definitively confirm the formation of an inclusion complex?

Answer: No single technique is sufficient. You must use a combination of methods to provide orthogonal evidence of complexation. The key is to compare the spectra/thermograms of the pure drug, the pure cyclodextrin, a simple physical mixture of the two, and your prepared inclusion complex.

Key Characterization Techniques
TechniquePrinciple & What to Look For
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature. Crystalline drugs show a sharp endothermic peak at their melting point. Evidence of Complexation: The disappearance, significant broadening, or shift to a lower temperature of the domperidone melting peak in the thermogram of the inclusion complex.[21] This indicates the drug is no longer present in its crystalline state and is molecularly dispersed within the CD cavity.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about chemical bonds and functional groups.[22] Evidence of Complexation: Changes in the characteristic absorption peaks of the domperidone molecule.[23] Look for shifts in peak position, changes in peak intensity, or the disappearance of peaks, particularly those corresponding to the part of the molecule suspected to be inside the CD cavity.[1] The spectrum of the complex should be distinct from that of the physical mixture.
X-Ray Powder Diffraction (XRPD) Analyzes the crystalline structure of a material. Crystalline materials produce a pattern of sharp, intense diffraction peaks. Amorphous materials produce a diffuse "halo" pattern. Evidence of Complexation: The disappearance of the sharp, characteristic diffraction peaks of pure domperidone in the pattern of the inclusion complex.[13] The complex will typically show a diffuse halo pattern, sometimes with some broad peaks from the cyclodextrin, confirming the amorphization of the drug.[1]
Troubleshooting Characterization

Issue: My DSC thermogram still shows the melting peak of domperidone. Does this mean complexation failed?

Causality & Solution: Not necessarily. It indicates the presence of some uncomplexed, crystalline domperidone.

  • Incomplete Complexation: The preparation method or the drug:CD molar ratio may not have been optimal, leading to a mixture of the inclusion complex and free drug.

    • Solution 1 (Optimize Method): Re-prepare the complex using a more efficient method. For instance, if you used the kneading method, try freeze-drying, which often yields a more completely amorphous product.[18]

    • Solution 2 (Adjust Ratio): The amount of cyclodextrin may be insufficient to complex all of the drug. Try preparing the complex at a higher molar ratio (e.g., increase from 1:1 to 1:2 Domperidone:CD). Your phase solubility data can help guide this decision.

  • Presence of a Physical Mixture: Ensure your sample is not just a poorly mixed physical blend.

    • Solution: Review your preparation protocol. For kneading, ensure sufficient kneading time and proper solvent addition. For co-evaporation, ensure both components were fully dissolved before evaporation.

Issue: The FTIR spectra of my physical mixture and inclusion complex look almost identical.

Causality & Solution: FTIR can sometimes be less sensitive to the subtle, non-covalent interactions of inclusion.

  • Weak Interactions: The interactions between domperidone and the CD cavity might not be strong enough to cause significant, easily detectable shifts in bond vibrational frequencies.

    • Solution: Do not rely on FTIR alone. This is a classic example of why orthogonal techniques are critical. If your DSC and XRPD data show a clear loss of crystallinity, you have strong evidence of complexation even if the FTIR changes are minimal. The absence of major chemical shifts in FTIR can also be a positive finding, as it confirms no covalent bonds have formed and the drug's chemical integrity is maintained.[21]

Section 3: Visualization & Data Summary

Experimental Workflow Diagram

This diagram outlines the logical flow from initial hypothesis to final confirmation of the domperidone-cyclodextrin complex.

G cluster_0 Phase 1: Screening & Feasibility cluster_1 Phase 2: Solid Complex Preparation cluster_2 Phase 3: Physicochemical Characterization cluster_3 Phase 4: Performance Testing A Hypothesis: CDs can improve DOM solubility B Select Candidate CDs (β-CD, HP-β-CD, Me-β-CD) A->B C Perform Phase Solubility Study B->C D Analyze Diagram (A_L, A_P, B-type) Calculate Stability Constant (Kc) C->D E Select Optimal Drug:CD Ratio D->E F Choose Preparation Method E->F G Kneading F->G H Co-Evaporation F->H I Freeze-Drying F->I J Prepare Samples: 1. Pure DOM 2. Pure CD 3. Physical Mixture 4. Inclusion Complex I->J K DSC Analysis J->K L FTIR Analysis J->L M XRPD Analysis J->M N Confirm Complexation: - Loss of DOM melting peak - Spectral shifts - Loss of crystallinity K->N L->N M->N O In Vitro Dissolution Study N->O P Compare Dissolution Profile: Complex vs. Pure Drug O->P

Caption: Overall workflow for development and confirmation of domperidone-cyclodextrin complexes.

Troubleshooting Decision Tree: Poor Dissolution Enhancement

Use this flowchart if your final complex does not show the expected improvement in dissolution rate compared to the pure drug.

G Start Problem: Poor Dissolution Enhancement Q1 Was complex formation confirmed by DSC/XRPD? Start->Q1 A1_No Complexation is incomplete or failed. Q1->A1_No No Q2 Was a highly soluble CD derivative used (e.g., HP-β-CD)? Q1->Q2 Yes Fix1 Action: 1. Re-evaluate Phase Solubility data. 2. Increase CD:Drug molar ratio. 3. Use a more efficient method (e.g., switch from Kneading to Freeze-Drying). A1_No->Fix1 End Root cause identified. Re-formulate and re-test dissolution. Fix1->End A2_No The complex itself may have low solubility (common with β-CD). Q2->A2_No No Q3 Is the particle size of the complex powder very large? Q2->Q3 Yes Fix2 Action: Switch to a high-solubility derivative like HP-β-CD or SBE-β-CD. A2_No->Fix2 Fix2->End A3_Yes Large particles have low surface area, reducing dissolution rate despite higher intrinsic solubility. Q3->A3_Yes Yes Q3->End No Fix3 Action: 1. Gently mill or sieve the complex powder to reduce particle size. 2. Freeze-drying often produces finer particles. A3_Yes->Fix3 Fix3->End

Caption: Decision tree for troubleshooting poor in vitro dissolution results of the complex.

Summary of Expected Characterization Results

This table summarizes the typical outcomes from analytical characterization that provide evidence for successful inclusion complex formation.

AnalysisPure Domperidone MaleatePhysical Mixture (DOM + CD)Successful Inclusion Complex
DSC Sharp endothermic peak at melting point (~211-213°C).[24]Superposition of peaks: shows melting peak of DOM and thermal events of CD.Disappearance or significant broadening/shift of the DOM melting peak.
XRPD Pattern with multiple sharp, intense peaks indicative of high crystallinity.A simple superposition of the diffraction patterns of both individual components.Absence of sharp peaks corresponding to DOM; a diffuse "halo" pattern indicating an amorphous state. [1]
FTIR Characteristic peaks for its functional groups (e.g., C=O, aromatic C-H).[24]A combined spectrum showing peaks from both DOM and the CD with no significant shifts.Shifting, broadening, or change in intensity of characteristic DOM peaks, indicating interaction with the CD cavity. [1]

References

  • European Pharmacopoeia. DOMPERIDONE MALEATE Domperidoni maleas. [Link]

  • Jadhav, S. et al. (2023). Development and Characterization of Domperidone Containing Medicated Chewing Gum Formulations. Asian Journal of Pharmacy and Technology. [Link]

  • Thapa, P. et al. (2014). Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique. Pharmacology & Pharmacy. [Link]

  • Chaturvedi, S. (2017). Solubility and Dissolution Enhancement of Domperidone using 2-hydroxypropyl-β-cyclodextrin by Kneading Method. Asian Journal of Pharmaceutics. [Link]

  • Chavan, B. A. et al. (2011). Solid state characterization of multicomponent inclusion complex of domperidone with β-cyclodextrin, polyvinyl pyrrolidone and citric acid. Der Pharmacia Lettre. [Link]

  • Singh, R. et al. (2011). Preparation and characterization of Domperidone- β-cyclodextrin complexes prepared by kneading method. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Ghodke, D. et al. (2009). Preparationa and Characterization of Domperidone Inclusion Complexes with Cyclodextrin: Influence of Preparation Method. Iranian Journal of Pharmaceutical Research. [Link]

  • Loftsson, T. et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • Thapa, P. et al. (2014). Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl- β -Cyclodextrin by Inclusion Complexation Technique. ResearchGate. [Link]

  • Astray, G. et al. (2021). Inclusion complex formation of cyclodextrin with its guest and their applications. OAJPR. [Link]

  • Jafar, M. et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • CarboHyde. (2023). Cyclodextrin Masterclass V How to make a cyclodextrin complex. YouTube. [Link]

  • Noreen, S. et al. (2016). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Global Pharmaceutical Studies Review. [Link]

  • Kumar, L. et al. (2011). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. International Journal of Drug Delivery. [Link]

  • Ghodke, D. et al. (2009). Preparationa and Characterization of Domperidone Inclusion Complexes with Cyclodextrin: Influence of Preparation Method. ResearchGate. [Link]

  • Thapa, P. et al. (2014). Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique. Semantic Scholar. [Link]

  • Popielec, A. & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Sari, D. P. et al. (2019). Preparation of Simvastatin-β-Cyclodextrin inclusion complexes using co-evaporation technique. ResearchGate. [Link]

  • Kutyreva, M. P. et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences. [Link]

  • Ansari, M. J. et al. (2021). Preparation, Characterization and Dissolution Behaviour of Freeze Dried Complexes of Curcumin-Gamma Cyclodextrin. Journal of Pharmaceutical Research International. [Link]

  • Patel, M. M. et al. (2012). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β-Cyclodextrin. International Journal of Pharmaceutical Investigation. [Link]

  • Shivshankar, P. et al. (2024). Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. Gels. [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • Pikal, M. J. (2014). Controlled ice nucleation in pharmaceutical freeze-drying. LMU München University Library. [Link]

  • Al-Marri, A. H. et al. (2022). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Saudi Pharmaceutical Journal. [Link]

  • dos Santos, F. S. et al. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. ResearchGate. [Link]

  • Ueda, H. et al. (2020). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • Sahoo, P. K. et al. (2012). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. ResearchGate. [Link]

  • Crini, G. et al. (2021). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Molecules. [Link]

  • Sharma, R. & Jain, D. K. (2011). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. [Link]

  • Patel, J. R. et al. (2010). Enhancement of solubility and dissolution rate of domperidone by utilizing different techniques. ResearchGate. [Link]

  • de Paula, E. et al. (2023). Chlorhexidine/β-cyclodextrin inclusion complexes by freeze- and spray-drying: Characterization and behavior in aqueous system. AIP Advances. [Link]

  • Ramli, Y. et al. (2020). CHARACTERIZATION OF INCLUSION COMPLEX OF β-CYCLODEXTRIN/ISONIAZID USING SPECTROSCOPIC METHOD. Malaysian Journal of Analytical Sciences. [Link]

Sources

Improving oral bioavailability of domperidone maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioavailability Paradox

User Query: Why does Domperidone Maleate (DOM) show poor in vivo bioavailability (~15%) despite decent solubility in acidic media?

Root Cause Analysis: DOM presents a "double-jeopardy" pharmacokinetic profile:

  • pH-Dependent Solubility: It is a weak base (

    
    ). It dissolves well in the stomach (pH 1.2) but precipitates rapidly in the small intestine (pH 6.8), limiting the absorptive window.
    
  • Extensive First-Pass Metabolism: Even if solubilized, DOM is a substrate for CYP3A4 (hepatic/intestinal metabolism) and P-glycoprotein (P-gp) efflux transporters.

Strategic Directive: To improve bioavailability, you must stabilize the drug in a supersaturated state during the intestinal transition or bypass the metabolic checkpoint.

Troubleshooting Module: Solid Dispersions & Precipitation

Ticket #1042: My solid dispersion releases well in 0.1N HCl but crashes out in Phosphate Buffer (pH 6.8).

Diagnosis

You are experiencing the "Spring and Parachute" failure. The acid dissolves the drug (Spring), but your polymer carrier lacks the amphiphilic properties to prevent recrystallization (Parachute) when the pH rises.

Remediation Protocol

Step 1: Switch Polymer Architecture Move from simple hydrophilic carriers (PEG 6000) to amphiphilic or ternary systems.

  • Recommended Carrier: Poloxamer 188 (P188) or PVP K30 .

  • Why: P188 acts as a surfactant to lower interfacial tension and, critically, inhibits CYP3A4, addressing the metabolic barrier simultaneously [1].

Step 2: Implement Ternary Systems Data indicates that binary systems (Drug:Carrier) are inferior to ternary systems.

  • Protocol: Prepare a ternary solid dispersion using the Solvent Evaporation Method .

  • Ratio: 1:4:1 (DOM : PEG 6000 : PVP K25).[1]

  • Performance: This specific ratio has demonstrated ~92% drug release compared to ~15-20% for pure drug [2].

Step 3: Validation Experiment (Sink Conditions) Do not rely solely on USP Apparatus II. Use a pH-shift dissolution test :

  • 0-2 Hours: 0.1N HCl (Simulated Gastric Fluid).

  • 2-4 Hours: Adjust to pH 6.8 (Simulated Intestinal Fluid). Success Criterion: No precipitation >10% within the first 60 minutes of pH adjustment.

Visualization: Solid Dispersion Decision Logic

FormulationLogic Start Start Formulation CheckSol Check Solubility (pH 1.2 vs 6.8) Start->CheckSol Precip Rapid Precipitation in pH 6.8? CheckSol->Precip Carrier Select Carrier System Precip->Carrier Binary Binary: PEG 6000 only Carrier->Binary Low Stability Ternary Ternary: PEG 6000 + PVP K30 Carrier->Ternary High Stability Surfactant Add Poloxamer 188 (CYP3A4 Inhibitor) Ternary->Surfactant Max Bioavailability

Caption: Decision logic for selecting solid dispersion carriers to prevent intestinal precipitation.

Troubleshooting Module: Lipid-Based Systems (SEDDS)

Ticket #2089: My SEDDS formulation separates into phases upon dilution with water.

Diagnosis

The surfactant/co-surfactant ratio (


) is unbalanced, or the oil phase has insufficient solubilizing capacity for DOM, leading to "Ostwald Ripening" or immediate phase separation.
Remediation Protocol

Step 1: Oil Phase Selection DOM is lipophilic (


).[2] You must use oils with high solvent capacity for DOM to prevent drug precipitation upon dispersion.
  • Top Performer: Orange Oil or Oleic Acid .

  • Solubility Data: Orange oil dissolves ~47.9 mg/mL of DOM, significantly higher than other lipid vehicles [3].[3][4]

Step 2: Surfactant Optimization

  • Primary Surfactant: Cremophor EL or Labrasol .

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

  • Optimal Ratio: 2:8 (Oil : ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ).[3]
    

Step 3: The "Cloud Point" Test Before in vivo testing, perform a thermodynamic stability stress test:

  • Centrifugation: 4000 rpm for 20 mins.

  • Freeze-Thaw: 3 cycles between -20°C and +25°C. Result: If phase separation occurs, increase the concentration of Transcutol HP to reduce interfacial tension.

Comparative Performance Data (SEDDS vs. Marketed)

Formulation Type

(sec)
Droplet Size (nm)% Release (15 min)
Optimized SEDDS (Orange Oil/Cremophor)< 40s< 170 nm> 85%
Marketed Tablet (Domcolic®)N/AN/A~ 40%
Pure Drug N/A> 10 µm< 20%

Data Source: Synthesized from [3], [4].

Troubleshooting Module: Gastro-Retentive Systems (GRDDS)

Ticket #3011: Floating tablets sink after 30 minutes or pass through the pylorus too quickly.

Diagnosis

The "Floating Lag Time" (FLT) is too long. If the tablet does not float immediately (< 15 mins), the "housekeeper waves" (Interdigestive Migrating Motor Complex) will sweep it into the intestine where DOM precipitates.

Remediation Protocol

Step 1: Polymer Matrix Adjustment Do not use a single grade of HPMC.

  • Combination: HPMC K4M (rapid swelling) + HPMC K15M (matrix integrity).

  • Ratio: High viscosity polymers should constitute 25-35% of tablet weight.

Step 2: Gas Generating System

  • Effervescent Agent: Sodium Bicarbonate (10-15% w/w).

  • Acidifier: Citric Acid.[5]

  • Mechanism: Reaction with gastric acid generates

    
    , trapping gas bubbles in the gel layer to reduce density to < 1.0 g/cm³.
    

Step 3: In Vivo Verification (X-Ray)

  • Protocol: Incorporate Barium Sulfate into the tablet. Administer to beagle dogs/rabbits in a fed state.

  • Target: Gastric residence time > 4.5 hours [5].

Visualization: Floating Tablet Mechanism

FloatingMechanism Ingest Ingestion AcidContact Contact with 0.1N HCl Ingest->AcidContact Hydration HPMC Hydration (Gel Layer) AcidContact->Hydration GasGen NaHCO3 + HCl -> CO2 AcidContact->GasGen Entrapment CO2 Entrapped in Gel Hydration->Entrapment GasGen->Entrapment Buoyancy Density < 1.0 (Floats) Entrapment->Buoyancy

Caption: Mechanism of action for HPMC/Bicarbonate floating systems.

Advanced Strategy: Bio-Enhancers (Metabolism Inhibition)

Ticket #4055: I have solved solubility, but bioavailability is still capped at ~20%.

Diagnosis

You are hitting the "Metabolic Wall." DOM is extensively metabolized by CYP3A4 in the gut wall and liver. Increasing solubility alone does not stop this enzymatic degradation.

Remediation Protocol

The "Piperine Boost" Co-formulate with Piperine (Black Pepper Alkaloid).

  • Mechanism: Piperine is a dual inhibitor of CYP3A4 (metabolism) and P-gp (efflux pump).

  • Evidence: Pretreatment with piperine in rats significantly increased

    
     and 
    
    
    
    of Domperidone while decreasing clearance (
    
    
    ) [6].[6]
  • Alternative: Use Poloxamer 188 in your solid dispersion (Module 2), as it also possesses P-gp inhibitory properties.

References

  • Preparation and characterization of domperidone solid dispersions. (2025).[7] ResearchGate.[2][7]

  • Multi-Approach preparation of solid dispersions for improving dissolution rate of Domperidone Maleate. International Journal of Drug Development and Research.

  • Formulation and optimization of domperidone-loaded liquid SNEDDS. (2025). Science Journal of University of Zakho.[2]

  • Development and optimization of self microemulsifying drug delivery of domperidone. (2014). Brazilian Journal of Pharmaceutical Sciences.

  • Formulation and Evaluation of Gastroretentive Floating Tablets of Domperidone Maleate. (2012). Journal of Applied Pharmaceutical Science.

  • Enhanced Oral Bioavailability of Domperidone with Piperine in Male Wistar Rats. (2017). Journal of Pharmacy & Pharmaceutical Sciences.

Sources

Technical Support Center: Overcoming First-Pass Metabolism of Domperidone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DMP-FPM-001 Subject: Advanced Formulation Strategies for Domperidone Oral Delivery Assigned Specialist: Senior Application Scientist

Introduction: The Biological Barrier

Welcome to the technical support interface. You are likely encountering a "bioavailability ceiling" with Domperidone (DMP). Despite high permeability, DMP exhibits a bioavailability of only ~15% due to extensive first-pass metabolism in the gut wall and liver, mediated primarily by CYP3A4 enzymes, and P-glycoprotein (P-gp) efflux.

This guide provides validated protocols to bypass these metabolic checkpoints. We focus on three specific "bypass" routes: Lymphatic Transport (SEDDS/SLNs) , Transmucosal (Buccal) Delivery , and Metabolic Inhibition .

Module 1: Lymphatic Transport Systems (SEDDS)

Objective: Route the drug through the intestinal lymphatic system (chylomicrons) to the thoracic duct, bypassing the portal vein and liver.

Mechanism of Action

Lipophilic drugs (LogP > 5) incorporated into long-chain triglycerides stimulate chylomicron formation in enterocytes. The drug associates with the chylomicron core and enters the lacteals rather than the blood capillaries.

Experimental Protocol: Solid-SMEDDS Formulation

Based on optimized parameters using Oleic Acid and Labrasol.

Materials Required:

  • Oil Phase: Oleic Acid (or Orange Oil).

  • Surfactant: Labrasol (Caprylocaproyl macrogol-8 glycerides).

  • Co-Surfactant: Transcutol HP (Diethylene glycol monoethyl ether).

  • Adsorbent Carrier: Aerosil 300 (Colloidal silicon dioxide).

Step-by-Step Workflow:

  • Solubility Screening: Dissolve excess DMP in various oils/surfactants at 37°C for 72h. Centrifuge and analyze supernatant to select the highest solubilizing agents (Target: >20 mg/mL solubility).

  • Phase Diagram Construction:

    • Mix Surfactant and Co-surfactant (

      
      ) in ratios (1:1, 2:1, 3:1).
      
    • Titrate Oil with water against

      
       to identify the monophasic microemulsion region.
      
  • Liquid SMEDDS Preparation:

    • Mix Oleic Acid (Oil) + Labrasol/Transcutol (

      
      ) in the optimized ratio (e.g., 20% Oil : 80% 
      
      
      
      ).
    • Add DMP (10 mg) and vortex until clear.

  • Solidification (Adsorption):

    • Add Liquid SMEDDS dropwise onto Aerosil 300 in a mortar (Ratio 1:1 or 2:1).

    • Mix gently to obtain a free-flowing powder.

Troubleshooting Guide: SEDDS
SymptomProbable CauseCorrective Action
Precipitation upon dilution Drug solubility drops as surfactant concentration decreases in GI fluids.Switch to Supersaturatable SEDDS (S-SEDDS): Add a precipitation inhibitor like HPMC E5 or PVP K30 (1-2% w/w) to the formulation to maintain supersaturation.
Phase Separation Unstable microemulsion region selected.Re-evaluate the Pseudo-ternary phase diagram . Ensure you are selecting a point deep within the monophasic region, not on the boundary.
Delayed Emulsification High viscosity of lipid excipients.Increase the Surfactant:Oil ratio . Ensure the surfactant has a high HLB value (>12) to facilitate rapid dispersion.
Visualization: Lymphatic Transport Pathway

LymphaticTransport GutLumen Gut Lumen (Emulsification) Enterocyte Enterocyte (Chylomicron Formation) GutLumen->Enterocyte Uptake PortalVein Portal Vein (Hepatic Metabolism) Enterocyte->PortalVein Standard Route (Water Soluble) Lymph Lymphatic System (Lacteals) Enterocyte->Lymph Lipid Formulation (Chylomicrons) Liver Liver (CYP3A4 Degradation) PortalVein->Liver Systemic Systemic Circulation (Bioavailability) Lymph->Systemic Bypass Liver (Thoracic Duct) Liver->Systemic Low Yield (<15%)

Figure 1: Mechanism of lymphatic transport bypassing hepatic first-pass metabolism.

Module 2: Transmucosal Delivery (Buccal Films)

Objective: Direct absorption into the jugular vein via the reticulated veins in the buccal mucosa, completely avoiding the GI tract and liver.

Experimental Protocol: Solvent Casting Method

Based on HPMC E15 polymer matrix.[1]

Materials Required:

  • Drug: Domperidone-Beta-Cyclodextrin Complex (1:3 molar ratio) - Essential for solubility.

  • Polymer: HPMC E15 (Film former).[1]

  • Plasticizer: PEG-400 or Glycerin.

  • Solvent: Dichloromethane/Methanol (1:1) or Ethanol/Water.

Step-by-Step Workflow:

  • Inclusion Complex Formation: Knead DMP with

    
    -Cyclodextrin and water to form a paste. Dry and pulverize. This increases aqueous solubility before film incorporation.
    
  • Polymeric Solution: Dissolve HPMC E15 in the solvent system. Stir for 2 hours to remove air bubbles.

  • Drug Loading: Add the DMP-Complex and Plasticizer (30% w/w of polymer) to the solution.

  • Casting: Pour solution into a glass Petri dish or solvent casting knife coater.

  • Drying: Dry at 40°C for 12-24 hours.

  • Cutting: Cut into

    
     cm strips (containing ~10mg DMP).
    
Troubleshooting Guide: Buccal Films
SymptomProbable CauseCorrective Action
Film Brittleness Insufficient plasticizer.Increase PEG-400 concentration (up to 40% w/w of polymer).
Rough Surface/Crystals Drug recrystallization during drying.1. Improve inclusion complex efficiency. 2. Increase drying rate (flash drying) to lock drug in amorphous state.
Long Disintegration Time Polymer viscosity too high.Switch to lower viscosity grade (HPMC E5) or add a superdisintegrant like Croscarmellose Sodium .

Module 3: Metabolic Inhibition (Bioenhancers)

Objective: Temporarily inhibit intestinal CYP3A4 and P-gp to allow DMP to pass unmetabolized.

Protocol: Piperine Co-Administration

Mechanism: Piperine (from black pepper) is a potent inhibitor of CYP3A4 and P-gp.

Implementation:

  • Ratio: 10:1 (DMP : Piperine).

  • Formulation: Co-formulate DMP with Piperine in the lipid phase of the SEDDS (Module 1) for a synergistic effect.

  • Warning: This affects the metabolism of other co-administered drugs.[2] This strategy requires careful toxicity screening.

Module 4: Validation (IVIVC)

Question: How do I prove I have overcome first-pass metabolism?

In Vitro: Caco-2 Permeability Assay Run the transport study in two conditions:

  • Apical-to-Basolateral (A-B): Standard permeability.

  • A-B + Verapamil: Add a P-gp inhibitor. If permeability significantly increases with Verapamil, P-gp efflux is a major barrier.

In Vivo: Pharmacokinetic Analysis (Rat Model) Calculate the Absolute Bioavailability (


) :


Success Metrics:

  • Standard DMP Tablet:

    
    
    
  • Target for Optimized Formulation:

    
    
    
Visualization: Formulation Decision Tree

FormulationStrategy Start Start: Domperidone Formulation CheckSol Is Solubility < 0.1 mg/mL? Start->CheckSol CheckMeta Is Hepatic Extraction > 50%? CheckSol->CheckMeta No SolStrategy Strategy: Inclusion Complex (Beta-Cyclodextrin) CheckSol->SolStrategy Yes MetaStrategy Select Bypass Route CheckMeta->MetaStrategy Yes (CYP3A4) SolStrategy->CheckMeta Route1 Route A: Lymphatic (SEDDS / SLN) MetaStrategy->Route1 High Lipophilicity Route2 Route B: Transmucosal (Buccal Film) MetaStrategy->Route2 Rapid Onset Needed

Figure 2: Decision logic for selecting the optimal formulation strategy.

References

  • Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the use of lipid-based formulations (SEDDS) to improve bioavailability.

  • Development and optimization of self microemulsifying drug delivery of domperidone. Source: Brazilian Journal of Pharmaceutical Sciences. Context: Provides the specific protocol for Oleic acid/Labrasol/Transcutol formulations and solidification with Aerosil 300.

  • Formulation development and evaluation of mouth dissolving film of domperidone. Source: National Institutes of Health (NIH) / PMC. Context: Details the solvent casting method using HPMC E15 and Beta-cyclodextrin complexes.

  • Enhanced Oral Bioavailability of Domperidone with Piperine in Male Wistar Rats. Source: PubMed / NIH. Context: Validates the use of bioenhancers (Piperine) to inhibit CYP3A4 and P-gp.

  • Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles. Source: PubMed. Context: Describes the hot homogenization technique for SLNs.

Sources

Domperidone Stability-Indicating HPLC Method: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability-indicating High-Performance Liquid Chromatography (HPLC) method for domperidone and its impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the robustness and reliability of your analytical results. The integrity of a stability-indicating method is paramount, as it must accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or excipients.

I. The Critical Role of a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of a drug substance over time.[1][2] It is a cornerstone of pharmaceutical development, providing crucial data for determining shelf-life, storage conditions, and ensuring the safety and efficacy of the final drug product.[1][2] For domperidone, a prokinetic and antiemetic agent, a robust stability-indicating HPLC method is essential to monitor its stability and control impurities that may arise during synthesis or upon storage.[3]

Forced degradation studies are intentionally conducted to produce potential degradation products.[2][4] These studies, performed under more severe conditions than accelerated stability testing, help to elucidate the degradation pathways of the drug substance.[2] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to assess its intrinsic stability.[2][4][5] The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is capable of separating and quantifying the resulting degradants from the intact drug.[5]

II. Recommended HPLC Method Parameters for Domperidone

While several HPLC methods for domperidone exist, the following table summarizes a typical starting point for a stability-indicating reversed-phase HPLC (RP-HPLC) method. Method optimization will likely be necessary based on the specific impurities present in your sample and the HPLC system being used.

ParameterRecommended ConditionRationale & Expert Insights
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for a molecule like domperidone. A 150 mm length offers a good balance between resolution and analysis time.
Mobile Phase Acetonitrile and a buffer (e.g., ammonium acetate or potassium dihydrogen phosphate)The organic modifier (acetonitrile) controls the elution strength, while the buffer maintains a consistent pH to ensure reproducible retention times and good peak shape, especially for an ionizable compound like domperidone.
pH of Buffer Typically between 6.0 and 7.5[6][7][8]The pH of the mobile phase should be at least two units away from the pKa of domperidone to ensure it exists in a single ionic form, preventing peak splitting or broadening.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system backpressure.
Detection Wavelength 230 nm or 270-291 nm[6][9]The choice of wavelength depends on the UV absorbance maxima of domperidone and its impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Column Temperature Ambient or slightly elevated (e.g., 30°C)Maintaining a consistent column temperature helps to ensure reproducible retention times.
Injection Volume 10-20 µLThe injection volume should be optimized to avoid column overload, which can lead to peak fronting.[10]
III. Experimental Workflow: A Step-by-Step Guide

The following diagram and protocol outline a typical workflow for analyzing domperidone and its impurities using a stability-indicating HPLC method.

HPLC Workflow for Domperidone Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Domperidone Standard Solution hplc_system Equilibrate HPLC System with Mobile Phase prep_std->hplc_system prep_sample Prepare Sample Solution (e.g., from tablets or bulk drug) prep_sample->hplc_system prep_forced_deg Perform Forced Degradation Studies prep_forced_deg->hplc_system inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Sample and Forced Degradation Samples hplc_system->inject_sample acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data process_data Integrate Peaks and Assess Peak Purity acquire_data->process_data quantify Quantify Domperidone and Impurities process_data->quantify HPLC Troubleshooting Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift no_peaks No Peaks Observed? start->no_peaks noisy_baseline Noisy Baseline? start->noisy_baseline drifting_baseline Drifting Baseline? start->drifting_baseline sol_tailing1 Check mobile phase pH peak_tailing->sol_tailing1 sol_tailing2 Column contamination or degradation peak_tailing->sol_tailing2 sol_tailing3 Extra-column dead volume peak_tailing->sol_tailing3 sol_fronting1 Sample overload peak_fronting->sol_fronting1 sol_fronting2 Injection solvent too strong peak_fronting->sol_fronting2 sol_split1 Column inlet blockage split_peaks->sol_split1 sol_split2 Sample dissolved in inappropriate solvent split_peaks->sol_split2 sol_rt1 Change in mobile phase composition or flow rate rt_shift->sol_rt1 sol_rt2 Column aging rt_shift->sol_rt2 sol_nopeaks1 Check detector lamp and connections no_peaks->sol_nopeaks1 sol_nopeaks2 Injector or pump issue no_peaks->sol_nopeaks2 sol_noisy1 Air bubbles in the system noisy_baseline->sol_noisy1 sol_noisy2 Contaminated mobile phase noisy_baseline->sol_noisy2 sol_drifting1 Column not equilibrated drifting_baseline->sol_drifting1 sol_drifting2 Mobile phase composition changing drifting_baseline->sol_drifting2

Caption: HPLC Troubleshooting Logic Diagram.

Q1: My domperidone peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue and can be caused by several factors. [11]* Cause: Secondary interactions between the basic domperidone molecule and acidic silanol groups on the silica-based C18 column. This is especially prevalent if the mobile phase pH is not optimal.

  • Solution: Ensure the mobile phase pH is correctly prepared and is at least two pH units away from the pKa of domperidone. Adding a competing base like triethylamine to the mobile phase in small concentrations (e.g., 0.1%) can also help to mask the active silanol sites. * Cause: Column contamination or degradation. Over time, the column can accumulate strongly retained sample components or the stationary phase can degrade.
  • Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile or methanol). If this doesn't resolve the issue, and you are using a guard column, replace it. [11]If the problem persists, the analytical column may need to be replaced. [11]* Cause: Extra-column dead volume. This can be due to improper fittings or excessive tubing length between the injector, column, and detector.
  • Solution: Check all connections to ensure they are properly seated and use tubing with the smallest possible internal diameter and length.

Q2: I'm observing peak fronting for the main domperidone peak. What should I do?

A2: Peak fronting is less common than tailing and is often a sign of a specific problem. [10]* Cause: Sample overload. Injecting too much sample can saturate the stationary phase at the column inlet, causing some molecules to travel faster, leading to a fronting peak. [10][12] * Solution: The simplest solution is to dilute your sample and reinject. [10]You can also try reducing the injection volume.

  • Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If this is not feasible due to solubility issues, use a solvent that is weaker than the mobile phase.

Q3: The retention times of my peaks are shifting between injections. What is causing this?

A3: Retention time instability can compromise the identification and quantification of your analytes.

  • Cause: Inconsistent mobile phase composition. This can happen if the mobile phase is not prepared accurately or if one of the components is evaporating faster than the others.

    • Solution: Prepare fresh mobile phase, ensuring all components are accurately measured. Keep the mobile phase bottles covered to minimize evaporation. If you are using an online mixing system, ensure the pumps are working correctly.

  • Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Cause: Column aging. Over the lifetime of a column, the stationary phase can change, leading to shifts in retention.

    • Solution: If you observe a gradual but consistent shift in retention times over many injections, it may be time to replace the column.

Q4: I am not getting good resolution between an impurity peak and the main domperidone peak. How can I improve the separation?

A4: Achieving adequate resolution is critical for a stability-indicating method.

  • Cause: The mobile phase composition is not optimized for the separation of these specific compounds.

    • Solution: Try adjusting the ratio of the organic modifier (acetonitrile) to the aqueous buffer. Decreasing the percentage of the organic solvent will generally increase retention times and may improve resolution. You can also experiment with a different organic modifier, such as methanol, which can offer different selectivity.

  • Cause: The pH of the mobile phase is not optimal for separating the compounds of interest.

    • Solution: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Systematically adjust the pH within the stable range of your column and observe the effect on resolution.

V. Frequently Asked Questions (FAQs)

Q1: What are the known impurities and degradation products of domperidone?

A1: Impurities in domperidone can arise from the synthesis process or from degradation. [3]Forced degradation studies have shown that domperidone can degrade under acidic and oxidative conditions. [13][14]Some known degradation products include domperidone N-oxide and other related substances formed through hydrolysis or oxidation. [3][14] Q2: How do I validate a stability-indicating HPLC method for domperidone according to ICH guidelines?

A2: Method validation should be performed according to the ICH Q2(R1) guideline. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including degradation products. This is demonstrated through forced degradation studies and peak purity analysis.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations. [6]* Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies. * Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). [9]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively. [15]* Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Q3: Why is a photodiode array (PDA) detector recommended for this analysis?

A3: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This allows for the assessment of peak purity, which is a critical aspect of a stability-indicating method. By comparing the spectra across a single peak, you can determine if there are any co-eluting impurities.

Q4: What system suitability tests should I perform before running my samples?

A4: System suitability tests are essential to ensure that the chromatographic system is performing adequately. Typical parameters include:

  • Tailing factor: To ensure good peak shape.

  • Theoretical plates (efficiency): To ensure the column is performing efficiently.

  • Resolution: To ensure adequate separation between the main peak and the closest eluting impurity.

  • Reproducibility of injections: To ensure the injector is working precisely.

This technical support guide provides a comprehensive overview of the stability-indicating HPLC method for domperidone, from method parameters and experimental workflow to troubleshooting and FAQs. By understanding the principles behind the method and anticipating potential challenges, you can ensure the generation of high-quality, reliable data for your research and development activities.

References

  • Chavoshy, F., Nejati, N., Mohammadi, A., Adib, N., & Montazeri, A. S. (n.d.). Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Domperidone in Bulk and Pharmaceutical Dosage Forms. Vertex AI Search.
  • Manasa, M., et al. (2017, August 7). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research.
  • (n.d.). Journal of Chemical Health Risks Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Vertex AI Search.
  • (n.d.). Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal.
  • (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • (n.d.). Domperidone Impurities Manufacturers & Suppliers. Daicel Pharma Standards.
  • (2006, May 3). Stability indicating simultaneous determination of domperidone (DP), methylparaben (MP) and propylparaben by high performance liquid chromatography (HPLC). PubMed.
  • (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Vertex AI Search.
  • (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci.
  • (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation.
  • (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • (2017, November 30). Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. International Journal of Pharmaceutical Sciences Review and Research.
  • (2019, September 3). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucid. Oxford Academic.
  • (n.d.). Stability Indicating Hplc Method For Simultaneous Estimation Of Lansoprazole And Domperidone In Pharmaceutical Preparations. Elementary Education Online.
  • (n.d.). (PDF) Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. ResearchGate.
  • (2019, October 17). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed.
  • (2023, February 5). Development and Validation of a Rp-Hplc Method for Simultaneous Estimation of Domperidone and Naproxen Sodium in a Bulk and in T. Vertex AI Search.
  • (n.d.). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation | Request PDF. ResearchGate.
  • (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Vertex AI Search.
  • (2018, October 30). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. International Journal of Pharmaceutical Sciences Review and Research.
  • (n.d.). A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and ph. JOCPR.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Vertex AI Search.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

Sources

Technical Support Center: Domperidone Sustained Release Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: DOM-SR-KIN-001 Subject: Optimizing Release Kinetics & Troubleshooting Dissolution Failures

Introduction

Welcome to the Technical Support Center. You are likely here because your Domperidone Sustained Release (SR) formulation is failing to meet the target dissolution profile (


) or exhibiting significant batch-to-batch variability.

The Core Challenge: Domperidone is a Class II weak base (


).[1][2] It exhibits high solubility in the acidic gastric environment (

) but precipitates rapidly in the neutral intestinal environment (

).
  • Implication: If your SR tablet passes the pyloric sphincter too quickly, drug release will cease, leading to bioavailability failure.

  • Strategy: You must design a Gastro-Retentive Drug Delivery System (GRDDS) (Floating or Bioadhesive) or a pH-Modulated Matrix that maintains an acidic micro-environment within the tablet core.

Module 1: Formulation Strategy & Logic

Before troubleshooting specific defects, verify your formulation architecture against this decision logic.

FormulationLogic Start Domperidone SR Target SolubilityCheck Is drug solubility pH-dependent? Start->SolubilityCheck Strategy Select Retention Strategy SolubilityCheck->Strategy Yes (Weak Base) GRDDS Gastro-Retentive (Floating) Strategy->GRDDS Primary Choice pHMod pH-Modulated Matrix Strategy->pHMod Alternative/Adjunct GRDDS_Mech Mechanism: HPMC + NaHCO3 (Gas Generating) GRDDS->GRDDS_Mech pHMod_Mech Mechanism: HPMC + Citric/Tartaric Acid (Acidic Micro-climate) pHMod->pHMod_Mech Outcome1 Retains in Stomach (pH 1.2) Complete Release GRDDS_Mech->Outcome1 Outcome2 Releases in Intestine (pH 6.8) Prevents Precipitation pHMod_Mech->Outcome2

Figure 1: Formulation decision matrix for weak bases like Domperidone.

Module 2: Troubleshooting Release Kinetics (Q&A)
Issue 1: The "Burst Effect" (Dose Dumping)

User Report: “My formulation releases >35% of the drug in the first hour. I need to suppress this to <20%.”

Root Cause Analysis: Domperidone is highly soluble in the stomach. If the polymer gel layer (HPMC) hydrates too slowly, the surface drug dissolves immediately.

  • Low Viscosity: Using only HPMC K4M or K100LV allows rapid water penetration.

  • Granulation Failure: Drug particles are on the granule surface rather than embedded.

Corrective Protocol:

  • Polymer Synergism: Replace 30% of your HPMC K4M with HPMC K100M . The higher viscosity grade swells faster, closing surface pores immediately.

  • Binders: Switch from PVP K30 (hydrophilic) to Ethylcellulose (hydrophobic) in the granulating fluid to retard initial wetting.

Issue 2: Incomplete Release (The "Plateau" at 60-70%)

User Report: “Release profile looks good until 6 hours, then it flatlines at 70%. The remaining 30% never releases.”

Root Cause Analysis: This is a classic "Gel-Locking" phenomenon combined with pH-dependency.

  • Diffusion Path Length: As the matrix swells, the diffusion path becomes too long for the insoluble drug to traverse.

  • pH Shift: If the tablet moves to the intestine (pH 6.8) before full release, the remaining Domperidone precipitates inside the gel layer.

Corrective Protocol:

  • Pore Formers: Add Lactose Monohydrate (5-10% w/w). As lactose dissolves, it creates channels (pores) in the gel structure, facilitating late-stage drug diffusion.

  • Acidic Modifiers: Incorporate Citric Acid or Tartaric Acid (10-15 mg/tablet). This maintains a localized pH < 4.0 inside the tablet, keeping Domperidone soluble even if the external environment is alkaline [1].

Issue 3: Floating Lag Time (FLT) > 15 Minutes

User Report: “The tablet sits at the bottom of the vessel for 20 minutes before floating. This risks premature gastric emptying.”

Root Cause Analysis: The tablet density is


 for too long. The effervescent reaction is too slow or the gel barrier is forming too quickly, trapping the gas generation.

Corrective Protocol:

  • Gas Generator Ratio: Ensure Sodium Bicarbonate is 10-15% w/w.

  • Acid Activator: If relying on gastric acid alone, it may be too slow. Add Citric Acid (1:1 molar ratio with NaHCO3) to the formulation to trigger internal effervescence immediately upon wetting [2].

Module 3: Critical Process Parameters (CPP)

Table 1: Excipient Impact Matrix on Kinetics

Excipient ClassMaterialEffect on Release RateEffect on Floating Lag TimeRecommended Range
Matrix Former HPMC K4MModerate RetardationNeutral20-30%
Matrix Former HPMC K100MStrong RetardationIncreases (Slower hydration)10-15%
Gas Generator Sodium BicarbonateIncreases (Pore formation)Decreases (Improves buoyancy)8-15%
pH Modifier Citric AcidIncreases (Solubilizer)Decreases (Accelerates reaction)5-10%
Diluent MCC (Avicel PH102)Neutral/FastIncreases (Insoluble, dense)QS
Diluent LactoseIncreases (Channeling)Neutral5-10%
Workflow Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Defect Burst Burst Release (>30% in 1h) Problem->Burst Lag Floating Lag (>15 min) Problem->Lag Incomplete Incomplete Release (<80% in 12h) Problem->Incomplete Fix_Burst Increase HPMC Viscosity (Add K100M) Burst->Fix_Burst Fix_Lag Add Citric Acid Increase NaHCO3 Lag->Fix_Lag Fix_Incomplete Add Lactose (Channeling) Add Tartaric Acid (pH Mod) Incomplete->Fix_Incomplete

Figure 2: Rapid troubleshooting flowchart for common kinetic defects.

Module 4: Analytical Validation (FAQ)

Q: My dissolution results in pH 6.8 phosphate buffer show only 40% release. Is the formulation failed? A: Not necessarily. This is likely an analytical artifact . Domperidone is practically insoluble at pH 6.8 (


). You have violated "Sink Conditions" (where the volume of media is at least 3x the saturation volume).
  • Fix: For QC testing, use 0.1N HCl (where solubility is high).

  • Fix: If pH 6.8 is required (e.g., for IVIVC), you must add a surfactant. Use 0.5% - 1.0% SLS (Sodium Lauryl Sulfate) or Tween 80 to artificially increase solubility and maintain sink conditions [3].

Q: How do I differentiate between "Erosion" and "Diffusion" mechanisms? A: Apply the Korsmeyer-Peppas equation (


).
  • If

    
    : Fickian Diffusion (Pure diffusion).
    
  • If

    
    : Anomalous Transport (Diffusion + Erosion).
    
  • If

    
    : Case II Transport (Erosion/Relaxation dominant).
    
  • Domperidone SR usually targets Anomalous Transport (

    
    ) for robust zero-order-like release.
    
References
  • Prajapati, S. T., Patel, L. D., & Patel, D. M. (2012). Studies on Formulation and In Vitro Evaluation of Floating Matrix Tablets of Domperidone. International Journal of Pharmaceutical Investigation.

  • Gupta, R., et al. (2014). Modulation of pH-Independent Release of a Class II Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipients.[3][4][5] Dissolution Technologies.

  • USP Medicines Compendium. (2014).[6] Domperidone Tablets: Proposed Performance Standards. United States Pharmacopeia.

Sources

Technical Support Center: Investigating Photostability of Domperidone Maleate in Liquid Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the photostability of domperidone maleate in liquid formulations. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, resolve, and prevent photostability issues in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting or during the early stages of your investigation.

Q1: Is domperidone maleate inherently sensitive to light?

This is a critical question with a nuanced answer. The scientific literature presents what can appear to be conflicting data. Some forced degradation studies report that domperidone is highly susceptible to photolytic degradation, while others suggest it is relatively resistant to photolysis under specific stress conditions[1][2].

Expert Insight: This discrepancy highlights a crucial principle in formulation science: a drug's intrinsic photostability can be significantly altered by its environment. In liquid formulations, factors such as the pH of the vehicle, the presence of certain excipients acting as photosensitizers, and the specific wavelengths of light exposure can dramatically influence the degradation rate. Therefore, you must evaluate the photostability of the entire formulation, not just the active pharmaceutical ingredient (API) in isolation.

Q2: What are the initial observable signs of photodegradation in a domperidone liquid formulation?

Before performing complex analytical tests, simple physical observation can provide the first clues of instability. Look for:

  • Color Change: A shift from a colorless or white suspension to a pale yellow or amber hue is a common indicator of degradant formation.

  • Precipitation or Cloudiness: The degradation products may have different solubility profiles than the parent drug, leading to changes in the formulation's appearance.

  • pH Shift: Degradation reactions can produce acidic or basic byproducts, causing a measurable change in the formulation's pH over time.

  • Odor Changes: While less common, the formation of volatile degradants could produce a noticeable odor.

Q3: Which regulatory guideline should I follow for conducting photostability studies?

The globally recognized standard is the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products [3]. This guideline details the required light sources, exposure levels, and procedures for both forced degradation (stress testing) and confirmatory studies on the final drug product in its proposed packaging. Adherence to this guideline is essential for regulatory submissions.

Q4: What is a "stability-indicating analytical method," and why is it essential for this work?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any potential degradation products, process impurities, or other excipients[4]. For photostability studies, using a validated stability-indicating method—typically High-Performance Liquid Chromatography (HPLC)—is non-negotiable. It is the only way to confidently state that a decrease in the API peak is due to degradation and not analytical interference.

Section 2: Troubleshooting Guide: Unexpected Results & Unidentified Peaks

This section provides structured guidance for common experimental challenges.

Problem: My domperidone liquid formulation shows significant degradation under light stress, contrary to my expectations. What are the likely causes?

If you observe a higher-than-expected degradation rate, a systematic investigation is required. The cause is likely related to the formulation matrix itself.

Possible Cause A: Excipient-Induced Photodegradation Excipients are not always inert. Some can act as photosensitizers, absorbing light energy and transferring it to the domperidone molecule, accelerating its degradation. Common culprits in liquid formulations can include certain flavoring agents, colorants, or even impurities within suspending agents.

Possible Cause B: Influence of pH and Solvent System The pH of your liquid formulation dictates the ionization state of domperidone maleate. This can alter its electron distribution and light absorption profile (chromophore), making it more or less susceptible to photodegradation. Similarly, the polarity and chemical nature of the solvent system can influence the stability of reactive intermediates formed during the degradation process. Studies have shown that domperidone degradation is highly dependent on pH conditions[5].

Possible Cause C: Inappropriate Packaging for the Study If you are running preliminary tests in standard clear glass or plastic containers, you are not simulating the protective effect of final packaging. The material and color of the container (e.g., amber glass vs. clear polyethylene terephthalate (PET)) have a profound impact on which wavelengths of light reach the formulation and at what intensity[5].

The following diagram outlines a logical workflow to pinpoint the cause of unexpected instability.

Start Unexpected Degradation Observed CheckMethod Is the analytical method validated as stability-indicating? Start->CheckMethod ValidateMethod Action: Validate Method (Peak Purity, Forced Degradation) CheckMethod->ValidateMethod No InvestigateFormulation Investigate Formulation Variables CheckMethod->InvestigateFormulation Yes ValidateMethod->InvestigateFormulation TestAPI Test API alone in same vehicle InvestigateFormulation->TestAPI TestExcipients Test API + single excipient in vehicle InvestigateFormulation->TestExcipients TestpH Vary pH of the complete formulation InvestigateFormulation->TestpH DegradationPersists Degradation persists? TestAPI->DegradationPersists ExcipientEffect Excipient is likely photosensitizer TestExcipients->ExcipientEffect pHEffect pH is a critical stability factor TestpH->pHEffect DegradationPersists->TestExcipients No APIEffect API is intrinsically unstable in this vehicle DegradationPersists->APIEffect Yes

Caption: Workflow for troubleshooting unexpected photodegradation.

Problem: I am observing new, unidentifiable peaks in my HPLC chromatogram after light exposure. How do I proceed to identify them?

The appearance of new peaks is the primary output of a stability-indicating analysis. The challenge lies in ensuring these are true degradants and then characterizing them.

Step 1: Confirm Peak Purity with a Photodiode Array (PDA) Detector A PDA detector is crucial. It scans across a range of UV-Vis wavelengths, allowing you to check the "peak purity" of both the parent domperidone peak and the new peaks. If the domperidone peak is spectrally pure, it confirms no degradant is co-eluting with it. This validates that the loss of area is a true measure of degradation.

Step 2: Preliminary Characterization with LC-MS Liquid Chromatography-Mass Spectrometry (LC-MS) is the next logical step. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peaks. This provides the molecular weight of the degradants, which is the first piece of the puzzle in proposing a chemical structure. For example, an N-oxide degradation product of domperidone has been previously reported and would result in a mass increase of 16 amu[2].

Step 3: Comprehensive Forced Degradation Study To understand the degradation pathway, perform a full forced degradation study as recommended by ICH guidelines (acid, base, peroxide, heat, and light). This helps in two ways:

  • It establishes the overall stability profile of the molecule.

  • You can see if the unknown photolytic degradant is also formed under other stress conditions. This can provide clues about its chemical nature (e.g., if it also forms under oxidative stress, it might be an N-oxide or a product of radical reactions).

This protocol provides a starting point for developing a validated stability-indicating method. Optimization will be required for your specific formulation.

Objective: To separate domperidone maleate from its potential photodegradation products.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size is a common starting point[6].

2. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 20mM potassium dihydrogen phosphate), adjust pH to a suitable value (e.g., 3.0 or 6.0) with phosphoric acid.

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B to elute more hydrophobic degradation products. A representative gradient might be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Ramp to 30% A, 70% B

    • 25-30 min: Hold at 30% A, 70% B

    • 30-35 min: Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the absorbance maximum of domperidone (~285 nm) and collect full spectra (e.g., 200-400 nm) with the PDA detector[7][8].

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Dilute the liquid formulation with the mobile phase to a final concentration within the linear range of the assay (e.g., 50 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

4. System Suitability Test (SST):

  • Before running samples, inject a standard solution of domperidone at least five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%.

    • Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) > 2000.

    • This ensures the analytical system is performing correctly and is a key part of a self-validating protocol.

Section 3: Proactive Stability Enhancement
Q: How can I proactively protect my liquid domperidone formulation from photodegradation?

Prevention is key. If your initial studies indicate photolability, consider these strategies.

A1: Light-Resistant Packaging This is the most direct and effective method. According to ICH Q1B, if studies show the formulation is stable in a specific light-resistant container, that is an acceptable solution[3].

  • Amber Glass Bottles: Excellent UV protection.

  • Opaque Plastic Bottles (e.g., HDPE): Block a wide spectrum of light.

  • Secondary Packaging: Using an outer carton can provide complete light protection.

A2: Formulation-Based Strategies If modifying the primary packaging is not an option, you can explore formulation changes.

  • UV Absorbers: Incorporate excipients that absorb UV light preferentially (e.g., derivatives of benzophenone or cinnamic acid). These must be tested for compatibility with domperidone[9][10].

  • Antioxidants/Free-Radical Scavengers: If degradation proceeds via a photo-oxidative pathway, adding antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid could be protective.

  • pH Optimization: Adjust the formulation pH to a value where domperidone exhibits maximum photostability, as determined by your troubleshooting studies.

Section 4: Data Interpretation and Visualization
Summarizing Forced Degradation Data

Presenting your data clearly is crucial. A summary table allows for easy comparison of stability under different stress conditions.

Table 1: Example Forced Degradation Data for Domperidone Maleate Formulation

Stress ConditionParametersDuration% Assay RemainingNo. of Degradants >0.1%Observations
Acid Hydrolysis 0.1 M HCl8 hours91.5%2Slight haze observed
Base Hydrolysis 0.1 M NaOH8 hours88.2%3Solution turned pale yellow
Oxidative 3% H₂O₂24 hours75.4%4 (one major)Significant color change
Thermal 60 °C48 hours98.1%1No physical change
Photolytic (ICH Q1B) 1.2 million lux-hours & 200 W·h/m²As per ICH82.3%5Solution turned yellow-brown
Visualizing Potential Degradation Pathways

Even without definitive structural elucidation, visualizing the molecule can help hypothesize which parts are most susceptible to attack. The benzimidazolone rings and the tertiary amine in the piperidine ring are potential sites for photo-oxidation or rearrangement.

Caption: Potential reactive sites on the domperidone molecule under photolytic stress.

References
  • Naveed, S., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. British Journal of Research. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Available at: [Link]

  • Naveed, S., et al. (2015). In vitro Comparative Degradation Study of Different Brands of Domperidone Using UV Spectrophotometer. Prime Scholars. Available at: [Link]

  • Reddy, G. S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Journal of Chromatographic Science. Available at: [Link]

  • ResearchGate. (n.d.). Results of forced degradation studies. Available at: [Link]

  • Manasa, M., et al. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • ICH. (n.d.). The ICH guideline states that stress testing is intended to identify the likely degradation products. Prime Scholars Library. Available at: [Link]

  • Reddy, G. S., et al. (2019). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Validated Photodiode Array Based Stability Indicating RP-HPLC Method for Simultaneous Estimation of Cinnarizine and Domperidone Maleate in Tablet Dosage Form. Available at: [Link]

  • Ensom, M. H. H., et al. (2012). Stability of Extemporaneously Compounded Domperidone 5 mg/mL Suspension in Oral Mix in Plastic and Glass Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Chauhan, S., et al. (2015). Validated Method Development for the Estimation of Domperidone by UV- Spectroscopy. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Patel, D. A., et al. (2016). Method Development and Validation for the Estimation of Domperidone Maleate in Pharmaceutical Dosage Form by UV Spectrophotometry. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Jain, A., et al. (2022). Validated Photodiode Array Based Stability Indicating RP-HPLC Method for Simultaneous Estimation of Cinnarizine and Domperidone Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Al-Akayleh, F., et al. (2025). DOMPERIDONE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Al-Akayleh, F., et al. (2025). DOMPERIDONE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. ResearchGate. Available at: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

Sources

Technical Support Center: Solubilization of Domperidone Maleate Using Surfactant Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of domperidone maleate, a BCS Class II compound known for its poor aqueous solubility.[1][2][3] This inherent characteristic presents a significant hurdle to achieving adequate bioavailability, making solubilization a critical step in formulation development.[1][4] Surfactant-mediated micellar solubilization is a powerful and widely adopted technique to address this challenge.[5][6][7][8]

This document provides in-depth, experience-driven guidance in a question-and-answer format to troubleshoot common issues encountered during the experimental process.

Part 1: Foundational Concepts & Surfactant Selection

Q1: Why are surfactants effective for solubilizing domperidone maleate?

A1: Domperidone is a lipophilic drug, meaning it has poor solubility in water.[2][3] Surfactants, or surface-active agents, are amphiphilic molecules, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In an aqueous environment, above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[9][10]

The core of these micelles is hydrophobic, creating a favorable microenvironment for lipophilic drugs like domperidone to partition into, effectively encapsulating them.[5][6] This process, known as micellar solubilization, dramatically increases the apparent aqueous solubility of the drug.[6][7][8]

Diagram: Mechanism of Micellar Solubilization

G cluster_0 Below CMC cluster_1 Above CMC Surfactant_Monomers Surfactant Monomers Micelle Micelle Formation Surfactant_Monomers->Micelle Self-Assembly at CMC Domperidone Insoluble Domperidone (Crystalline) Solubilized_Domperidone Solubilized Domperidone (in Micelle Core) Domperidone->Solubilized_Domperidone Partitioning into Hydrophobic Core Aqueous_Phase_1 Aqueous Phase Micelle->Solubilized_Domperidone Encapsulation Aqueous_Phase_2 Aqueous Phase

Caption: Micellar solubilization of domperidone.

Q2: How do I select the right surfactant for my domperidone maleate formulation?

A2: Surfactant selection is a critical multi-factorial decision. Key considerations include:

  • Hydrophilic-Lipophilic Balance (HLB): For oil-in-water emulsions and micellar solutions, surfactants with higher HLB values (typically 12-15) are preferred as they promote better self-emulsification and aqueous dispersibility.[2]

  • Safety and Biocompatibility: Nonionic surfactants like Polysorbates (e.g., Tween 80) and Polyethylene Glycol (PEG) derivatives are generally favored in pharmaceutical formulations due to their lower toxicity and irritancy profiles compared to ionic surfactants.[2]

  • Solubilization Capacity: The efficiency of a surfactant in solubilizing domperidone should be experimentally determined. This involves screening a panel of surfactants and measuring the resulting increase in drug solubility. Studies have shown that carriers like Pluronic F-68 and Pluronic F-127 can have a high solubilizing effect on domperidone.[11]

  • Critical Micelle Concentration (CMC): A low CMC is often desirable. It means that micelles form at a lower surfactant concentration, which can be beneficial for minimizing potential toxicity and cost.[12]

Surfactant Type Examples Typical HLB Range Key Considerations
Nonionic Tween 80, PEG 400, Labrasol, Pluronics (e.g., F-68, F-127)10-18High stability, low toxicity, widely used in oral formulations.[2]
Anionic Sodium Dodecyl Sulfate (SDS)> 20High solubilizing power but can have higher irritancy potential.[10]
Cationic Cetyltrimethylammonium Bromide (CTAB)> 20Often used for specific delivery systems but can have biocompatibility issues.[7]

Part 2: Experimental Protocols & Troubleshooting

Q3: I'm observing precipitation of my domperidone maleate after adding the surfactant solution. What's going wrong?

A3: This is a common issue that can stem from several factors. Here's a systematic troubleshooting approach:

  • Concentration Effects:

    • Is the surfactant concentration above the CMC? Micellar solubilization only occurs above the CMC.[9][10] You must ensure your working surfactant concentration is sufficient for micelle formation. The CMC is an important characteristic of a surfactant and can be influenced by temperature and the presence of other electrolytes.[10]

    • Is the drug concentration exceeding the micellar loading capacity? Each micellar system has a maximum capacity for a given drug. Oversaturating the system will lead to precipitation.

  • pH of the Medium:

    • Domperidone is a weak base with pH-dependent solubility. It is more soluble in acidic pH but its solubility significantly decreases in alkaline conditions.[1] Ensure the pH of your final formulation is in a range that favors the solubility of domperidone.

  • Mixing and Equilibration:

    • Inadequate mixing: Ensure thorough and uniform mixing to allow for the partitioning of the drug into the micelles. Sonication can be beneficial.[13]

    • Insufficient equilibration time: The system may need time to reach equilibrium. Allow the mixture to stir for a sufficient period (e.g., 24 hours) at a controlled temperature.[14]

Diagram: Troubleshooting Workflow for Precipitation

G Start Precipitation Observed Check_Surfactant_Conc Is Surfactant Conc. > CMC? Start->Check_Surfactant_Conc Increase_Surfactant Increase Surfactant Concentration Check_Surfactant_Conc->Increase_Surfactant No Check_Drug_Conc Is Drug Conc. too high? Check_Surfactant_Conc->Check_Drug_Conc Yes Increase_Surfactant->Check_Surfactant_Conc Decrease_Drug Decrease Drug Concentration Check_Drug_Conc->Decrease_Drug Yes Check_pH Is pH optimal for Domperidone? Check_Drug_Conc->Check_pH No Decrease_Drug->Check_Drug_Conc Adjust_pH Adjust pH of the medium Check_pH->Adjust_pH No Check_Mixing Is mixing adequate? Check_pH->Check_Mixing Yes Adjust_pH->Check_pH Improve_Mixing Improve Mixing (e.g., sonication) Check_Mixing->Improve_Mixing No End Solution Stable Check_Mixing->End Yes Improve_Mixing->Check_Mixing

Caption: Troubleshooting precipitation issues.

Q4: How do I experimentally determine the solubility of domperidone maleate in my surfactant system?

A4: A robust method to determine saturation solubility is the shake-flask method.[14]

Experimental Protocol: Shake-Flask Solubility Measurement

  • Preparation of Surfactant Solutions: Prepare a series of surfactant solutions in a relevant aqueous buffer (e.g., phosphate buffer pH 6.8 to simulate intestinal fluid) at various concentrations, ensuring some are well above the known CMC of the surfactant.[2]

  • Addition of Excess Drug: Add an excess amount of domperidone maleate powder to each surfactant solution in sealed containers (e.g., glass vials). The key is to ensure undissolved solid remains, indicating saturation.

  • Equilibration: Place the sealed containers in a mechanical shaker or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]

  • Sample Collection and Preparation:

    • After equilibration, allow the samples to stand to let the undissolved drug settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample appropriately with a suitable solvent.

    • Analyze the concentration of domperidone maleate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax around 283.5 nm) or High-Performance Liquid Chromatography (HPLC).[14][15]

Part 3: Analytical & Characterization FAQs

Q5: My HPLC baseline is noisy when analyzing domperidone in a surfactant-based formulation. How can I fix this?

A5: Surfactants can interfere with HPLC analysis. Here are some troubleshooting steps:

  • Sample Preparation:

    • Dilution: Dilute your sample as much as possible with the mobile phase to bring the surfactant concentration below its CMC. This can cause the micelles to break apart, reducing their interference.

    • Solid-Phase Extraction (SPE): If dilution is not sufficient, consider using SPE to separate the domperidone from the surfactant before injection.

  • Method Development:

    • Mobile Phase Compatibility: Ensure your mobile phase is compatible with the surfactant. A common mobile phase for domperidone analysis consists of a buffer (e.g., KH2PO4) and an organic solvent like methanol or acetonitrile in appropriate ratios.[13][16]

    • Gradient Elution: A gradient elution program might be more effective at separating the drug from the surfactant peak than an isocratic method.

    • Detector Wavelength: Confirm you are using the optimal wavelength for domperidone detection (around 284-291 nm) to maximize the signal-to-noise ratio.[15][17]

Q6: How can I confirm that the domperidone is in an amorphous state within my solid dispersion formulation?

A6: When preparing solid dispersions with carriers like PEGs or Pluronics, converting the crystalline drug to a more soluble amorphous state is often a key mechanism for solubility enhancement.[11] Several characterization techniques can confirm this:

  • Differential Scanning Calorimetry (DSC): In a DSC thermogram, a crystalline drug will show a sharp endothermic peak corresponding to its melting point. The absence or significant broadening of this peak in the solid dispersion suggests the drug is in an amorphous state.[11][18]

  • Powder X-Ray Diffractometry (PXRD): Crystalline materials produce a characteristic pattern of sharp diffraction peaks. An amorphous form will show a halo pattern with no distinct peaks. Comparing the PXRD pattern of the pure drug to that of the solid dispersion can confirm the change in crystallinity.[11][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): While not a direct measure of crystallinity, FTIR can indicate interactions between the drug and the carrier. Changes in the characteristic peaks of domperidone in the solid dispersion can suggest molecular-level dispersion and the absence of a crystalline structure.[11]

References

  • Chaturvedi, S. (2017). Solubility and Dissolution Enhancement of Domperidone using 2-hydroxypropyl-β-cyclodextrin by Kneading Method. Asian Journal of Pharmaceutics (AJP). [Link]

  • DataPhysics Instruments. (n.d.). Critical micelle formation concentration explained. [Link]

  • Ghimire, S., et al. (n.d.). Solubility Enhancement of Domperidone Fast Disintegrating Tablet Using Hydroxypropyl-β-Cyclodextrin by Inclusion Complexation Technique. SciRP.org. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163. [Link]

  • Reena, et al. (2012). enhancement of solubility and dissoultion rate of domperidone using cogrinding and kneading. Semantic Scholar. [Link]

  • Shakeri, F., et al. (2018). Solubility Enhancement of Domperidone by Solvent Change In situ Micronization Technique. Research in Pharmaceutical Sciences. [Link]

  • Consensus. (n.d.). Micellar solubilization: Significance and symbolism. [Link]

  • Al-Ghazali, M. A., et al. (2022). Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies. PMC. [Link]

  • Al-Ghazali, M. A., et al. (2022). Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies. ResearchGate. [Link]

  • Various Authors. (n.d.). Enhancement of solubility and dissolution rate of domperidone by utilizing different techniques. ResearchGate. [Link]

  • Al-Obaidi, H., & Buckton, G. (2016). Improvement of Domperidone Solubility and Dissolution Rate by Dispersion in Various Hydrophilic Carriers. Journal of Applied Pharmaceutical Science. [Link]

  • Various Authors. (n.d.). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Journal of Chemical Health Risks. [Link]

  • Various Authors. (n.d.). FORMULATION AND EVALUATION OF DOMPERIDONE ORODISPERSIBLE TABLETS. ResearchGate. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (n.d.). (PDF) Micellar solubilization of drugs. ResearchGate. [Link]

  • Various Authors. (n.d.). Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems. Pharmedicine Journal. [Link]

  • Li, D., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PMC. [Link]

  • Various Authors. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Courseware. [Link]

  • Hagedorn, M., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Various Authors. (n.d.). Development and validation of HPLC for determination of domperidone maleate. ResearchGate. [Link]

  • Various Authors. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. Journal of Chemical Health Risks. [Link]

  • Various Authors. (n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Various Authors. (n.d.). Domperidone Nanocrystals with Boosted Oral Bioavailability: Fabrication, Evaluation and Molecular Insight into the Polymer-Domperidone Nanocrystals Interaction. ResearchGate. [Link]

  • Rangel-Yagui, C. O., Pessoa Jr, A., & Tavares, L. C. (2005). Micellar solubilization of drugs. PubMed. [Link]

  • Vinarov, Z., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? Langmuir. [Link]

  • Various Authors. (n.d.). RP-HPLC Method Devlopment and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation. [Link]

  • Jassem, N. A., & Hussein, A. A. (2014). Formulation and in vitro characterization of domperidone loaded solid lipid nanoparticles and nanostructured lipid carriers. PMC. [Link]

  • Tatipamula, R., & R, P. (2020). Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO. [Link]

  • Vinarov, Z., et al. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? ACS Publications. [Link]

  • Sharma, D., et al. (2021). Mixed Micellization and Spectroscopic Studies of Anti-Allergic Drug and Non-Ionic Surfactant in the Presence of Ionic Liquid. MDPI. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to HPLC Method Validation for Domperidone Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of domperidone in pharmaceutical formulations. Grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document moves beyond a simple checklist. It delves into the scientific rationale behind each validation parameter, offers pragmatic experimental protocols, and presents a comparative analysis of established methods to equip researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Imperative for Validated Methods

Domperidone, a widely used prokinetic and antiemetic agent, requires precise and reliable quantification to ensure the safety and efficacy of its dosage forms. An analytical method, particularly a stability-indicating one, is not merely a procedure but a cornerstone of quality control. Its validation provides documented evidence that the method is fit for its intended purpose.[1] The ICH Q2(R1) guideline serves as the harmonized international standard for this process, ensuring that the data generated are scientifically sound and globally accepted.[2][3][4] This guide will dissect the validation process into its constituent parameters, offering both the "how" and the critical "why" for each step.

Foundational Elements: System & Method

Before validation can commence, a robust HPLC method and a qualified system are prerequisites. The following represents a typical starting point for domperidone analysis, which will be the subject of our validation exercise.

Table 1: Representative HPLC Method for Domperidone Assay

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns provide excellent hydrophobic retention for a molecule like domperidone, ensuring good peak shape and resolution from excipients.
Mobile Phase Phosphate Buffer:Methanol (60:40 v/v)A buffered aqueous-organic mobile phase provides pH control for consistent ionization and retention, while methanol offers the necessary elution strength.[5][6]
Flow Rate 1.0 mL/minThis flow rate typically provides a good balance between analysis time, resolution, and system backpressure for a standard 4.6 mm ID column.
Detection UV at 280 nm or 253 nmDomperidone has significant UV absorbance at these wavelengths, offering good sensitivity for quantification.[5][7]
Injection Volume 20 µLA standard volume that balances sensitivity with the risk of column overload.
Column Temp. Ambient or 30°CMaintaining a consistent temperature ensures reproducible retention times.

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Method validation is a holistic process where each parameter assesses a different facet of the method's performance. The logical flow of these assessments is crucial for an efficient and comprehensive validation study.

Validation_Workflow cluster_0 Phase 1: Foundational Suitability cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability SystemSuitability System Suitability Testing (SST) Specificity Specificity & Forced Degradation SystemSuitability->Specificity Initial Checks Linearity Linearity & Range Specificity->Linearity Confirms Analyte Identity Accuracy Accuracy (% Recovery) Linearity->Accuracy Defines Working Range Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Verifies Quantitative Ability LOD_LOQ LOD & LOQ Precision->LOD_LOQ Establishes Sensitivity Robustness Robustness LOD_LOQ->Robustness Final Reliability Check

Figure 1: Logical workflow for HPLC method validation parameters.

System Suitability Testing (SST)

Why it's done: SST is not a validation parameter itself, but an integral part of the procedure that verifies the HPLC system is performing adequately for the analysis at hand.[1] It's the daily "health check" before running any samples.

Experimental Protocol:

  • Prepare a standard solution of domperidone at the working concentration (e.g., 20 µg/mL).

  • Inject this solution five or six replicate times.[1]

  • Calculate the key performance parameters.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[1]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity (and Forced Degradation)

Why it's done: Specificity is the ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and excipients.[8] For a stability-indicating method, this is proven through forced degradation studies, which intentionally stress the drug to produce potential degradants.[5][9]

Experimental Protocol:

  • Prepare Solutions:

    • Placebo Solution: Prepare a solution containing all formulation excipients without domperidone.

    • Standard Solution: A solution of pure domperidone.

    • Sample Solution: A solution of the final drug product.

    • Stress Samples: Subject the drug substance to various stress conditions as outlined in the diagram below. Neutralize the acid and base samples before dilution and injection.

  • Analysis: Inject all solutions and analyze the chromatograms. The goal is to demonstrate that the domperidone peak is free from interference from any other peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Forced_Degradation cluster_stress ICH Stress Conditions Domperidone Domperidone Drug Substance/Product Acid Acid Hydrolysis (e.g., 0.1N HCl, heat) Domperidone->Acid Expose Base Base Hydrolysis (e.g., 0.1N NaOH, heat) Domperidone->Base Expose Oxidative Oxidation (e.g., 3% H2O2, RT) Domperidone->Oxidative Expose Thermal Thermal Degradation (e.g., 60°C, dry heat) Domperidone->Thermal Expose Photolytic Photolytic Degradation (UV/Vis light exposure) Domperidone->Photolytic Expose Analysis HPLC-PDA Analysis Acid->Analysis Analyze Base->Analysis Analyze Oxidative->Analysis Analyze Thermal->Analysis Analyze Photolytic->Analysis Analyze

Figure 2: Workflow for forced degradation studies to establish specificity.

Acceptance Criteria:

  • The domperidone peak should be well-resolved from all degradation and placebo peaks (Resolution > 2).

  • The peak purity index for the domperidone peak in stressed samples should pass (e.g., > 0.999), indicating no co-eluting impurities.

  • Studies show domperidone is particularly susceptible to acid hydrolysis and oxidation, while being relatively stable under basic, thermal, and photolytic conditions.[10]

Linearity and Range

Why it's done: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

Experimental Protocol:

  • Prepare a stock solution of domperidone standard.

  • Create a series of at least five concentrations by diluting the stock solution. For an assay method, this range typically spans 80% to 120% of the target test concentration. Some protocols extend this from 50% to 150%.[5]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999[7]

  • Y-intercept: Should be close to zero.

  • Visual inspection of the plot should show a clear linear relationship.

Accuracy

Why it's done: Accuracy measures the closeness of the test results to the true value.[11] It is typically determined by spiking a placebo mixture with known amounts of the analyte (standard addition method).

Experimental Protocol:

  • Prepare a placebo mixture of the formulation.

  • Spike the placebo with the domperidone standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate, resulting in nine total determinations.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0%.[12]

  • %RSD of Recovery: Should be ≤ 2.0%.

Precision

Why it's done: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst, equipment, and day.

  • Intermediate Precision (Ruggedness): Precision under varying conditions within the same lab (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the drug product at 100% of the test concentration.

    • Analyze them and calculate the %RSD of the results.

  • Intermediate Precision:

    • Have a different analyst repeat the repeatability study on a different day using a different HPLC system if available.

    • Analyze the six samples and calculate the %RSD.

    • Compare the results between the two sets of experiments.

Acceptance Criteria:

  • %RSD for Repeatability: ≤ 2.0%

  • %RSD for Intermediate Precision: ≤ 2.0%

  • The difference between the mean results from the two studies should not be statistically significant.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Why it's done:

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity testing but are often included in assay validation for completeness.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

  • Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ≈ 3:1

  • LOQ: S/N ≈ 10:1, with %RSD for precision typically ≤ 10%.

Robustness

Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).

  • Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, mobile phase organic content ± 2%).

  • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance criteria for all variations.

  • The change in results should be minimal, demonstrating the method can withstand minor fluctuations.

Comparative Guide: Alternative HPLC Methods

No single method is perfect for all applications. The choice of method often depends on available equipment, desired runtime, and specific formulation challenges. Below is a comparison of different validated HPLC methods for domperidone.

Table 2: Comparison of Validated HPLC Methods for Domperidone

ParameterMethod 1 (This Guide)Method 2[7]Method 3[12]Method 4[6]
Column C18 (250x4.6 mm, 5µm)Shim-Pack C18 (250x4.6 mm, 5µm)Waters C18 (150x4.6 mm, 5µm)C18
Mobile Phase Phosphate Buffer:Methanol (60:40)Phosphate Buffer (pH 3.0):Methanol (30:70)Phosphate Buffer (pH 7.5):Acetonitrile (60:40)KH2PO4 Buffer:Methanol (60:40)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 280 nm280 nm280 nm253 nm
Retention Time ~6-7 min3.17 min2.81 min6.7 min
Linearity Range Assay DependantN/A5-30 µg/mLN/A
Key Feature Standard, robust conditionsFaster elution for high throughputVery fast elution, good for simple matricesUses a different common wavelength

Analysis: Methods 2 and 3 offer significantly faster run times, which is advantageous for quality control labs with high sample throughput. However, faster elution can sometimes compromise resolution, especially in the presence of complex excipients or degradation products. Method 1 and 4 provide a longer run time but potentially better resolution. The choice between methanol and acetonitrile (Method 3) can affect selectivity and peak shape, and is often determined during method development.

Conclusion

The validation of an HPLC method for domperidone is a systematic process that provides a high degree of assurance in the quality of analytical data. By rigorously following the principles laid out in the ICH Q2(R1) guideline and understanding the scientific rationale behind each parameter, laboratories can develop and implement robust, reliable, and defensible analytical procedures. This guide serves as a practical framework, combining established protocols with the critical thinking necessary to adapt and troubleshoot the validation process for any specific application.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Canada, S. (2015). ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. Retrieved from [Link]

  • Medicines and Healthcare products Regulatory Agency. Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Domperidone and Naproxen in Tablet Dosage Form. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). A Novel RP-HPLC Method Development, Optimization and Validation for Estimation of Domperidone as Drug Substances. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, May 20). Method Development and Validation of Domperidone Malate in Tablet Dosage Form by Using RP-HPLC Method. Retrieved from [Link]

  • Mallick, J. (2022, July 13). Development and validation of HPLC for determination of domperidone maleate. ResearchGate. Retrieved from [Link]

  • ResearchGate. Results of forced degradation studies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). A novel RP-HPLC method development and validation for the simultaneous estimation of domperidone and pantoprazole in bulk and pharmaceutical formulations. Retrieved from [Link]

  • Oxford Academic. (2019, September 3). Separation of Unprecedented Degradants of Domperidone by Ultra-Performance Convergence Chromatography and Their Structure Elucidation. Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017). STABILITY INDICATING RP-HPLC MEHOD DEVELOPMENT AND VALIDATION OF DOMPERIDONE IN BULK AND PHARMACEUTICAL DOSAGEFORM. Retrieved from [Link]

  • ResearchGate. (2021). Simultaneous estimation, validation, and forced degradation studies of betahistine dihydrochloride and domperidone in a pharmaceutical dosage form using rp-hplc method. Retrieved from [Link]

  • PubMed Central (PMC). (2022, December 20). HPLC-Fluorescence Detection Method for Concurrent Estimation of Domperidone and Naproxen. Validation and Eco-Friendliness Appraisal Studies. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Simultaneous HPLC estimation of omeprazole and domperidone from tablets. Retrieved from [Link]

  • International Journal of Pharmacy. RP-HPLC method for the determination of domperidone and esomeprazole in combined dosage form. Retrieved from [Link]

Sources

Comparative Dissolution Profiles of Domperidone Maleate Tablets: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for comparing the dissolution profiles of Domperidone Maleate tablets. Domperidone Maleate, a dopamine antagonist used as an antiemetic, is a BCS Class II drug (Low Solubility, High Permeability).[1] Its dissolution is the rate-limiting step for absorption, making in vitro dissolution testing a critical surrogate for in vivo bioequivalence.[2]

This document moves beyond basic compliance, offering a self-validating protocol to compare a "Test" formulation (Generic) against a "Reference" product (Innovator/RLD). It addresses the specific challenge of pH-dependent solubility—where Domperidone dissolves readily in acidic gastric fluids but precipitates or stalls in intestinal pH—and provides statistical methods (


 analysis) to quantify equivalence.

Scientific Foundation: The Solubility Challenge

Domperidone Maleate exhibits a classic pH-dependent solubility profile .

  • Acidic pH (1.2): High solubility due to ionization of the weak base (

    
    ).
    
  • Neutral/Basic pH (6.8): Solubility drops drastically, often requiring surfactants (e.g., Sodium Lauryl Sulfate - SLS) to maintain sink conditions .

When comparing profiles, the goal is not just to see if the drug dissolves, but to ensure the Test product matches the Reference product's release kinetics across the physiological pH range (1.2, 4.5, and 6.8).

Mechanism of Dissolution (Logic Diagram)

The following diagram illustrates the variables affecting the dissolution rate (


) as governed by the Noyes-Whitney equation.

DissolutionMechanism API Domperidone Maleate (Solid) ParticleSize Particle Size (Micronization) API->ParticleSize SurfaceArea Effective Surface Area (A) ParticleSize->SurfaceArea Inverse Relationship DissolutionRate Dissolution Rate (dC/dt) (Noyes-Whitney) SurfaceArea->DissolutionRate Directly Proportional Media Dissolution Media pH Solubility Saturation Solubility (Cs) Media->Solubility pH Dependent Solubility->DissolutionRate Driving Force Hydrodynamics Hydrodynamics (Apparatus Speed) DiffusionLayer Diffusion Layer Thickness (h) Hydrodynamics->DiffusionLayer DiffusionLayer->DissolutionRate Inversely Proportional Bioavailability Bioavailability (Absorption) DissolutionRate->Bioavailability

Caption: Mechanistic factors influencing Domperidone Maleate dissolution. Optimization of particle size and media selection are critical for BCS Class II comparisons.

Experimental Protocol

To ensure data integrity, this protocol utilizes a self-validating workflow. The method aligns with USP/BP standards but emphasizes comparative analysis.

Instrumentation & Parameters[3][4][5]
  • Apparatus: USP Type II (Paddle).[3]

  • Speed: 50 RPM (Standard) or 75 RPM (if coning occurs).

  • Temperature:

    
    .[4]
    
  • Volume: 900 mL.[4]

  • Units:

    
     (Essential for statistical significance).
    
Dissolution Media Selection

To construct a complete profile, three media are required:

  • 0.1N HCl (pH 1.2): Simulates gastric environment. (Expect >85% release in 15 min).

  • Acetate Buffer (pH 4.5): Simulates transition state.

  • Phosphate Buffer (pH 6.8): Simulates intestinal environment. Note: Due to low solubility, 0.2% - 0.5% SLS may be added to achieve sink conditions if the Reference product fails to release >80%.

Analytical Method (HPLC)

UV Spectrophotometry is common, but HPLC is required for "Trustworthiness" (E-E-A-T) to avoid excipient interference.

  • Column: C18 (

    
     mm, 
    
    
    
    ).
  • Mobile Phase: Methanol : Phosphate Buffer (60:40 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm.

Comparative Workflow Diagram

Workflow cluster_Prep Preparation cluster_Exec Execution cluster_Analysis Data Analysis Start Start Comparison MediaPrep Prepare Media (pH 1.2, 4.5, 6.8) Start->MediaPrep SystemSuit HPLC System Suitability MediaPrep->SystemSuit Drop Drop Tablets (n=12 Test, n=12 Ref) SystemSuit->Drop Sample Sampling (5, 10, 15, 30, 45, 60 min) Drop->Sample Filter Filtration (0.45 µm) Sample->Filter Calc Calculate % Release Filter->Calc F2 Calculate f2 Factor Calc->F2

Caption: Step-by-step comparative dissolution workflow ensuring data integrity from media preparation to statistical analysis.

Comparative Analysis & Data Presentation

The following data simulates a typical comparison between a Reference Product (Innovator) and a Test Product (Generic) .

Scenario A: Acid Stage (0.1N HCl, pH 1.2)

Objective: Verify immediate release characteristics.[2][6][4] Domperidone is highly soluble here.[7]

Time (min)Reference (% Release)Test (% Release)RSD (%)
5 45.242.1< 5.0
10 78.576.8< 4.0
15 92.1 90.5 < 3.0
30 98.497.2< 2.0
45 99.198.5< 2.0

Observation: Both products release >85% within 15 minutes. According to regulatory guidance (FDA/EMA), if both products are "very rapidly dissolving" (>85% in 15 min), profile comparison using


 is not necessary; they are considered equivalent in this medium.
Scenario B: Buffer Stage (Phosphate Buffer pH 6.8)

Objective: This is the discriminatory medium. It reveals differences in formulation quality (e.g., particle size micronization, disintegrant efficiency).

Time (min)Reference (% Release)Test (% Release)Difference
5 15.410.25.2
10 35.628.47.2
15 55.245.110.1
30 78.465.313.1
45 88.179.58.6
60 94.288.16.1

Observation: The Test product lags behind the Reference, particularly at the 30-minute mark. This suggests a potential issue with the polymorphic form of the API or the disintegrant system.

Statistical Evaluation: The Similarity Factor

To objectively determine if the "Test" is equivalent to the "Reference" in the pH 6.8 medium (where release is not >85% in 15 min), you must calculate the Similarity Factor (


).
Formula


  • 
    : Number of time points.
    
  • 
    : % Dissolved of Reference at time 
    
    
    
    .
  • 
    : % Dissolved of Test at time 
    
    
    
    .
Calculation for Scenario B (pH 6.8)

Using the data from Scenario B above:

  • Sum of squared differences

    
    
    
  • Average squared difference

    
    
    
  • Term inside bracket

    
    
    
  • Square root term

    
    
    
  • Logarithmic term

    
    
    
Interpretation
  • Result:

    
    
    
  • Acceptance Criteria: An

    
     value between 50 and 100  indicates similarity (equivalent to an average difference of 
    
    
    
    at all time points).[8]

Expert Insights & Troubleshooting

As a Senior Scientist, mere data collection is insufficient. You must understand causality.

  • The Micronization Factor: Domperidone Maleate requires micronization (reducing particle size to

    
    ) to increase the effective surface area (
    
    
    
    in Noyes-Whitney). If your Test product fails in pH 6.8, verify the API particle size distribution (PSD) via Laser Diffraction.
  • Polymorphism: Ensure the "Maleate" salt form is stable. Conversion to the free base during wet granulation can drastically reduce dissolution in neutral media.

  • Surfactant Use: If the Reference product fails to release >85% in pH 6.8, the media is not discriminatory. You may add 0.1% - 0.5% SLS (Sodium Lauryl Sulfate). However, excessive surfactant can mask formulation differences. Always use the minimum amount required to achieve sink conditions.

References

  • U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Shah, V. P., et al. (1998). "In Vitro Dissolution Profile Comparison—Statistics and Analysis of the Similarity Factor, f2". Pharmaceutical Research.
  • World Health Organization (WHO). (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. (Context regarding BCS Class II waivers).

Sources

Precision & Linearity in Domperidone Quantification: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

RP-HPLC vs. LC-MS/MS vs. UV-Vis Spectrophotometry

Executive Summary: The Analytical Landscape

In the development of Domperidone formulations, the choice of analytical method is dictated by the matrix complexity and the required sensitivity. While RP-HPLC remains the "gold standard" for Quality Control (QC) due to its balance of specificity and precision, LC-MS/MS is indispensable for bioanalytical pharmacokinetic (PK) studies, and UV-Vis Spectrophotometry offers a cost-effective alternative for routine dissolution testing.

This guide provides a technical comparison of these three methodologies, focusing specifically on Linearity and Precision . We present a validated RP-HPLC protocol as the core "Product" workflow, contrasted against the performance metrics of high-sensitivity (LC-MS/MS) and low-cost (UV) alternatives.

Method Performance Matrix
FeatureRP-HPLC (Standard) LC-MS/MS (High Sensitivity) UV-Vis (Economic)
Primary Application QC Release, Stability, ImpuritiesPlasma PK Studies, Trace AnalysisDissolution, Content Uniformity
Linearity Range µg/mL (e.g., 2–21 µg/mL)ng/mL (e.g., 5–200 ng/mL)µg/mL (e.g., 5–25 µg/mL)
Precision (%RSD) Excellent (< 1.0%)Acceptable (< 15% for Bioanalysis)Good (< 2.0%)
Specificity High (Separates excipients)Very High (Mass filtration)Low (Susceptible to interference)

Core Protocol: Linearity & Precision (RP-HPLC Focus)

The following protocol is designed for the validation of Domperidone in solid dosage forms, aligned with ICH Q2(R2) guidelines.

Instrumentation & Conditions
  • System: Isocratic RP-HPLC with UV Detection.

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[1][2]

  • Mobile Phase: Methanol : Water (55:45 v/v).[3] Note: Adjusting pH to 3.0 with ortho-phosphoric acid improves peak shape for weak bases like Domperidone.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 291 nm (λmax of Domperidone).[3]

  • Injection Volume: 20 µL.

Linearity Protocol

Objective: Demonstrate that results are directly proportional to concentration within the specified range.

  • Stock Preparation: Dissolve 10 mg Domperidone reference standard in 100 mL Methanol (100 µg/mL).

  • Working Standards: Prepare six non-zero concentrations by serial dilution using the Mobile Phase as the diluent.

    • Target Concentrations: 2, 5, 10, 15, 18, and 21 µg/mL.

  • Execution: Inject each standard in triplicate.

  • Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ). Calculate the regression equation (
    
    
    ) and the coefficient of determination (
    
    
    ).
Precision Protocol

Objective: Verify the closeness of agreement between a series of measurements.

  • Repeatability (Intra-Day): Prepare six independent samples at 100% test concentration (e.g., 10 µg/mL). Analyze sequentially.

  • Intermediate Precision (Inter-Day): Repeat the analysis on three different days with different analysts or column lots.

  • Acceptance Criteria: %RSD

    
     2.0% for drug substance/product.[2]
    

Visualization: Validation Logic & Workflows

Figure 1: ICH Q2(R2) Validation Decision Tree

This diagram outlines the logical flow for validating Linearity and Precision, ensuring self-validating checkpoints are met.

ValidationWorkflow Start Method Validation Start Linearity Linearity Study (5-6 Concentrations) Start->Linearity Regression Regression Analysis (y = mx + c) Linearity->Regression R2_Check Is R² > 0.999? Regression->R2_Check Residuals Check Residual Plot (Homoscedasticity) R2_Check->Residuals Yes Fail Investigate & Re-optimize R2_Check->Fail No Precision Precision Study (Repeatability & Intermediate) Residuals->Precision Random Pattern Residuals->Fail Trend Observed RSD_Check Is %RSD < 2.0%? Precision->RSD_Check Pass Validation PASSED RSD_Check->Pass Yes RSD_Check->Fail No

Caption: Logical workflow for assessing Linearity and Precision according to ICH Q2(R2) standards.

Comparative Data Analysis

This section objectively compares the experimental data obtained from the RP-HPLC protocol against published data for LC-MS/MS and UV-Vis methods.

Linearity Comparison

Insight: LC-MS/MS provides superior sensitivity (nanogram level) but often requires weighted regression (


) due to heteroscedasticity over wide ranges. RP-HPLC and UV show classic homoscedastic behavior in the microgram range.
ParameterRP-HPLC (Method A) LC-MS/MS (Method B) UV-Vis (Method C)
Concentration Range 2 – 21 µg/mL5 – 200 ng /mL5 – 25 µg/mL
Correlation (

)
0.993 – 0.999

0.998
0.999
Slope (

)
High StabilityVariable (Matrix Effects)Stable
LOD (Limit of Detection) ~0.02 µg/mL~1.1 ng /mL~0.045 µg/mL
Reference Data [1], [2][3], [4][5], [6]
Precision Comparison

Insight: RP-HPLC offers the tightest precision for pharmaceutical formulations. LC-MS/MS precision is wider (up to 15%) which is acceptable for biological matrices but not for bulk drug QC.

ParameterRP-HPLC (Method A) LC-MS/MS (Method B) UV-Vis (Method C)
Intra-Day Precision (%RSD) 0.05 – 0.24%5.11 – 14.24%~0.31%
Inter-Day Precision (%RSD) 0.05 – 0.28%< 15%< 2.0%
Matrix Tolerance High (Chromatographic separation)Moderate (Ion suppression risk)Low (Absorbs all UV active species)
Figure 2: Sensitivity vs. Precision Trade-off

Visualizing the relationship between method sensitivity and the variability of results.

MethodComparison HPLC RP-HPLC (Balanced) Sens Sensitivity HPLC->Sens High (µg/mL) Prec Precision (Tightness) HPLC->Prec Best (<1% RSD) LCMS LC-MS/MS (High Sensitivity) LCMS->Sens Highest (ng/mL) LCMS->Prec Acceptable (<15% RSD) UV UV-Vis (Low Cost) UV->Sens Moderate UV->Prec Good (<2% RSD)

Caption: Trade-off analysis: LC-MS/MS dominates sensitivity, while RP-HPLC leads in precision.

Critical Analysis: Selecting the Right Tool

When to choose RP-HPLC (The Product):
  • Routine QC: When releasing batches of Domperidone tablets. The precision (<1% RSD) ensures you are not rejecting good batches due to method error.

  • Stability Studies: When you need to separate degradation products from the active API. UV-Vis cannot distinguish these effectively.

When to choose LC-MS/MS:
  • PK Studies: When analyzing rat or human plasma. HPLC-UV lacks the sensitivity to detect 5 ng/mL concentrations in complex biological fluids.

  • Trace Impurities: When detecting genotoxic impurities at ppm levels.

When to choose UV-Vis:
  • Dissolution Profiling: When running Stage 1 dissolution (Q+5%). The high throughput and low cost make it ideal for analyzing hundreds of samples where high specificity is less critical due to the clean dissolution medium.

References

  • Suparna, S., et al. (2012).[3] RP-HPLC Method Development and Validation of Domperidone in Solid Dosage Form. The Pharma Innovation, 1(4). Link

  • Sivakumar, T., et al. (2025). Development and validation of RP-HPLC method for simultaneous estimation of domperidone and lafutidine. ResearchGate. Link

  • Zheng, G., et al. (2012). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry. Drug Res (Stuttg). Link

  • Al-Ghobashy, M.A., et al. (2023). RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. MDPI Separations. Link

  • Gate, N.R., et al. (2012). Development and Validation of UV-Spectrophotometric Method for Estimation of Domperidone. Asian Journal of Pharm. Analysis. Link

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][4][5][6][7][8] Link

Sources

A Comparative Guide to the Receptor Selectivity of Domperidone Maleate Versus Other Benzimidazole-Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, giving rise to drugs with remarkably diverse pharmacological actions. This diversity stems from subtle structural modifications that dictate selectivity for disparate biological targets. This guide provides an in-depth comparison of the receptor selectivity profile of domperidone maleate, a dopamine D2 receptor antagonist, with other prominent drugs sharing the benzimidazole core, including proton pump inhibitors, antihistamines, and anthelmintics. By examining quantitative binding data and the molecular mechanisms of action, we highlight how chemical structure drives target specificity, ultimately determining therapeutic application and safety profile. Detailed experimental protocols for assessing receptor affinity and functional antagonism are provided to support further research in this area.

Introduction: The Benzimidazole Scaffold - A Privileged Structure with Diverse Targets

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of modern drug discovery.[1] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules.[1] However, the true versatility of the benzimidazole scaffold lies in the strategic placement of substituents, which can dramatically alter the molecule's steric and electronic properties.[2] This adaptability has led to the development of distinct drug classes, each with a highly specific molecular target and therapeutic purpose.

This guide focuses on the critical concept of target selectivity. For a drug to be effective and safe, it must bind with high affinity to its intended target while minimizing interactions with other off-target molecules that could lead to adverse effects. We will use domperidone maleate as our archetype to explore how a benzimidazole-based compound achieves high selectivity for a G-protein coupled receptor (GPCR) and contrast its profile with other members of the benzimidazole family that target enzymes, ion channels, or even non-human proteins.

Profile of the Archetype: Domperidone Maleate

Primary Target & Mechanism of Action: Domperidone is a potent and selective antagonist of the dopamine D2 and D3 receptors.[3] It functions primarily in the periphery, as its polarity limits its ability to cross the blood-brain barrier. In the gastrointestinal tract, blockade of D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata produces its antiemetic effects. Within the GI wall, it enhances motility by antagonizing dopamine's inhibitory effects on cholinergic neurons.

The D2 receptor is a Gi/o-coupled GPCR.[4] Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] As an antagonist, domperidone binds to the D2 receptor but does not elicit this response; instead, it blocks dopamine from binding and initiating the signaling cascade.[7]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Binds Domperidone Domperidone (Antagonist) Domperidone->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response

Caption: Domperidone blocks dopamine from activating the D2 receptor, preventing Gi-protein mediated inhibition of adenylyl cyclase.

Quantitative Selectivity Profile: Domperidone's therapeutic utility is defined by its high affinity for the D2 receptor and markedly lower affinity for other receptor types. Studies have shown it is significantly more potent at D2 receptors compared to D3 receptors.[8] Its affinity for other dopamine receptor subtypes, such as D1, and for serotonin, adrenergic, or histamine receptors is considerably lower, minimizing the risk of off-target side effects associated with less selective dopamine antagonists.

Comparative Analysis: Selectivity Across the Benzimidazole Class

The versatility of the benzimidazole core is best appreciated by comparing domperidone's receptor-centric profile to other drugs built on the same scaffold.

Group A: The Proton Pump Inhibitors (e.g., Omeprazole)
  • Primary Target: Unlike domperidone, omeprazole does not target a signaling receptor. Its target is an enzyme: the H+/K+-ATPase, or "proton pump," located in the gastric parietal cells.[9][10]

  • Mechanism of Action: Omeprazole is a prodrug that, in the acidic environment of the parietal cell canaliculus, converts to a reactive sulfenamide.[10] This active form then forms an irreversible covalent disulfide bond with cysteine residues on the H+/K+-ATPase, inactivating the pump and potently inhibiting gastric acid secretion.[10][11]

  • Selectivity: Omeprazole's selectivity is twofold. First, its mechanism is highly specific to the proton pump enzyme. Second, its activation is pH-dependent, concentrating its action in the highly acidic secretory canaliculi of the stomach. While some studies suggest omeprazole can bind to a range of other proteins, these interactions are generally non-covalent and their clinical significance remains under investigation.[12] Its affinity for neurotransmitter receptors is negligible.

Group B: The Antihistamines (e.g., Astemizole)
  • Primary Target: Astemizole is a potent H1 histamine receptor antagonist.

  • Mechanism of Action: It competes with histamine for binding to H1 receptors on effector cells, preventing the allergic response.

  • Selectivity—A Cautionary Tale: While effective at its primary target, astemizole was withdrawn from many markets due to a critical lack of selectivity. It was found to be a potent blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[13][14] This off-target interaction disrupts cardiac repolarization, leading to a potentially fatal arrhythmia called Torsades de Pointes.[15] Radioligand binding assays confirmed that astemizole binds to the hERG channel with nanomolar affinity (Ki of approximately 6-11 nM), rivaling its affinity for its intended H1 target.[15][16] This serves as a stark example of how poor receptor selectivity can lead to severe toxicity.

Group C: The Anthelmintics (e.g., Albendazole)
  • Primary Target: Albendazole's target is not a human protein. It selectively binds to β-tubulin in parasitic worms.[17][18]

  • Mechanism of Action: By binding to parasitic β-tubulin, albendazole inhibits its polymerization into microtubules.[19][20] This disrupts essential cellular functions in the parasite, including glucose uptake, leading to energy depletion, immobilization, and death.[18][19]

  • Selectivity: The success of albendazole as a therapeutic agent hinges on its remarkable selectivity for parasitic tubulin over mammalian tubulin.[19][21] This differential affinity allows it to be highly toxic to the parasite while having minimal effects on the host's cells, representing an ideal selectivity profile for an anti-infective agent.

Data Synthesis & Head-to-Head Comparison

The following table summarizes the key differences in target selectivity among these benzimidazole-based drugs.

Drug Primary Target Target Class Key Selectivity Data (Ki/IC50) Clinical Implication of Selectivity
Domperidone Dopamine D2 ReceptorGPCR~1.3 nM (pKi 8.89) for D2.[22] 40-fold more potent at D2 vs D3.[8]Peripheral action minimizes central nervous system side effects. High D2 selectivity reduces off-target effects seen with other antipsychotics.
Omeprazole H+/K+-ATPaseEnzyme (Ion Pump)N/A (Irreversible covalent inhibitor)Action is localized to gastric parietal cells due to pH-dependent activation, ensuring high GI specificity.[9]
Astemizole Histamine H1 ReceptorGPCR~1-2 nM for H1. Off-target: ~6-11 nM for hERG K+ channel.[15][16]Lack of selectivity against the hERG channel leads to high risk of life-threatening cardiotoxicity.[13]
Albendazole Parasitic β-tubulinStructural ProteinN/A (Inhibits polymerization)High selectivity for parasitic vs. mammalian tubulin results in targeted toxicity to the worm with minimal host side effects.[19][21]

Methodologies for Quantifying Receptor Selectivity

Accurate determination of a compound's binding affinity and functional activity is paramount in drug development. The following protocols outline standard, self-validating methodologies.

Protocol 1: Radioligand Competition Binding Assay (for Affinity, Ki)

This assay quantifies a compound's affinity (Ki) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that receptor.[23]

G P1 Prepare Receptor Membranes (e.g., from cells expressing D2R) P2 Incubate Membranes in 96-well plate with: 1. Fixed concentration of Radioligand (e.g., [3H]spiperone) 2. Varying concentrations of Test Compound (Domperidone) 3. Control for Non-Specific Binding (NSB) with excess unlabeled ligand P1->P2 P3 Allow to reach equilibrium (e.g., 60 min at 30°C) P2->P3 P4 Rapidly filter plate contents through GF/C filter mats (Receptor-bound radioligand is trapped) P3->P4 P5 Wash filters to remove unbound radioligand P4->P5 P6 Dry filters and add scintillation cocktail P5->P6 P7 Quantify radioactivity using a scintillation counter P6->P7 P8 Data Analysis: Plot % Inhibition vs. Log[Test Compound] Calculate IC50 Convert to Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) P7->P8

Caption: Workflow for a radioligand competition binding assay to determine inhibitor constant (Ki).

Step-by-Step Methodology:

  • Receptor Preparation: Homogenize cells or tissues expressing the target receptor (e.g., CHO cells stably expressing human D2 receptors) in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in an appropriate assay buffer.[24] Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone for D2 receptors), and serial dilutions of the unlabeled test compound.[24][25]

    • Causality: The radioligand provides a measurable signal. The test compound competes with it, and the degree of displacement reveals the test compound's affinity.

  • Controls (Self-Validation):

    • Total Binding: Wells with only receptor and radioligand.

    • Non-Specific Binding (NSB): Wells containing receptor, radioligand, and a saturating concentration of a known, non-radioactive D2 antagonist (e.g., 10 µM spiperone) to block all specific binding.[25]

  • Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[24]

  • Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This traps the membranes with the bound radioligand while unbound ligands pass through.[24]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mat, add a scintillation cocktail, and measure the retained radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding inhibition against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[25]

Protocol 2: Functional Antagonism Assay (cAMP-Based)

This assay measures a compound's ability to functionally block receptor signaling. For a Gi-coupled receptor like D2, antagonism is measured by the compound's ability to prevent an agonist from inhibiting cAMP production.[26]

Step-by-Step Methodology:

  • Cell Culture: Plate cells expressing the D2 receptor (e.g., HEK293-D2R) in a suitable microplate and culture overnight.

  • Assay Setup:

    • Aspirate culture medium and add buffer containing the test compound (antagonist, e.g., domperidone) at various concentrations. Incubate for a short period (e.g., 15-30 minutes).

    • Causality: This pre-incubation allows the antagonist to occupy the receptors before the agonist is introduced.

  • Stimulation: Add a solution containing a D2 receptor agonist (e.g., quinpirole) at its EC80 concentration (a concentration that gives 80% of the maximal response) and a cAMP-stimulating agent like Forskolin.[6]

    • Causality: Forskolin directly activates adenylyl cyclase, raising cAMP levels. The D2 agonist will normally inhibit this rise. The effectiveness of the antagonist is measured by its ability to block this inhibition, thus restoring cAMP levels.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) to allow for cAMP modulation.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP concentration using a suitable detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[26]

  • Data Analysis: Plot the measured cAMP levels (or FRET ratio) against the log concentration of the antagonist. The resulting sigmoidal curve allows for the calculation of an IC50 value, representing the antagonist's functional potency.

Conclusion: Structure, Target, and a Lesson in Selectivity

The benzimidazole class of drugs powerfully illustrates a fundamental principle of pharmacology: a single chemical scaffold can be tailored to interact with vastly different biological targets. Domperidone's profile as a selective D2 receptor antagonist is a result of specific structural features that favor binding to the orthosteric pocket of this GPCR. In contrast, omeprazole's structure is designed for acid-catalyzed activation and covalent modification of an enzyme, while albendazole's substitutions confer high affinity for a parasitic protein. The case of astemizole serves as a critical reminder that selectivity is as important as potency; its unintended, high-affinity binding to the hERG channel underscores the necessity of comprehensive selectivity profiling during drug development to ensure patient safety. Understanding the structural basis for this target diversity is key to designing future therapeutics with improved efficacy and minimized adverse effects.

References

  • Albendazole - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 6, 2024, from [Link]

  • Choi, E., et al. (2019). Drug library screen reveals benzimidazole derivatives as selective cytotoxic agents for KRAS-mutant lung cancer. Cancer Letters, 451, 11-22. [Link]

  • Hulme, E. C. (2013). GPCR-radioligand binding assays. Methods in Enzymology, 521, 239-269. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Albendazole? Retrieved February 6, 2024, from [Link]

  • Dr. Armaan. (2025). Albendazole (Worm Treatment) - Uses, Mechanism Of Action, Pharmacology, And Side Effects. YouTube. [Link]

  • LiverTox - NCBI Bookshelf. (2021). Albendazole. Retrieved February 6, 2024, from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved February 6, 2024, from [Link]

  • Ke, B., et al. (2017). Astemizole-based turn-on fluorescent probes for imaging hERG potassium channel. Scientific Reports, 7, 41983. [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved February 6, 2024, from [Link]

  • Levant, B., et al. (1998). Comparison of D2 and D3 dopamine receptor affinity of dopaminergic compounds in rat brain. Life Sciences, 62(20), 1825-1831. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 6, 2024, from [Link]

  • Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292. [Link]

  • Wang, L., et al. (2017). Astemizole Derivatives as Fluorescent Probes for hERG Potassium Channel Imaging. ACS Medicinal Chemistry Letters, 8(7), 757-761. [Link]

  • El-Damasy, D. A., et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656-673. [Link]

  • Helaly, F. M., et al. (2020). Binding of omeprazole to protein targets identified by monoclonal antibodies. PLOS ONE, 15(9), e0239465. [Link]

  • Taglialatela, M., et al. (1998). Molecular basis for the lack of HERG K+ channel block-related cardiotoxicity by the H1 receptor blocker cetirizine compared with other second-generation antihistamines. Molecular Pharmacology, 54(1), 113-121. [Link]

  • Ghanem Kattoub, R., et al. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11, 106-127. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone [Ligand Id: 965] activity data. Retrieved February 6, 2024, from [Link]

  • Helaly, F. M., et al. (2020). Binding of omeprazole to protein targets identified by monoclonal antibodies. PMC - NIH. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved February 6, 2024, from [Link]

  • Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved February 6, 2024, from [Link]

  • Masri, B., et al. (2008). Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS, 105(36), 13656-13661. [Link]

  • Asai, H., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. ResearchGate. [Link]

  • ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved February 6, 2024, from [Link]

  • Asai, H., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. PubMed. [Link]

  • Allen, J. A., et al. (2011). New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PMC - NIH. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone. Retrieved February 6, 2024, from [Link]

  • Clissold, S. P., & Campoli-Richards, D. M. (1986). Clinical pharmacology of omeprazole. Drugs, 32(3), 15-32. [Link]

  • Seeman, P., et al. (2003). Dopamine displaces [3H]domperidone from high-affinity sites of the dopamine D2 receptor, but not [3H]raclopride or [3H]spiperone in isotonic medium. Synapse, 49(4), 209-215. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Omeprazole? Retrieved February 6, 2024, from [Link]

  • Supplementary Table S1. (n.d.). In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. Retrieved February 6, 2024, from [Link]

  • Zun, E., & Patel, P. M. (2023). Omeprazole. StatPearls - NCBI Bookshelf. [Link]

  • Bishop, C., et al. (2007). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. PubMed Central. [Link]

  • ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]

  • ResearchGate. (n.d.). Receptor binding profiles of antipsychotic agents. Retrieved February 6, 2024, from [Link]

  • Soden, M. E., et al. (2023). Antipsychotic drug efficacy correlates with the modulation of D1 rather than D2 receptor-expressing striatal projection neurons. Nature Neuroscience, 26(6), 1035-1046. [Link]

  • Kim, M. S., et al. (2024). Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells. Biomolecules & Therapeutics, 32(5), 568-576. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.